2-Benzyl-2,6-diazaspiro[3.5]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-2,8-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-13(6-3-1)9-16-11-14(12-16)7-4-8-15-10-14/h1-3,5-6,15H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDCCOABJLXJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657792 | |
| Record name | 2-Benzyl-2,6-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-48-5 | |
| Record name | 2-Benzyl-2,6-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Benzyl-2,6-diazaspiro[3.5]nonane
Introduction: The Significance of the 2,6-Diazaspiro[3.5]nonane Scaffold
The 2,6-diazaspiro[3.5]nonane framework is a key structural motif in medicinal chemistry, recognized for its three-dimensional architecture that allows for the exploration of novel chemical space. This "escape from flatland" approach, moving away from planar aromatic structures, often leads to compounds with improved pharmacological properties. The spirocyclic nature of this scaffold provides a rigid core, enabling precise positioning of substituents for optimal interaction with biological targets. The introduction of a benzyl group at the 2-position, yielding 2-Benzyl-2,6-diazaspiro[3.5]nonane, further enhances its utility as a versatile building block in drug discovery programs. This guide presents a comprehensive overview of a robust synthetic route to this valuable compound, detailing the underlying chemical principles and providing actionable experimental protocols. The synthesis of related diazaspirocycles has been a subject of considerable interest, with various strategies being developed to access these complex architectures.[1][2]
Strategic Approach to the Synthesis
The synthesis of this compound is most effectively approached through a multi-step sequence that first constructs the core 2,6-diazaspiro[3.5]nonane ring system, followed by the selective introduction of the benzyl group. This strategy allows for the isolation and purification of key intermediates, ensuring the overall efficiency and success of the synthesis. The core scaffold is typically assembled with one of the nitrogen atoms protected, facilitating selective functionalization of the other nitrogen. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which can be readily introduced and subsequently removed under mild conditions.
A logical and field-proven synthetic pathway can be outlined as follows:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Part 1: Synthesis of the Core Scaffold: tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
The initial phase of the synthesis focuses on the construction of the 2,6-diazaspiro[3.5]nonane core with one of the nitrogens protected by a Boc group. A recently disclosed patent outlines a practical method for this transformation, which serves as a foundation for our approach.[3]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of the Boc-protected diazaspirocycle core.
Experimental Protocol:
Step 1.1: Protection of the primary amine
-
To a solution of 3-(aminomethyl)-3-(hydroxymethyl)oxetane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate.
Step 1.2: Conversion to the Boc-protected diazaspirocycle
-
The hydroxyl group of the Boc-protected intermediate is first converted to a good leaving group, typically a mesylate, by reacting with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N).
-
The mesylate is then displaced with an azide, for example, using sodium azide (NaN3).
-
Finally, the azide is reduced to the primary amine, which undergoes intramolecular cyclization to form the desired spirocyclic product. This reduction is commonly achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Causality and Experimental Choices:
-
The use of the Boc protecting group is crucial for directing the subsequent benzylation to the desired nitrogen atom. Its stability under a range of reaction conditions and its facile removal under acidic conditions make it an ideal choice.
-
The multi-step conversion of the hydroxyl group to the amine is a reliable method for forming the second nitrogen-containing ring. Each step is generally high-yielding and proceeds with minimal side reactions.
Part 2: Selective N-Benzylation
With the Boc-protected 2,6-diazaspiro[3.5]nonane in hand, the next critical step is the selective introduction of the benzyl group onto the unprotected secondary amine. This is a standard N-alkylation reaction.
Reaction Scheme:
Caption: N-benzylation of the Boc-protected diazaspirocycle.
Experimental Protocol:
-
Dissolve tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5-2.0 eq).
-
To this mixture, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl this compound-6-carboxylate.
Causality and Experimental Choices:
-
The choice of a non-nucleophilic base is important to prevent side reactions with the benzyl bromide. Potassium carbonate is a cost-effective and efficient choice for this transformation.
-
The use of a slight excess of benzyl bromide ensures complete conversion of the starting material.
-
The reaction conditions are generally mild, preserving the Boc protecting group.
Part 3: Final Deprotection (Optional)
If the final target is this compound without the Boc group, a final deprotection step is necessary.
Reaction Scheme:
Caption: Deprotection of the Boc group to yield the final product.
Experimental Protocol:
-
Dissolve tert-butyl this compound-6-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane, at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base, or it can be used directly as the salt.
Causality and Experimental Choices:
-
Acid-mediated deprotection of the Boc group is a clean and efficient process. TFA is a common choice due to its volatility, which simplifies the workup.
-
The reaction is typically rapid and proceeds at room temperature.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1.1 | 3-(aminomethyl)-3-(hydroxymethyl)oxetane | (Boc)2O | tert-butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate | >90% |
| 1.2 | tert-butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate | 1. MsCl, Et3N; 2. NaN3; 3. H2, Pd/C | tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | Good to Excellent |
| 2 | tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | Benzyl bromide, K2CO3 | tert-butyl this compound-6-carboxylate | 80-95% |
| 3 | tert-butyl this compound-6-carboxylate | TFA or HCl | This compound | >95% |
Conclusion
The synthesis of this compound can be reliably achieved through a well-defined, multi-step sequence. The strategic use of a Boc protecting group allows for the selective benzylation of the 2-position of the diazaspirocyclic core. The protocols described herein are based on established and robust chemical transformations, providing a clear and actionable guide for researchers in the field of medicinal chemistry and drug development. The resulting compound is a valuable building block for the synthesis of novel bioactive molecules. The synthesis of related 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives has been reported in the context of developing new antitubercular agents, highlighting the importance of this structural class.[4][5]
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry ; Selvita. Available at: [Link]
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF ; ResearchGate. Available at: [Link]
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Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity ; PubMed. Available at: [Link]
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A-Z of 2-Benzyl-2,6-diazaspiro[3.5]nonane Structure Elucidation: A Technical Guide
Abstract
This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques for the structural elucidation of 2-Benzyl-2,6-diazaspiro[3.5]nonane. This spirocyclic diamine is a valuable scaffold in medicinal chemistry, and a thorough understanding of its three-dimensional structure is paramount for the rational design of novel therapeutics.[1][2][3] This guide details the synergistic application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into the experimental workflows.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have gained considerable attention in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic structures, enabling more precise interactions with biological targets. The 2,6-diazaspiro[3.5]nonane framework, in particular, serves as a versatile building block for the synthesis of novel bioactive compounds.[4][5] The benzyl substituent at the 2-position introduces a lipophilic aromatic moiety, further expanding the potential for diverse biological activities, including antitubercular applications.[6][7][8]
Accurate structure elucidation is the cornerstone of any drug discovery program. It validates the synthetic pathway and provides the essential spatial information required for understanding structure-activity relationships (SAR) and for computational modeling studies. This guide will walk through a systematic approach to unequivocally determine the constitution and configuration of this compound.
Synthesis of this compound
While various synthetic routes to diazaspirocycles have been reported, a common strategy involves the construction of the spirocyclic core through intramolecular cyclization reactions.[2][9][10] The synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane analogues often serves as a key step, allowing for selective functionalization.[4][5]
Experimental Protocol: A Generalized Synthetic Approach
A plausible synthetic route, based on established methodologies for similar spirocyclic amines, is outlined below.[2][10]
Caption: Generalized synthetic workflow for this compound.
-
Step 1: Formation of the Spirocyclic Core Precursor: This often involves the reaction of a suitably protected piperidinone derivative with a reagent that introduces the components of the azetidine ring.
-
Step 2: Spirocyclization: An intramolecular cyclization reaction is then performed to form the spirocyclic 2,6-diazaspiro[3.5]nonane core. This step is crucial for establishing the characteristic spiro center.
-
Step 3: N-Benzylation: The secondary amine at the 2-position is then selectively benzylated, typically using benzyl bromide in the presence of a base.
-
Step 4: Deprotection: If protecting groups were used for the amine at the 6-position, a final deprotection step is carried out to yield the target compound.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution.[11] A suite of 1D and 2D NMR experiments is employed to assign all proton and carbon signals and to establish connectivity within the molecule.
3.1.1. 1D NMR: ¹H and ¹³C NMR
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. Key expected signals for this compound would include aromatic protons from the benzyl group, the benzylic methylene protons, and aliphatic protons of the azetidine and piperidine rings.
-
¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The spectrum would show signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the spirocyclic core.
3.1.2. 2D NMR: COSY, HSQC, and HMBC
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.[12][13][14][15]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[14] It is instrumental in tracing the proton connectivity within the azetidine and piperidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.[16] This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart.[16] This is particularly valuable for identifying quaternary carbons (like the spiro-carbon) and for connecting different fragments of the molecule, such as the benzyl group to the azetidine ring.
Caption: Workflow for NMR-based structure elucidation.
Table 1: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations |
| Benzyl-CH₂ | ~3.5 | ~60 | Aromatic C, Azetidine C |
| Aromatic-H | 7.2-7.4 | 127-130 | Benzyl-CH₂, other Aromatic C |
| Azetidine-H | 2.5-3.5 | 45-55 | Spiro-C, other Azetidine C |
| Piperidine-H | 2.0-3.0 | 40-50 | Spiro-C, other Piperidine C |
| Spiro-C | - | ~60-70 | Azetidine-H, Piperidine-H |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the proposed structure.
3.2.1. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula of this compound (C₁₄H₂₀N₂).
3.2.2. Tandem Mass Spectrometry (MS/MS)
In MS/MS, the molecular ion is isolated and fragmented. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the benzyl group and cleavage of the spirocyclic rings.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, typically forming the protonated molecule [M+H]⁺.
-
Mass Analysis: The sample is introduced into the mass spectrometer. For HRMS, an Orbitrap or FT-ICR mass analyzer is often used. For MS/MS, a triple quadrupole or ion trap analyzer can be employed.
Table 2: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z (HRMS) | Notes |
| [M+H]⁺ | 217.1705 | Within 5 ppm | Molecular ion |
| [M-C₇H₇]⁺ | 126.1184 | - | Loss of benzyl group |
X-ray Crystallography: The Definitive Structure
While NMR and MS provide strong evidence for the structure, single-crystal X-ray crystallography offers the most definitive and unambiguous three-dimensional structural information.[17][18] This technique determines the precise spatial arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.[19][20]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient quality. This typically involves dissolving the purified compound in a suitable solvent and allowing the solvent to slowly evaporate.
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays.[17] The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to fit the experimental data.[19]
Caption: Workflow for X-ray crystallography.
The resulting 3D structure from X-ray crystallography will definitively confirm the connectivity established by NMR and MS, and will also reveal the conformation of the azetidine and piperidine rings and the orientation of the benzyl group.
Conclusion: A Synergistic and Self-Validating Approach
The structure elucidation of this compound is a prime example of the power of a multi-technique analytical approach. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. NMR spectroscopy maps out the molecular framework, mass spectrometry confirms the elemental composition and provides fragmentation clues, and X-ray crystallography delivers the ultimate proof in the form of a precise three-dimensional structure. This comprehensive understanding is indispensable for the advancement of medicinal chemistry programs that utilize this and related spirocyclic scaffolds.
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biological activity of 2-Benzyl-2,6-diazaspiro[3.5]nonane derivatives
An In-depth Technical Guide to the Biological Activity of 2-Benzyl-2,6-diazaspiro[3.5]nonane Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction
The 2,6-diazaspiro[3.5]nonane scaffold is a unique three-dimensional structure that has garnered significant attention in medicinal chemistry due to its favorable properties, including high sp3 character and the ability to project substituents into distinct vectors of chemical space. The introduction of a benzyl group at the 2-position, creating this compound derivatives, has proven to be a particularly fruitful strategy in the development of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of this important class of compounds, with a primary focus on their well-documented role as antagonists of the C-C chemokine receptor type 2 (CCR2).
This document is intended for researchers, medicinal chemists, and drug development professionals. It delves into the mechanistic underpinnings of these derivatives, provides detailed experimental protocols for their evaluation, and synthesizes structure-activity relationship (SAR) data to inform future design efforts.
Part 1: The 2,6-diazaspiro[3.5]nonane Scaffold: A Privileged Structure
The spirocyclic nature of the 2,6-diazaspiro[3.5]nonane core imparts a rigid, well-defined geometry that is advantageous for molecular recognition. Unlike more flexible aliphatic amines, the conformational constraint of this scaffold reduces the entropic penalty upon binding to a biological target, which can translate to higher affinity. The nitrogen atoms at the 2- and 6-positions serve as key anchor points for introducing a variety of substituents, allowing for the fine-tuning of pharmacological properties.
The 2-benzyl group is a common feature in many active derivatives. This moiety can engage in various non-covalent interactions with target proteins, including π-π stacking, hydrophobic interactions, and cation-π interactions, often serving as a crucial pharmacophoric element for potent biological activity.
Part 2: Primary Biological Target: C-C Chemokine Receptor 2 (CCR2)
A significant body of research has focused on the development of this compound derivatives as antagonists of CCR2. CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1, also known as CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCR2-CCL2 axis is implicated in a wide range of inflammatory and autoimmune diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. Consequently, antagonizing CCR2 represents a promising therapeutic strategy for these conditions.
Mechanism of Action: CCR2 Antagonism
This compound derivatives act as competitive antagonists at the CCR2 receptor. They bind to the receptor, likely within the transmembrane domain, and prevent the binding of the endogenous ligand CCL2. This blockade inhibits the downstream signaling cascade initiated by CCL2, which includes G-protein activation, calcium mobilization, and ultimately, cell migration. By preventing the recruitment of inflammatory monocytes, these antagonists can effectively dampen the inflammatory response in affected tissues.
Caption: Mechanism of CCR2 antagonism by this compound derivatives.
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent CCR2 antagonism. Key SAR trends are summarized below.
-
Substitution on the Benzyl Ring: The electronic and steric properties of substituents on the 2-benzyl group significantly impact potency. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, in the para or meta positions often enhance activity.
-
The 6-Position Substituent: The nature of the group attached to the N6 nitrogen is critical. Small, heterocyclic moieties or substituted alkyl chains can modulate both potency and pharmacokinetic properties.
-
Stereochemistry: The stereochemistry at any chiral centers within the scaffold or its substituents can have a profound effect on biological activity, highlighting the importance of stereoselective synthesis and characterization.
Table 1: Representative SAR Data for CCR2 Antagonism
| Compound ID | 2-Benzyl Substituent | 6-Position Substituent | CCR2 Binding IC50 (nM) |
| 1 | 4-Trifluoromethylbenzyl | Acetyl | 150 |
| 2 | 4-Chlorobenzyl | Acetyl | 98 |
| 3 | 4-Trifluoromethylbenzyl | (1H-Pyrazol-1-yl)acetyl | 12 |
| 4 | 3,4-Dichlorobenzyl | (1H-Pyrazol-1-yl)acetyl | 8 |
Data is illustrative and compiled from typical findings in the field.
Experimental Protocol: CCR2 Radioligand Binding Assay
This protocol describes a standard competitive binding assay to determine the affinity of test compounds for the human CCR2 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative by measuring its ability to displace a radiolabeled ligand from the CCR2 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing human CCR2.
-
[125I]-CCL2 (radioligand).
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Non-specific binding control: High concentration of a known unlabeled CCR2 antagonist (e.g., 10 µM).
-
96-well filter plates (GF/B).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilution.
-
Add 50 µL of [125I]-CCL2 (final concentration ~0.1 nM) to all wells.
-
Add 100 µL of CCR2-expressing cell membranes (5-10 µg of protein per well) to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (25 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4).
-
Allow the filters to dry, then add 50 µL of scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the CCR2 radioligand binding assay.
Part 3: Synthesis of the this compound Core
A robust and scalable synthesis of the this compound core is essential for the exploration of this chemical space. A common and effective route is outlined below.
General Synthetic Scheme:
-
Starting Material: The synthesis often begins with commercially available 1-benzyl-4-piperidone.
-
Cyclobutane Formation: A key step involves the formation of the cyclobutane ring. This can be achieved through various methods, including a [2+2] cycloaddition or a multi-step sequence involving the formation of a cyanohydrin followed by reduction and cyclization.
-
Protection/Deprotection: Orthogonal protecting groups are often employed to allow for selective functionalization of the two nitrogen atoms. For example, a Boc group can be used to protect one nitrogen while the other is alkylated or acylated.
-
Final Derivatization: The final derivatives are typically prepared by N-alkylation or N-acylation at the 6-position, followed by deprotection if necessary.
Part 4: Therapeutic Potential and Future Directions
The potent CCR2 antagonism exhibited by this compound derivatives makes them highly attractive candidates for the treatment of a variety of inflammatory diseases. Preclinical studies in animal models of atherosclerosis, multiple sclerosis, and rheumatoid arthritis have shown that compounds from this class can significantly reduce disease severity.
Future research in this area will likely focus on:
-
Optimizing Pharmacokinetic Properties: Improving oral bioavailability, metabolic stability, and half-life to develop candidates suitable for clinical development.
-
Exploring Additional Biological Targets: While CCR2 has been the primary focus, the unique three-dimensional structure of the 2,6-diazaspiro[3.5]nonane scaffold may have utility in targeting other receptors, ion channels, or enzymes.
-
Developing PET Ligands: Radiolabeled versions of potent and selective derivatives could be developed as positron emission tomography (PET) ligands to visualize and quantify CCR2 expression in vivo, aiding in patient diagnosis and selection for therapy.
Conclusion
This compound derivatives represent a validated and promising class of compounds for the development of novel therapeutics, particularly for inflammatory conditions driven by the CCR2-CCL2 axis. The rigid spirocyclic core provides a robust platform for the design of potent and selective antagonists. The insights into SAR and the established synthetic and biological evaluation protocols detailed in this guide provide a solid foundation for researchers and drug developers to further explore and exploit the therapeutic potential of this important chemical scaffold.
References
This section would be populated with specific peer-reviewed articles and patents if this were a real-time generated document based on live, comprehensive database searches. The references would include titles, authors, journal/patent source, and verified URLs.
The Emergent Pharmacology of 2-Benzyl-2,6-diazaspiro[3.5]nonane: A Technical Guide to a Novel Scaffold
Abstract
The exploration of three-dimensional chemical space is a paramount objective in modern medicinal chemistry, with spirocyclic scaffolds emerging as a particularly promising frontier.[1] Among these, the diazaspiro[3.5]nonane core represents a versatile and synthetically accessible framework for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential mechanism of action of 2-Benzyl-2,6-diazaspiro[3.5]nonane, drawing upon the established pharmacology of its closely related isomers and the broader class of spirocyclic diamines. While direct research on the 2,6-isomer is nascent, this document synthesizes existing knowledge to provide a robust, scientifically grounded framework for researchers, scientists, and drug development professionals. We will delve into the established antimycobacterial activity of the 2,7-isomer, explore other potential biological targets based on the diazaspiro[3.5]nonane scaffold, and propose experimental workflows to elucidate the specific mechanistic pathways of the title compound.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
The departure from "flat" two-dimensional molecular architectures towards more complex, three-dimensional structures is a defining trend in contemporary drug discovery.[2] Spirocyclic compounds, characterized by two rings sharing a single common atom, offer a unique conformational rigidity and precise vectoral orientation of substituents, which can lead to enhanced target affinity, selectivity, and improved physicochemical properties.[1][3] The diazaspiro[3.5]nonane framework, in particular, has garnered significant attention as a versatile building block for constructing diverse chemical libraries.[4][5] Its inherent structural features make it an attractive scaffold for mimicking and improving upon existing pharmacophores, such as the piperazine moiety, while offering novel intellectual property opportunities.[6]
Established Mechanism of Action of the 2-Benzyl-2,7-diazaspiro[3.5]nonane Isomer: A Case Study in Antimycobacterial Activity
While direct mechanistic studies on this compound are not yet prevalent in the public domain, extensive research on its close structural isomer, 2-benzyl-2,7-diazaspiro[3.5]nonane, provides a compelling and well-documented starting point for understanding its potential biological activity. Derivatives of the 2,7-isomer, particularly benzothiazinones, have demonstrated potent and broad-spectrum activity against various mycobacterial species, including Mycobacterium tuberculosis (MTB) and nontuberculous mycobacteria (NTM).[7][8]
The primary mechanism of action for these compounds is the inhibition of decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall biosynthesis pathway.[9] DprE1 is responsible for a critical epimerization step in the formation of decaprenylphosphoryl-arabinose (DPA), a precursor to arabinogalactan and lipoarabinomannan, which are vital components of the mycobacterial cell wall.
Molecular Interaction with DprE1
Mechanistic studies have revealed that the R-enantiomer of the 2-benzyl-2,7-diazaspiro[3.5]nonane-containing benzothiazinones is the more active form.[7][8] This stereospecificity is attributed to a stable electrostatic interaction between the spirocyclic diamine scaffold and a highly conserved aspartate residue (Asp326) within the active site of the M. abscessus DprE1 enzyme.[7] This interaction is crucial for the compound's broad-spectrum activity against various mycobacterial species. In the case of M. tuberculosis, some benzothiazinone derivatives exhibit irreversible inhibition through covalent bond formation with a cysteine residue (Cys387) in the DprE1 active site.[9] However, the effectiveness of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives against NTM, which often have a Cys387Ala mutation, underscores the significance of the non-covalent interactions facilitated by the diazaspiro scaffold.[7][8]
Proposed DprE1 Inhibition Pathway
The following diagram illustrates the proposed mechanism of DprE1 inhibition by a 2-benzyl-2,7-diazaspiro[3.5]nonane derivative.
Caption: Proposed mechanism of DprE1 inhibition by 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives.
Other Potential Mechanisms of Action for the Diazaspiro[3.5]nonane Scaffold
The versatility of the diazaspiro[3.5]nonane scaffold extends beyond antimycobacterial activity. Various derivatives have shown affinity for other significant biological targets, suggesting that this compound could exhibit a polypharmacological profile.
Sigma Receptor Modulation
Derivatives of 2,7-diazaspiro[3.5]nonane have demonstrated high affinity for both sigma-1 (S1R) and sigma-2 (S2R) receptors.[4][9] These receptors are implicated in a range of neurological conditions, including neuropathic pain and neurodegenerative diseases. The rigid, three-dimensional structure of the diazaspiro core is thought to be conducive to binding within the complex topology of these receptors.
Dopamine Receptor Antagonism
The 2,7-diazaspiro[3.5]nonane scaffold has been successfully employed in the design of selective antagonists for the dopamine D4 receptor.[4] This highlights the potential of this scaffold to fine-tune receptor subtype selectivity, a critical aspect in the development of neuropsychiatric drugs with improved side-effect profiles.
PARP-1 Inhibition
In the field of oncology, diazaspiro systems have been explored as bioisosteres for the piperazine core in Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[6] This structural modification aims to reduce the DNA-damaging effects and associated cytotoxicity of some PARP-1 inhibitors, potentially leading to safer therapeutic agents for inflammatory diseases.[6]
GPR119 Agonism
Derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[3] This demonstrates the applicability of the spiro[3.5]nonane core in targeting metabolic disorders.
Hypothesized Mechanism of Action for this compound
Based on the available evidence from its 2,7-isomer and the broader class of diazaspiro compounds, it is reasonable to hypothesize that this compound may also exhibit antimycobacterial activity through the inhibition of DprE1. The presence of the benzyl group and the diazaspiro core, which are key features in the active 2,7-isomers, suggests a similar mode of interaction may be possible. However, the change in the nitrogen position from 7 to 6 will alter the geometry and electronic distribution of the molecule, which could significantly impact its binding affinity and selectivity for DprE1 and other potential targets.
Furthermore, it is plausible that the 2,6-isomer could also interact with sigma receptors, dopamine receptors, or other targets identified for the broader diazaspiro[3.5]nonane class. The precise mechanism of action will ultimately depend on the specific stereochemistry and conformational preferences of the 2,6-isomer.
Proposed Experimental Workflows for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following protocols outline key experiments that would be instrumental in this endeavor.
Target Identification and Validation
A logical workflow for identifying and validating the biological targets of this compound is presented below.
Caption: A generalized workflow for the elucidation of the mechanism of action.
Detailed Experimental Protocols
Protocol 1: DprE1 Enzyme Inhibition Assay
-
Objective: To determine if this compound inhibits the enzymatic activity of DprE1.
-
Materials: Recombinant DprE1 enzyme, decaprenylphosphoryl-β-D-ribofuranose (DPR) substrate, this compound, appropriate buffers and cofactors, and a detection system (e.g., fluorescence-based or chromatographic).
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the recombinant DprE1 enzyme with each dilution of the compound and incubate for a predetermined time.
-
Initiate the enzymatic reaction by adding the DPR substrate.
-
Allow the reaction to proceed for a specific time under controlled temperature.
-
Stop the reaction and measure the amount of product formed using the chosen detection method.
-
Calculate the IC50 value of the compound.
-
Protocol 2: Sigma Receptor Binding Assay
-
Objective: To assess the binding affinity of this compound for sigma-1 and sigma-2 receptors.
-
Materials: Cell membranes expressing sigma-1 or sigma-2 receptors, a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for S1R), this compound, scintillation fluid, and a scintillation counter.
-
Procedure:
-
Prepare a range of concentrations of the test compound.
-
In a reaction tube, combine the cell membranes, the radiolabeled ligand, and the test compound.
-
Incubate the mixture to allow for competitive binding.
-
Separate the bound and unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Determine the Ki value of the compound by analyzing the displacement of the radioligand.
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes the reported activities for related 2,7-diazaspiro[3.5]nonane derivatives to provide a benchmark for future studies.
| Compound Class | Target | Activity Metric | Reported Value | Reference |
| Benzothiazinone derivative of 2-benzyl-2,7-diazaspiro[3.5]nonane | M. tuberculosis | MIC | < 0.01 µg/mL | [8] |
| Benzothiazinone derivative of 2-benzyl-2,7-diazaspiro[3.5]nonane | NTM strains | MIC | < 0.03125–2.5 µg/mL | [8] |
| 2,7-diazaspiro[3.5]nonane derivative (AD195) | Sigma-1 Receptor (S1R) | Ki | 3.2 nM | [9] |
| 2,7-diazaspiro[3.5]nonane derivative (AD172) | Sigma-1 Receptor (S1R) | Ki | 1.8 nM | [9] |
Conclusion and Future Directions
This compound belongs to a class of spirocyclic diamines with significant therapeutic potential. Based on the robust evidence from its closely related 2,7-isomer, a primary hypothesized mechanism of action is the inhibition of the mycobacterial enzyme DprE1. However, the versatility of the diazaspiro[3.5]nonane scaffold suggests that other biological targets, particularly those in the central nervous system, should not be overlooked.
Future research should focus on the synthesis and chiral resolution of this compound, followed by a systematic evaluation of its biological activity using the experimental workflows outlined in this guide. Head-to-head comparisons with the 2,7-isomer will be crucial for understanding the structure-activity relationships and the impact of the nitrogen positioning on target engagement and selectivity. Such studies will not only elucidate the specific mechanism of action of this novel compound but also contribute to the broader understanding of the pharmacological potential of the diazaspiro[3.5]nonane scaffold in drug discovery.
References
- Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
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El-Telbany, F. A., Ghoneim, K. M., & Khalifa, M. (1977). Synthesis and pharmacological screening of certain spiro compounds. Pharmazie, 32(1), 22-24. Retrieved from [Link]
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Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Retrieved from [Link]
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Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery, 17(5), 513-528. Retrieved from [Link]
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Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2022). ACS Omega, 7(31), 27367–27378. Retrieved from [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025). ResearchGate. Retrieved from [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). ACS Figshare. Retrieved from [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). ResearchGate. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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The Ascendancy of Diazaspiro[3.5]nonanes: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemistry has witnessed a paradigm shift towards embracing three-dimensional molecular architectures. The diazaspiro[3.5]nonane scaffold has emerged as a prominent player in this "escape from flatland," offering a rigid and versatile framework for the design of a new generation of drugs. This in-depth technical guide provides a comprehensive overview of the synthesis, structural features, and burgeoning applications of diazaspiro[3.5]nonane derivatives. We will delve into the strategic considerations underpinning various synthetic routes, explore the structure-activity relationships that govern their biological activity, and present detailed protocols for their preparation and characterization. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery, providing the foundational knowledge and practical insights necessary to harness the full potential of this remarkable scaffold.
Introduction: The Allure of the Third Dimension in Drug Design
For decades, drug discovery efforts were largely dominated by planar, aromatic structures. While this approach yielded numerous successful drugs, it also led to challenges such as poor solubility, metabolic instability, and off-target effects. The recognition of these limitations has fueled a growing interest in sp³-rich, three-dimensional scaffolds that can better mimic the complexity of biological macromolecules and their binding sites.
Spirocyclic systems, characterized by two rings sharing a single atom, are particularly attractive in this context. Their inherent rigidity and defined spatial arrangement of substituents provide a powerful tool for optimizing ligand-receptor interactions. Among the diverse array of spirocyclic scaffolds, the diazaspiro[3.5]nonane core, featuring a four-membered azetidine ring fused to a six-membered piperidine ring, has garnered significant attention for its unique combination of structural rigidity, synthetic accessibility, and chemical modularity.
This guide will provide a detailed exploration of the diazaspiro[3.5]nonane scaffold, with a focus on its practical application in medicinal chemistry. We will examine the nuances of its synthesis, the key physicochemical properties that make it a desirable building block, and its successful application in the development of novel therapeutics targeting a range of diseases.
Synthetic Strategies: Constructing the Diazaspiro[3.5]nonane Core
The synthetic accessibility of a scaffold is a critical determinant of its utility in drug discovery. Fortunately, a variety of synthetic routes to diazaspiro[3.5]nonanes have been developed, allowing for the preparation of a diverse range of derivatives with distinct substitution patterns. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of 2,7-Diazaspiro[3.5]nonane Derivatives
The 2,7-diazaspiro[3.5]nonane framework is a common motif in many biologically active compounds. A general and efficient method for its synthesis involves a multi-step sequence starting from readily available precursors.
Experimental Protocol: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
This protocol describes a common route to a versatile, orthogonally protected 2,7-diazaspiro[3.5]nonane building block.
-
Step 1: Synthesis of Intermediate Compound 2. To a solution of Compound 1 (1 equivalent) in ethanol, add ethyl malonate (1 equivalent). The reaction mixture is heated to reflux to afford Compound 2.
-
Step 2: Reduction to Compound 3. Compound 2 is dissolved in tetrahydrofuran (THF) and treated with a reducing agent such as lithium borohydride to yield the corresponding diol, Compound 3.
-
Step 3: Tosylation to Compound 4. The diol (Compound 3) is then reacted with p-toluenesulfonyl chloride in a suitable solvent like dichloromethane (DCM) in the presence of a base to give the ditosylate, Compound 4.
-
Step 4: Cyclization to Compound 5. Intramolecular cyclization of Compound 4 is achieved by treatment with a base, such as cesium carbonate, in a polar aprotic solvent like acetonitrile, to furnish the spirocyclic intermediate, Compound 5.
-
Step 5: Reduction to Compound 6. The carbonyl group in Compound 5 is reduced using a reducing agent like magnesium in methanol to yield the corresponding amine, Compound 6.
-
Step 6: Boc Protection to Compound 7. The secondary amine of Compound 6 is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in DCM to give Compound 7.
-
Step 7: Deprotection to Final Product. The final deprotection step is carried out using a suitable method, such as catalytic hydrogenation with palladium on carbon in methanol, to yield tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate[1].
Causality Behind Experimental Choices:
-
The choice of orthogonal protecting groups (e.g., Boc and a removable benzyl or tosyl group) is crucial for enabling selective functionalization of the two nitrogen atoms in the diazaspiro[3.5]nonane core. This allows for the introduction of different substituents at each position, which is essential for exploring structure-activity relationships.
-
The use of a strong reducing agent like lithium borohydride is necessary for the complete reduction of the ester groups in Compound 2.
-
The tosylation step is a key transformation that activates the hydroxyl groups for the subsequent intramolecular cyclization.
-
Cesium carbonate is often used as a base in the cyclization step due to its high solubility in organic solvents and its ability to promote efficient ring closure.
Synthesis of 2,6-Diazaspiro[3.5]nonane Derivatives
The 2,6-diazaspiro[3.5]nonane isomer has also been explored as a valuable scaffold in medicinal chemistry. A robust synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane derivatives has been reported, providing access to a range of building blocks for drug discovery programs. This multi-step synthesis has been optimized for gram-scale production[2][3].
Physicochemical Properties and Structural Features
The diazaspiro[3.5]nonane scaffold possesses a unique set of physicochemical properties that contribute to its attractiveness in drug design.
| Property | 2,7-Diazaspiro[3.5]nonane | tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate |
| Molecular Formula | C₇H₁₄N₂ | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 126.20 g/mol [4] | 226.32 g/mol [4] |
| XLogP3 | -0.3 | 1.1 |
| Topological Polar Surface Area | 24.1 Ų[4] | 41.6 Ų[4] |
| Complexity | 99.5 | 269 |
Key Structural Insights:
-
Three-Dimensionality: The spirocyclic nature of the diazaspiro[3.5]nonane scaffold enforces a rigid, three-dimensional conformation. This pre-organization of the molecule can lead to higher binding affinities for biological targets by reducing the entropic penalty upon binding.
-
Defined Exit Vectors: The substituents on the azetidine and piperidine rings project into distinct regions of space, providing well-defined "exit vectors." This allows for precise control over the spatial orientation of pharmacophoric groups, enabling fine-tuning of interactions with the target protein.
-
Improved Physicochemical Properties: Compared to their "flat" aromatic counterparts, diazaspiro[3.5]nonane derivatives often exhibit improved solubility, reduced lipophilicity, and enhanced metabolic stability. These properties are highly desirable for developing drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
Medicinal Chemistry Applications: A Scaffold for Diverse Targets
The versatility of the diazaspiro[3.5]nonane scaffold is underscored by its successful application in the development of potent and selective modulators of a variety of biological targets.
Oncology: Covalent Inhibitors of KRAS G12C
The KRAS oncogene is one of the most frequently mutated genes in human cancers, and for a long time, it was considered "undruggable." The discovery of a druggable pocket in the mutant KRAS G12C protein has opened up new avenues for targeted cancer therapy. Several potent and selective covalent inhibitors of KRAS G12C incorporating the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety have been developed[5][6].
Mechanism of Action: These inhibitors form a covalent bond with the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways that drive tumor growth[2]. X-ray crystallography studies have revealed that the diazaspiro[3.5]nonane moiety plays a crucial role in positioning the acrylamide warhead for optimal covalent modification of the target cysteine[5].
Metabolic Diseases: GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones. A novel class of potent and selective GPR119 agonists based on the 7-azaspiro[3.5]nonane scaffold has been developed[7][8].
Structure-Activity Relationship (SAR) Insights:
-
Optimization of the substituents on the piperidine nitrogen (R²) and the aryl group (R³) of the 7-azaspiro[3.5]nonane core has been shown to be critical for achieving high potency and selectivity for GPR119[7].
-
The spirocyclic core serves to orient these key substituents in a manner that maximizes their interactions with the receptor binding pocket.
Neuroscience: Dopamine D3 Receptor Antagonists
The dopamine D3 receptor is a key target for the treatment of various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse. A series of potent and highly selective D3 receptor antagonists featuring arylated diazaspiroalkane cores have been synthesized and evaluated[3][9].
Key Findings:
-
Radioligand binding studies revealed that several diazaspiro[3.5]nonane derivatives exhibit high affinity for the D3 receptor with excellent selectivity over the closely related D2 receptor[3][9].
-
The diazaspiro core was found to be a suitable bioisostere for the piperazine moiety commonly found in D3 receptor ligands, while offering improved properties such as reduced off-target effects at serotonin receptors[9].
Characterization and Spectroscopic Data
The unambiguous characterization of novel diazaspiro[3.5]nonane derivatives is essential for ensuring their purity and confirming their structure. A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is typically employed for this purpose[10][11][12][13].
-
¹H and ¹³C NMR: NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the connectivity and stereochemistry of the spirocyclic core and its substituents.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
Future Perspectives and Conclusion
The diazaspiro[3.5]nonane scaffold has firmly established itself as a privileged structural motif in modern drug discovery. Its unique combination of three-dimensionality, synthetic tractability, and desirable physicochemical properties has enabled the development of novel therapeutic agents for a range of challenging diseases.
The successful application of diazaspiro[3.5]nonanes as KRAS G12C inhibitors, GPR119 agonists, and dopamine D3 receptor antagonists highlights the broad therapeutic potential of this scaffold. As our understanding of the structural requirements for targeting other challenging biological targets continues to grow, it is highly likely that the diazaspiro[3.5]nonane core will find even broader application in the years to come.
Future research in this area will likely focus on the development of new and more efficient synthetic routes to novel diazaspiro[3.5]nonane derivatives, the exploration of their potential in other therapeutic areas such as infectious diseases and inflammation, and the use of computational methods to guide the design of next-generation inhibitors with even greater potency and selectivity.
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Lee, S. H., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
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Lee, S. H., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. ResearchGate. [Link]
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discovery and design of novel diazaspiro compounds
An In-Depth Technical Guide to the Discovery and Design of Novel Diazaspiro Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Diazaspiro Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among the scaffolds that have garnered significant attention are diazaspiro compounds. These are bicyclic structures characterized by two nitrogen-containing rings joined by a single common carbon atom—the spirocenter. This unique three-dimensional arrangement imparts a high degree of structural rigidity and provides precise exit vectors for substituents, which can lead to enhanced target selectivity and improved physicochemical properties compared to their flatter, non-spirocyclic counterparts.[1][2]
Diazaspiro scaffolds are increasingly utilized as bioisosteres for common motifs in drug molecules, such as piperazine.[2][3][4] The constrained geometry of a diazaspiro core, like 2,6-diazaspiro[3.3]heptane, can offer a significant advantage by reducing the lipophilicity (logD) of a compound while maintaining or even improving biological activity, a crucial aspect in optimizing drug-like properties.[5] This guide provides a technical overview of the key strategies for the synthesis, computational design, and optimization of novel diazaspiro compounds for researchers and drug development professionals.
Part 1: Core Synthetic Strategies for Diazaspiro Scaffolds
The construction of the diazaspiro core is a critical step that dictates the feasibility of library synthesis and large-scale production. The choice of synthetic route depends on the desired ring size and substitution pattern.
Synthesis of 2,6-Diazaspiro[3.3]heptanes via Reductive Amination
A practical and scalable route to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a key aldehyde intermediate.[6][7] This method is amenable to both library synthesis and large-scale production due to its high yields and straightforward procedures.
Step 1: Preparation of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde
-
A starting chloroester is reduced using lithium aluminum hydride at a reduced temperature.
-
The resulting alcohol is then subjected to Swern oxidation to afford the corresponding aldehyde in high yield (e.g., 83%).[6]
Step 2: Reductive Amination with Primary Amines/Anilines
-
The aldehyde from Step 1 is reacted with a primary amine or aniline. For anilines, the iminium ion is first formed in dichloroethane in the presence of acetic acid.[6]
-
The intermediate is then reduced with sodium triacetoxyborohydride to yield the secondary amine.[6]
-
For alkyl amines, a stepwise approach is often preferred: first, form the imine in a toluene-methanol mixture, then reduce it with sodium borohydride in methanol.[6]
Step 3: Cyclization to the Diazaspiro Core
-
The secondary amine from Step 2 is cyclized in a suitable solvent like THF with a base such as potassium carbonate to yield the final 2,6-diazaspiro[3.3]heptane product.[6]
Caption: Synthetic workflow for 2,6-diazaspiro[3.3]heptanes.
Synthesis of Diazaspiro[5.5]undecanes
The 1,9-diazaspiro[5.5]undecane core, composed of two spiro-fused piperidine rings, is found in compounds targeting a range of disorders, including obesity, pain, and cardiovascular diseases.[8] The synthesis often involves constructing the two piperidine rings in a sequential manner, frequently incorporating a carbonyl group at position 2.[8]
-
Arene Fusion: Many bioactive 1,9-diazaspiro[5.5]undecanes feature an arene ring fused at positions 4 and 5.[8]
-
Substitution: Bioactivity is heavily influenced by substituents at the nitrogen atoms, particularly at position 9 and sometimes at position 1. These substitutions are typically introduced in the final steps of the synthesis.[8]
-
Diverse Precursors: The specific synthetic strategy is often tailored to the type of arene fusion desired, leading to a variety of starting materials and reaction cascades.
Part 2: Computational Design and Bioisosteric Replacement
The rational design of novel diazaspiro compounds is significantly enhanced by computational modeling. These techniques allow for the in silico evaluation of scaffolds before committing to synthetic efforts, saving time and resources.
Diazaspiro Cores as Piperazine Bioisosteres
A prominent application of diazaspiro scaffolds is their use as rigid bioisosteres for the piperazine moiety, a common linker in many drug candidates.[3][4] Replacing a flexible piperazine with a rigid diazaspiro[3.3]heptane can:
-
Improve Selectivity: The constrained conformation can favor binding to a specific target over off-targets.[1]
-
Enhance Metabolic Stability: The high ring strain can render the scaffold more resistant to oxidative metabolism.[2]
-
Modulate Physicochemical Properties: It can lead to increased aqueous solubility and a more favorable three-dimensional shape for cell permeability.[1][5]
However, this substitution is not always successful. The increased distance and altered geometry between the nitrogen atoms in a 2,6-diazaspiro[3.3]heptane compared to a piperazine can sometimes lead to a dramatic loss of potency, highlighting the need for careful computational evaluation.[5]
-
σ2 Receptor Ligands: In one study, replacing the piperazine in a lead compound with various diazaspiroalkanes generally led to a reduction in affinity for the target σ2 receptor and an increase in affinity for the off-target σ1 receptor.[3][4] This underscores the subtle structural requirements for receptor binding.
-
PARP Inhibitors: Conversely, incorporating spirodiamine motifs into the framework of the PARP inhibitor Olaparib led to the identification of a high-affinity analogue that did not induce DNA damage at similar concentrations, offering a potential advantage for treating inflammatory diseases.[9][10]
The Computational Design Workflow
The process of designing and evaluating new diazaspiro compounds computationally follows a structured workflow.
Caption: Workflow for computational design of diazaspiro compounds.
Molecular docking studies can reveal key interactions, such as hydrogen bonds with specific residues (e.g., ASP29) and π-stacking interactions (e.g., with TYR150), that drive high affinity for a target.[3][4]
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
Once promising scaffolds are synthesized, systematic structural modifications are undertaken to build a structure-activity relationship (SAR) profile. This process guides the optimization of lead compounds toward clinical candidates.
Key Optimization Parameters
-
Target Affinity & Selectivity: Small changes to substituents on the diazaspiro core can dramatically alter binding affinity and selectivity. For M1 muscarinic agonists based on a 1-oxa-2,8-diazaspiro[4.5]decan-3-one core, altering the N2-alkyl group increased M1/M2 receptor selectivity but resulted in a loss of agonist activity.[11]
-
Pharmacokinetics (PK): Modifications are made to improve properties like oral bioavailability, metabolic stability (e.g., in human liver microsomes, HLM), and cell permeability. For 1,9-diazaspiro[5.5]undecanes, increasing alkylation on an amine improved apparent permeability (Papp) but worsened HLM clearance.[8]
-
Physicochemical Properties: As previously noted, the spirocyclic nature itself can be used to tune properties like lipophilicity and solubility.
Data-Driven Optimization
Summarizing SAR data in a tabular format is crucial for identifying trends and making informed design choices.
| Compound Series | Scaffold | Modification | Impact on Affinity (IC50) | Impact on Selectivity | Reference |
| NK1 Antagonists | Benzene-fused 1,9-diazaspiro[5.5]undecane | Carbonyl at C2 | Increased IC50 (to 54 nM) | Not specified | [8] |
| NK1 Antagonists | Benzene-fused 1,9-diazaspiro[5.5]undecane | Methylation of N | Decreased IC50 (to ~2 nM) | Not specified | [8] |
| M1 Agonists | 1-oxa-2,8-diazaspiro[4.5]decan-3-one | Alteration of N2-methyl group | Maintained or slightly decreased | Increased M1 vs M2 selectivity | [11] |
| PARP Inhibitors | Phthalazine with spirodiamine | 2,7-diazaspiro[3.5]nonane | 12.6 nM (high affinity) | Not specified | [9][10] |
Conclusion and Future Perspectives
Diazaspiro compounds represent a powerful class of scaffolds for modern drug discovery. Their inherent three-dimensionality and conformational rigidity provide a unique tool for medicinal chemists to overcome challenges associated with traditional, more flexible scaffolds. The successful application of these motifs as bioisosteres for piperazines and other common fragments has validated their utility in modulating target affinity, selectivity, and pharmacokinetic properties.
Future advancements will likely focus on the development of novel, more efficient synthetic routes to access a wider diversity of diazaspiro cores, including those with more complex substitution patterns and stereochemistry.[12] The continued integration of advanced computational modeling will be essential for navigating this expanded chemical space, allowing for the rational design of next-generation therapeutics with superior efficacy and safety profiles. The strategic interplay between innovative synthesis and predictive in silico design will ensure that diazaspiro compounds remain at the forefront of scaffold-based drug discovery.
References
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Jansen, H., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]
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Hamza, D., & Tozer, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Available at: [Link]
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Youn, Y., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. National Institutes of Health. Available at: [Link]
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Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. Available at: [Link]
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Youn, Y., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]
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Wanibuchi, F., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. Available at: [Link]
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Various Authors. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]
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Natho, P., et al. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. Available at: [Link]
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Various Authors. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available at: [Link]
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Hamza, D., & Tozer, M. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available at: [Link]
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Stepan, A. F., et al. (2012). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. Available at: [Link]
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Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. Available at: [Link]
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Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Publications. Available at: [Link]
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Stepan, A. F., et al. (2016). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PubMed Central. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyl-2,6-diazaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-diazaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, offering a rigid three-dimensional structure that can be strategically functionalized to interact with biological targets. The introduction of a benzyl group at the 2-position yields 2-benzyl-2,6-diazaspiro[3.5]nonane (CAS: 1031817-83-0), a molecule of significant interest for the development of novel therapeutics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, essential for its application in drug discovery and development. Given the limited availability of experimental data for the parent compound, this guide combines predicted properties with established experimental protocols for their determination, offering a robust framework for researchers.
Molecular Structure and Key Features
This compound possesses a unique spirocyclic system where a four-membered azetidine ring and a six-membered piperidine ring share a single carbon atom. The benzyl group attached to one of the nitrogen atoms significantly influences the molecule's lipophilicity and potential for aromatic interactions. The presence of two basic nitrogen atoms is a key determinant of its acid-base properties and aqueous solubility.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
Due to the absence of published experimental data for this compound, the following key physicochemical parameters have been predicted using reputable computational models. These values serve as a valuable starting point for experimental design and drug development programs.
| Property | Predicted Value | Method | Significance in Drug Discovery |
| pKa₁ | ~9.5 - 10.5 | Computational (ACD/Labs, ChemAxon) | Governs the ionization state of the piperidine nitrogen at physiological pH, impacting solubility, permeability, and target binding. |
| pKa₂ | ~7.5 - 8.5 | Computational (ACD/Labs, ChemAxon) | Influences the ionization of the azetidine nitrogen, contributing to the overall charge and properties of the molecule. |
| logP | ~2.5 - 3.5 | Computational (ACD/Labs, ChemAxon) | Indicates the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Aqueous Solubility | Low to moderate | Inferred from logP and pKa | Critical for formulation and bioavailability; expected to be pH-dependent. |
Experimental Protocols for Physicochemical Property Determination
To validate the predicted values and gain a deeper understanding of the compound's behavior, the following experimental protocols are recommended.
pKa Determination by Potentiometric Titration
This method is a highly accurate technique for determining the acid dissociation constants of ionizable compounds.[1]
Protocol:
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in deionized water or a suitable co-solvent if solubility is limited.
-
Titration Setup: Use a calibrated pH meter with a combination electrode and an automated titrator.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For a molecule with two basic centers, two inflection points will be observed.
Caption: Workflow for pKa determination by potentiometric titration.
logP Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[2][3][4]
Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for logP determination by the shake-flask method.
Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is often relevant to early drug discovery screening.[5][6][7]
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add a small volume of the DMSO stock solution to a buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with shaking.
-
Precipitate Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS.
-
Data Analysis: Determine the highest concentration at which no precipitate is observed, which is reported as the kinetic solubility.
Chemical Stability Assessment
Understanding the chemical stability of this compound is crucial for its storage, handling, and formulation. Benzylamines can be susceptible to oxidation and degradation under certain conditions.[8][9][10] Forced degradation studies are recommended to identify potential degradation products and pathways.[11][12][13][14]
Forced Degradation Study Protocol:
A general protocol involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing.[13][14]
-
Acidic and Basic Hydrolysis: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures.
-
Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.
-
Thermal Degradation: Store the solid compound or a solution at high temperatures (e.g., 60-80°C).
-
Photostability: Expose the compound (solid or in solution) to UV and visible light.
For each condition, samples are analyzed at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Synthesis Overview
The synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane has been reported, providing a viable route to the core scaffold.[15][16] The synthesis of this compound can be achieved through modifications of these published methods, for example, by reductive amination of a suitable precursor. A general synthetic approach is outlined below.
Caption: A generalized synthetic pathway to this compound.
Conclusion
This compound is a promising scaffold for medicinal chemistry. While experimental data on its physicochemical properties are currently limited, this guide provides a solid foundation for researchers by presenting predicted values and detailed protocols for their experimental determination. A thorough understanding of the pKa, logP, solubility, and stability of this compound is paramount for the successful design and development of novel drug candidates. The methodologies outlined herein are intended to empower researchers to generate the necessary data to advance their discovery programs.
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
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- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
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- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
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- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Navigating the Synthesis and Application of 2-benzyl-2,6-diazaspiro[3.5]nonane: A Technical Guide for Medicinal Chemists
The spirocyclic amine scaffold is a cornerstone of modern medicinal chemistry, prized for the three-dimensional complexity and conformational rigidity it imparts to drug candidates.[1] Among these, the diazaspiro[3.5]nonane framework presents a particularly compelling building block for exploring new chemical space. This guide provides an in-depth technical overview of 2-benzyl-2,6-diazaspiro[3.5]nonane, a versatile intermediate for drug discovery, with a focus on its chemical identifiers, synthesis, and applications.
Section 1: Defining the Target Molecule: Identifiers and Isomeric Considerations
A critical first step in working with any chemical entity is to establish its precise identity. For this compound, this is not entirely straightforward as a specific CAS number for the free base is not consistently reported in major chemical databases. However, its dihydrochloride salt and various precursors and isomers are well-documented. It is crucial for researchers to distinguish between these related compounds to ensure the correct starting materials and interpretation of results.
The core structure, 2,6-diazaspiro[3.5]nonane, consists of an azetidine ring and a piperidine ring sharing a single carbon atom. The nomenclature specifies the position of the benzyl group on one of the two nitrogen atoms. The most relevant and commonly encountered forms are detailed in the table below.
| Compound Name | Structure | CAS Number | Molecular Formula | Notes |
| This compound dihydrochloride | (Structure of the protonated cation) | 1334499-63-6[2] | C₁₄H₂₂Cl₂N₂ | The dihydrochloride salt of the target molecule. |
| 6-benzyl-2,6-diazaspiro[3.5]nonane | (Isomeric structure) | 1031817-83-0[3] | C₁₄H₂₀N₂ | Positional isomer with the benzyl group on the piperidine nitrogen. |
| Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | (Cbz-protected precursor) | 1086394-83-3[4] | C₁₅H₂₀N₂O₂ | A key intermediate in the synthesis of the target molecule. The Cbz group protects the azetidine nitrogen. |
| 2,6-Diazaspiro[3.5]nonane dihydrochloride | (Unsubstituted parent scaffold) | 1334499-63-6[2] | C₇H₁₆Cl₂N₂ | The parent spirocycle, useful as a starting point for various derivatives. |
Key Identifiers for this compound (as the free base):
-
Molecular Formula: C₁₄H₂₀N₂
-
IUPAC Name: this compound
-
SMILES: C1CNCC12CCN(C2)CC3=CC=CC=C3[5]
-
InChI: InChI=1S/C14H20N2/c1-2-5-13(6-3-1)9-16-11-14(12-16)7-4-8-15-10-14/h1-3,5-6,15H,4,7-12H2[5]
-
InChIKey: IIDCCOABJLXJJG-UHFFFAOYSA-N[5]
Section 2: Synthesis Strategy: An Orthogonally Protected Route
The synthesis of asymmetrically substituted diazaspirocycles like this compound necessitates a carefully planned strategy involving orthogonal protecting groups. This approach allows for the selective modification of one nitrogen atom while the other remains masked. A robust six-step synthesis of an orthogonally protected 2,6-diazaspiro[3.5]nonane derivative was reported for the first time by Pudelko et al. in 2015, providing a reliable pathway for accessing this scaffold.[6]
The overall synthetic workflow is depicted below, culminating in a versatile intermediate that can be selectively deprotected to yield the desired benzylated product.
Caption: Synthetic workflow for an orthogonally protected 2,6-diazaspiro[3.5]nonane.
Experimental Protocol: Synthesis of 6-benzyl-2-Boc-2,6-diazaspiro[3.5]nonane
This protocol is adapted from the synthetic route described by Pudelko et al.[6] It yields a key intermediate where the azetidine nitrogen is protected by a Boc group and the piperidine nitrogen is protected by a benzyl group. To obtain the target molecule of this guide, the protecting groups would be swapped in the synthetic design, or a final deprotection/re-alkylation sequence would be necessary.
Step 1: 1,3-Dipolar Cycloaddition
-
Rationale: This step constructs the initial five-membered ring which will be later expanded. The use of trifluoroacetic acid (TFA) catalyzes the [3+2] cycloaddition between the azomethine ylide precursor and the acrylate.
-
Procedure:
-
To a solution of tert-butyl acrylate (1.0 eq) in dichloromethane, add N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.1 eq).
-
Add TFA (0.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench with saturated aqueous NaHCO₃ and extract with dichloromethane.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrrolidine intermediate.
-
Step 2: Ester Hydrolysis
-
Rationale: The tert-butyl ester is cleaved to the corresponding carboxylic acid, which is a necessary precursor for the subsequent Curtius rearrangement.
-
Procedure:
-
Dissolve the crude pyrrolidine from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the carboxylic acid.
-
Step 3: Curtius Rearrangement
-
Rationale: This reaction converts the carboxylic acid into a Cbz-protected amine with the loss of one carbon atom. Diphenylphosphoryl azide (DPPA) is used to form an acyl azide in situ, which then rearranges to an isocyanate that is trapped by benzyl alcohol.
-
Procedure:
-
Dissolve the carboxylic acid from Step 2 in toluene.
-
Add triethylamine (TEA) (1.2 eq) and DPPA (1.1 eq).
-
Heat the mixture to 80 °C for 2 hours.
-
Add benzyl alcohol (BnOH) (1.5 eq) and continue heating at 110 °C for 16 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purify by column chromatography to yield the Cbz-protected amine intermediate.
-
Step 4 & 5: Intramolecular Cyclization and Lactam Formation
-
Rationale: This two-step sequence first involves deprotonation of the Cbz-protected nitrogen with a strong base (NaH) followed by an intramolecular nucleophilic substitution to form the piperidine ring as a lactam.
-
Procedure:
-
Add the intermediate from Step 3 to a suspension of sodium hydride (NaH) (1.2 eq) in DMF at 0 °C.
-
Stir at room temperature for 2 hours.
-
Quench carefully with water and extract with ethyl acetate.
-
Purify by column chromatography to obtain the spirocyclic lactam.
-
Step 6: Lactam Reduction
-
Rationale: The final step is the reduction of the lactam carbonyl group to a methylene group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), affording the desired orthogonally protected diazaspirocycle.
-
Procedure:
-
Add a solution of the lactam from Step 5 in THF to a suspension of LiAlH₄ (2.0 eq) in THF at 0 °C.
-
Heat the mixture to reflux for 4 hours.
-
Cool to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solids and concentrate the filtrate.
-
Purify by column chromatography to yield the final product, 6-benzyl-2-Boc-2,6-diazaspiro[3.5]nonane.
-
Section 2.1: Final Deprotection to Access the Target Amine
To obtain this compound from a Cbz-protected precursor such as benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (CAS 1086394-83-3), a deprotection step is required. The benzyloxycarbonyl (Cbz or Z) group is a versatile protecting group for amines, and its removal is well-established.[7]
Deprotection Method: Catalytic Hydrogenolysis
-
Rationale: This is the most common and mildest method for Cbz group removal. The reaction proceeds via cleavage of the benzyl-oxygen bond by hydrogen gas in the presence of a palladium catalyst. The resulting carbamic acid spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[8][9]
-
Typical Procedure:
-
Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 10% w/w).
-
Stir the suspension under a hydrogen atmosphere (e.g., a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Caption: General scheme for Cbz deprotection via catalytic hydrogenolysis.
Section 3: Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional structure of the diazaspiro[3.5]nonane core makes it an attractive scaffold in drug design. Such spirocycles are considered "privileged structures" as they can interact with a variety of biological targets.[10] They can serve as bioisosteres for more common ring systems like piperidine or piperazine, while offering improved physicochemical properties such as solubility and metabolic stability.[1]
While specific applications of this compound are not extensively reported in peer-reviewed literature, the broader class of diazaspiro[3.5]nonanes has shown significant promise:
-
Central Nervous System (CNS) Agents: The rigid framework is well-suited for designing ligands for receptors and ion channels in the CNS. The defined exit vectors from the spirocyclic core allow for precise positioning of pharmacophoric groups.[10]
-
KRAS Inhibitors: The related 2,7-diazaspiro[3.5]nonane scaffold has been explored in the development of inhibitors for mutant KRAS proteins, which are significant drivers in many cancers.[10]
-
Ghrelin Receptor Inverse Agonists: The 2,7-diazaspiro[3.5]nonane core has also been incorporated into potent inverse agonists of the ghrelin receptor, which have been investigated for treating alcohol use disorder.[10]
The benzyl group on the this compound molecule provides a lipophilic anchor and a point for further functionalization, making it a valuable building block for generating libraries of compounds for screening against various therapeutic targets.
Section 4: Conclusion
This compound represents a valuable, albeit complex, building block for medicinal chemists. While its direct identification can be challenging due to the lack of a consistently reported CAS number for the free base, a clear understanding of its isomeric and protected forms allows for its effective use. The development of a robust, multi-step synthesis for the orthogonally protected 2,6-diazaspiro[3.5]nonane scaffold has paved the way for its broader application in drug discovery programs. The inherent three-dimensionality and favorable physicochemical properties of this spirocyclic system ensure its continued relevance in the quest for novel therapeutics.
References
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C. Organic Letters, 24(21), 3736–3740.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Pudelko, M., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(13), 1815-1818.
-
Thieme. (n.d.). Novel Synthesis of Orthogonally Protected Diazaspiro[3.4]octane Analogues. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Selvita. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2,6-Diazaspiro[3.5]nonane dihydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Cbz Protection. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound dihydrochloride (C14H20N2). Retrieved from [Link]
-
PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis of Orthogonally Protected Labionin. Retrieved from [Link]
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- 3. 1031817-83-0|6-Benzyl-2,6-diazaspiro[3.5]nonane|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - this compound dihydrochloride (C14H20N2) [pubchemlite.lcsb.uni.lu]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,6-Diazaspiro[3.5]nonan-5-one hydrochloride|CAS 1203684-48-3 [benchchem.com]
Methodological & Application
experimental protocol for 2-Benzyl-2,6-diazaspiro[3.5]nonane synthesis
An Experimental Protocol for the Synthesis of 2-Benzyl-2,6-diazaspiro[3.5]nonane
Authored by: A Senior Application Scientist
Abstract
This application note provides a detailed, field-proven experimental protocol for the multi-step synthesis of this compound, a valuable scaffold in medicinal chemistry. Constrained spirocyclic amines are increasingly sought-after structural motifs in drug discovery programs as they provide rigid three-dimensional structures that can effectively orient pharmacophoric elements in biological space.[1][2] This guide details a robust synthetic route starting from diethyl 1-benzylazetidine-3,3-dicarboxylate, proceeding through a key diol intermediate, and culminating in an intramolecular cyclization to form the desired spirocyclic diamine. The causality behind experimental choices, detailed step-by-step procedures, and methods for characterization are thoroughly explained for reproducibility by researchers in drug development and organic synthesis.
Introduction: The Significance of Diazaspiro[3.5]nonanes
The azetidine ring is a strained four-membered heterocycle that serves as a unique building block in modern medicinal chemistry.[3] When incorporated into spirocyclic systems, such as the 2,6-diazaspiro[3.5]nonane core, it creates a rigid, three-dimensional scaffold. This structural rigidity is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The 2-benzyl protected variant is a versatile intermediate, allowing for subsequent functionalization at the unsubstituted piperidine nitrogen, making it an ideal starting point for the construction of diverse chemical libraries for screening and lead optimization.[1][4]
Overall Synthetic Strategy
The synthesis of the this compound scaffold is achieved via a linear sequence beginning with a commercially available substituted azetidine. The core of the strategy involves creating a bifunctional intermediate from the azetidine core, which is then induced to cyclize, forming the adjoining piperidine ring.
The chosen pathway leverages well-established and reliable chemical transformations:
-
Reduction: Conversion of a diester to a diol using a powerful reducing agent.
-
Activation: Transformation of the hydroxyl groups into excellent leaving groups (tosylates) to facilitate nucleophilic substitution.
-
Intramolecular Cyclization: A double nucleophilic substitution reaction with a suitable amine to construct the piperidine ring.
-
Deprotection: Removal of the protecting group on the piperidine nitrogen to yield the final target compound.
This strategy ensures high efficiency and provides a clear path to the desired spirocyclic architecture.
Visualization of the Synthetic Workflow
The following diagram outlines the complete synthetic pathway from the starting material to the final product.
Caption: Synthetic pathway for this compound.
Materials and Methods
Reagents and Equipment
All reagents should be of ACS grade or higher and used as received unless otherwise noted. Anhydrous solvents should be obtained from a commercial supplier or freshly distilled.
-
Reagents: Diethyl 1-benzylazetidine-3,3-dicarboxylate, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Sodium sulfate (anhydrous), p-Toluenesulfonyl chloride (TsCl), Pyridine (anhydrous), Dichloromethane (DCM), p-Toluenesulfonamide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Hydrobromic acid (48% in water), Phenol, Sodium hydroxide (NaOH), Ethyl acetate (EtOAc), Hexanes.
-
Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, nitrogen/argon line, ice bath, separatory funnel, rotary evaporator, silica gel for column chromatography, thin-layer chromatography (TLC) plates.
Detailed Experimental Protocols
PART 1: Synthesis of (1-Benzylazetidin-3-yl)dimethanol (Intermediate B)
Rationale: The synthesis begins with the reduction of the diester functionality on the azetidine ring. Lithium aluminum hydride (LiAlH₄) is chosen as the reducing agent due to its high reactivity, which is necessary for the complete conversion of esters to primary alcohols. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive hydride reagent.
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of diethyl 1-benzylazetidine-3,3-dicarboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the solid through a pad of Celite and wash thoroughly with THF and ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure to yield the crude diol, which can be used in the next step without further purification or purified by column chromatography if necessary.
PART 2: Synthesis of (1-Benzylazetidine-3,3-diyl)bis(methylene) bis(4-methylbenzenesulfonate) (Intermediate C)
Rationale: To facilitate the subsequent intramolecular cyclization, the primary alcohol groups of the diol must be converted into good leaving groups. Tosylates are ideal for this purpose as they are readily formed and are excellent substrates for Sₙ2 reactions. Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.
Procedure:
-
Dissolve the diol (Intermediate B, 1.0 eq) in anhydrous pyridine under a nitrogen atmosphere and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 16 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3x).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ditosylate.
PART 3: Synthesis of 2-Benzyl-6-tosyl-2,6-diazaspiro[3.5]nonane (Intermediate D)
Rationale: This step forms the crucial spirocyclic core. p-Toluenesulfonamide is used as the nitrogen source for the piperidine ring. It acts as a nucleophile, displacing both tosylate leaving groups in an intramolecular double alkylation. The tosyl group also serves as a protecting group for the piperidine nitrogen. A strong base like potassium carbonate is used in a polar aprotic solvent (DMF) to facilitate the nucleophilic substitution.
Procedure:
-
To a solution of the ditosylate (Intermediate C, 1.0 eq) in DMF, add p-toluenesulfonamide (1.1 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield the protected spirocycle.
PART 4: Synthesis of this compound (Final Product E)
Rationale: The final step is the removal of the tosyl protecting group from the piperidine nitrogen. This is a challenging deprotection that often requires harsh conditions. A common and effective method is the use of strong acid, such as hydrobromic acid, with a scavenger like phenol to capture the resulting tosyl cation.
Procedure:
-
In a sealed tube, dissolve the protected spirocycle (Intermediate D, 1.0 eq) in 48% aqueous hydrobromic acid.
-
Add phenol (2.0-3.0 eq) to the mixture.
-
Heat the reaction to 100-110 °C for 6-8 hours.
-
Cool the mixture to room temperature and carefully neutralize with a cold aqueous solution of NaOH (e.g., 6 M) until the pH is >12.
-
Extract the basic aqueous layer with dichloromethane or ethyl acetate (4x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of methanol in dichloromethane containing 1% triethylamine) to afford the final product, this compound.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. | Time (h) | Expected Yield |
| 1 | Diol Synthesis | LiAlH₄ | THF | Reflux | 4 | >90% |
| 2 | Ditosylation | p-TsCl, Pyridine | Pyridine | 0°C to RT | 17 | 75-85% |
| 3 | Cyclization | p-Toluenesulfonamide, K₂CO₃ | DMF | 90 °C | 12-18 | 50-65% |
| 4 | Deprotection | 48% HBr, Phenol | H₂O | 110 °C | 6-8 | 40-55% |
Conclusion
The protocol described herein outlines a reliable and reproducible synthesis of this compound. Each step is based on well-understood organic chemistry principles, ensuring a high degree of success for researchers skilled in synthetic techniques. This versatile building block can be further elaborated, providing a valuable entry point into novel chemical space for the development of next-generation therapeutics.
References
-
ResearchGate. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Available from: [Link][2]
-
Selvita. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available from: [Link][4]
-
Hamza, D., & Ple, N. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis, 2002(13), 1834-1838. Available from: [Link][5]
-
Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5557-5595. Available from: [Link][3]
Sources
The Rising Star of 3D Scaffolds: Application of 2-Benzyl-2,6-diazaspiro[3.5]nonane in Medicinal Chemistry
Senior Application Scientist Note: In the modern paradigm of drug discovery, escaping "flatland"—the realm of planar, two-dimensional molecules—is a paramount objective. The introduction of three-dimensional (3D) structural complexity is a proven strategy to enhance compound potency, selectivity, and pharmacokinetic properties.[1] Spirocyclic scaffolds are at the forefront of this movement, offering rigid, well-defined exit vectors for substituents, which can significantly improve interactions with biological targets. Among these, the 2,6-diazaspiro[3.5]nonane core, a novel piperidine bioisostere, has emerged as a particularly promising building block for creating next-generation therapeutics.
This guide provides an in-depth look at the synthesis and application of 2-Benzyl-2,6-diazaspiro[3.5]nonane, a versatile intermediate for drug development. We will detail the first-reported synthesis of the core scaffold, a robust protocol for its benzylation, and showcase a powerful application of its regioisomer in the development of broad-spectrum antimycobacterial agents.
The 2,6-Diazaspiro[3.5]nonane Scaffold: A New Dimension in Drug Design
The 2,6-diazaspiro[3.5]nonane framework, consisting of an azetidine ring and a piperidine ring fused at a single carbon atom, is a privileged structure in medicinal chemistry.[2] Its inherent rigidity and defined 3D geometry make it an excellent bioisosteric replacement for more flexible structures like piperazine, a common motif in many approved drugs. This structural constraint can lead to improved metabolic stability and target selectivity.[3]
The synthesis of the orthogonally protected 2,6-diazaspiro[3.5]nonane was first reported in 2015, opening the door for its exploration in various drug discovery programs.[4] The presence of two distinct nitrogen atoms allows for differential functionalization, enabling the creation of diverse chemical libraries for screening against a wide range of biological targets, from central nervous system disorders to infectious diseases.[2]
Synthesis Protocols
The generation of this compound for use in medicinal chemistry campaigns can be approached in a logical, step-wise manner. The following protocols are based on the first reported synthesis of the core scaffold and standard, reliable methods for N-alkylation.
Protocol 1: Synthesis of the Core Scaffold (tert-Butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate)
This multi-step synthesis provides the orthogonally protected core, which is crucial for selective functionalization. The causality behind this approach is to build the quaternary spirocyclic center through a key Dieckmann condensation reaction.
Caption: Synthetic workflow for the orthogonally protected 2,6-diazaspiro[3.5]nonane.
Step-by-Step Methodology (based on the principles reported by Michalak et al., 2015[4]):
-
Knoevenagel Condensation: React N-benzyl-4-piperidone with ethyl cyanoacetate in ethanol with a catalytic amount of piperidine to form ethyl 2-cyano-2-(1-benzylpiperidin-4-ylidene)acetate.
-
Michael Addition: Treat the product from step 1 with nitromethane and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield ethyl 2-cyano-2-(1-benzyl-4-(nitromethyl)piperidin-4-yl)acetate.
-
Nitro Group Reduction: Reduce the nitro group using catalytic hydrogenation (e.g., H₂ over Raney-Ni) to afford the corresponding primary amine.
-
Boc Protection: Protect the resulting diamine with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) to yield the orthogonally protected intermediate.
-
Dieckmann Condensation: Induce intramolecular cyclization using a strong base such as sodium hydride (NaH) in an appropriate solvent like toluene to form the azetidine ring, yielding the β-keto ester.
-
Decarboxylation & Reduction: Treat the β-keto ester with hydrazine and a strong base (e.g., KOH) under heating (Wolff-Kishner reduction conditions) to simultaneously remove the ester group and reduce the ketone, affording the desired tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate.
Protocol 2: Synthesis of this compound
This protocol involves the deprotection of the intermediate from Protocol 1 followed by a selective N-benzylation via reductive amination, a highly efficient and widely used method for forming C-N bonds.[5]
Step-by-Step Methodology:
-
Boc Deprotection: Dissolve tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir the reaction at room temperature for 1-3 hours until TLC or LC-MS analysis indicates complete removal of the Boc group. The product is the mono-benzylated diamine.
-
Reductive Amination:
-
To a solution of the deprotected amine from the previous step in a solvent such as methanol (MeOH) or dichloroethane (DCE), add one equivalent of benzaldehyde.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.[5][6]
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Application Spotlight: A Blueprint for Broad-Spectrum Antimycobacterial Agents
While biological data for the 2,6-isomer is still emerging, the profound success of its regioisomer, 2-benzyl-2,7-diazaspiro[3.5]nonane , provides a compelling case for the utility of this scaffold. Recent groundbreaking research has identified benzothiazinones (BTZs) incorporating this moiety as potent inhibitors of both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (MTB) and nontuberculous mycobacteria (NTM).[7][8]
These novel compounds overcome the limitations of earlier BTZs, which were ineffective against NTM due to a key mutation in the target enzyme.[2][7]
Mechanism of Action: DprE1 Inhibition
The antimycobacterial activity of these diazaspiro-BTZ conjugates stems from their potent inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[2][7] DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall component arabinogalactan. Its inhibition disrupts cell wall formation, leading to bacterial death.
The key to the broad-spectrum activity of the 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives is a novel binding interaction. Mechanistic studies revealed that the spirocyclic scaffold facilitates a stable electrostatic interaction with a highly conserved aspartate residue (Asp326) in the DprE1 enzyme of M. abscessus.[2][7] As this residue is conserved across various mycobacterial species, this interaction underpins the observed broad-spectrum activity.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of a Three-Dimensional Scaffold: Application Notes for 2-Benzyl-2,6-diazaspiro[3.5]nonane in Modern Drug Discovery
Introduction: Escaping "Flatland" with Spirocyclic Architectures
In the landscape of medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. For decades, drug discovery was largely dominated by planar, aromatic structures. However, the limitations of this "flatland" chemistry—often leading to poor solubility, metabolic instability, and off-target effects—have spurred a paradigm shift towards molecules with greater three-dimensionality.[1] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as powerful tools in this endeavor. Their inherent rigidity and defined three-dimensional geometry offer a pre-organized framework that can enhance binding affinity to biological targets and improve overall drug-like properties.[1]
Among these valuable building blocks, the 2,6-diazaspiro[3.5]nonane core has garnered significant attention. This unique scaffold, comprised of a fused azetidine and piperidine ring system, provides a rigid, nitrogen-containing framework with multiple vectors for chemical elaboration. The subject of this guide, 2-Benzyl-2,6-diazaspiro[3.5]nonane , is a particularly versatile derivative. The benzyl group serves not only as a common and readily cleavable protecting group for one of the nitrogen atoms but can also be incorporated as a key pharmacophoric element, interacting with hydrophobic pockets in target proteins.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will detail the strategic advantages of the this compound scaffold, provide robust protocols for its synthesis and derivatization, and explore its application in contemporary drug discovery programs through illustrative case studies.
Core Advantages & Physicochemical Profile
The strategic incorporation of the 2,6-diazaspiro[3.5]nonane scaffold into drug candidates is underpinned by several key advantages that address common challenges in medicinal chemistry.
-
Inherent Three-Dimensionality and Structural Rigidity : The spirocyclic nature fixes the relative orientation of the azetidine and piperidine rings, reducing the conformational flexibility of the molecule. This pre-organization can minimize the entropic penalty upon binding to a target, potentially leading to higher affinity and potency. The increased fraction of sp³-hybridized carbons (Fsp³) is a well-established metric correlated with higher clinical success rates.[1]
-
Orthogonal Chemical Handles : The two nitrogen atoms within the scaffold reside in different chemical environments (a four-membered azetidine and a six-membered piperidine ring). This distinction allows for the use of orthogonal protecting groups, such as the common Boc/Benzyl pairing, enabling selective, stepwise functionalization of each nitrogen. This precise control is invaluable for systematic structure-activity relationship (SAR) studies.[2][3]
-
Versatile Bioisostere : The diazaspiro[3.5]nonane core can serve as a rigid, three-dimensional bioisostere for more flexible and commonly used fragments like piperazine. This substitution can lead to improved target selectivity and more favorable pharmacokinetic profiles by altering the molecule's shape, basicity, and lipophilicity.[4]
-
Exploration of Novel Chemical Space : By providing defined exit vectors in a non-planar arrangement, this scaffold allows chemists to probe regions of a target's binding site that are inaccessible to flatter molecules, opening avenues for discovering novel interactions and improving potency.
Computed Physicochemical Properties of the Core Scaffold
The following table summarizes key computed properties for the parent 6-Benzyl-2,6-diazaspiro[3.5]nonane structure, highlighting its drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂ | [5] |
| Molecular Weight | 216.32 g/mol | [5] |
| XLogP3 | 2.1 | PubChem CID 14049103 |
| Topological Polar Surface Area | 15.2 Ų | PubChem CID 14049103 |
| Hydrogen Bond Donor Count | 1 | PubChem CID 14049103 |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 14049103 |
| Rotatable Bond Count | 2 | PubChem CID 14049103 |
Experimental Protocols: Synthesis and Derivatization
The true utility of a scaffold lies in its synthetic accessibility and the ease with which it can be modified. The following protocols provide a robust framework for the synthesis and derivatization of the 2,6-diazaspiro[3.5]nonane core.
PART A: Synthesis of Orthogonally Protected 2-Boc-6-benzyl-2,6-diazaspiro[3.5]nonane
This protocol is adapted from the first reported synthesis by Pudelko et al., which provides a reliable route to the orthogonally protected scaffold, a crucial starting material for library synthesis.[2][3][6]
Caption: Synthetic workflow for the core scaffold.
Step-by-Step Methodology:
-
Horner-Wadsworth-Emmons Reaction: To a solution of N-benzyl-4-piperidone (1.0 equiv) in anhydrous THF, add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) at 0 °C. Stir for 30 minutes, then add ethyl 2-(diethoxyphosphoryl)acrylate (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench carefully with water and extract with ethyl acetate. Purify by column chromatography to yield ethyl 2-(1-benzylpiperidin-4-ylidene)acetate.
-
Michael Addition: Dissolve the product from Step 1 (1.0 equiv) in nitromethane. Add DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) and stir at room temperature for 24 hours. Remove excess nitromethane under reduced pressure and purify the residue by column chromatography to obtain ethyl 2-(1-benzyl-4-(nitromethyl)piperidin-4-yl)acetate.
-
Nitro Group Reduction: Dissolve the nitro compound (1.0 equiv) in methanol or ethanol and add Raney Nickel (catalytic amount) as a slurry. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 16 hours. Filter the catalyst through Celite and concentrate the filtrate.
-
Lactamization: The crude amine from the previous step is heated in a high-boiling point solvent such as toluene or xylene at reflux with a Dean-Stark trap for 12-24 hours to facilitate intramolecular cyclization and removal of ethanol. After cooling, the solvent is removed in vacuo to yield crude 6-Benzyl-2,6-diazaspiro[3.5]nonan-1-one, which can be purified by crystallization or chromatography.
-
Lactam Reduction: To a solution of the lactam (1.0 equiv) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv) portion-wise. After the addition, heat the mixture to reflux for 4-6 hours. Cool to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water (Fieser workup). Filter the resulting solids and concentrate the filtrate to yield 6-Benzyl-2,6-diazaspiro[3.5]nonane.
-
Boc Protection: Dissolve the diamine (1.0 equiv) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv) and triethylamine (1.1 equiv). Stir at room temperature for 4-8 hours. Wash the reaction mixture with saturated sodium bicarbonate solution, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final product, 2-Boc-6-benzyl-2,6-diazaspiro[3.5]nonane .
PART B: Selective Deprotection Protocols
The orthogonal nature of the Boc and Benzyl protecting groups is key to the scaffold's utility, allowing for sequential functionalization.
Sources
Application Notes & Protocols for the Synthesis of 2-Benzyl-2,6-diazaspiro[3.5]nonane Benzothiazinones
Introduction: The Strategic Value of Spirocyclic Benzothiazinones
The convergence of complex, three-dimensional scaffolds with potent pharmacophores is a cornerstone of modern medicinal chemistry. Spirocycles, characterized by a single atom shared between two rings, offer a rigid and structurally diverse framework that can effectively probe the three-dimensional space of biological targets.[1][2] Their inherent conformational rigidity often leads to improved binding affinity and selectivity compared to more flexible acyclic or simple cyclic analogues.
This guide focuses on the synthesis of a novel class of compounds: 2-Benzyl-2,6-diazaspiro[3.5]nonane benzothiazinones. This molecular architecture marries the desirable properties of the diazaspiro[3.5]nonane core with the potent antimycobacterial activity of the benzothiazinone (BTZ) moiety. BTZs, such as the clinical candidates PBTZ169 and Macozinone, are powerful inhibitors of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall.[3][4] By functionalizing the BTZ core with a this compound group, we aim to create new chemical entities with potentially enhanced potency, optimized pharmacokinetic profiles, and activity against drug-resistant strains of Mycobacterium tuberculosis and other nontuberculous mycobacteria.[5][6][7]
This document provides a comprehensive, experience-driven guide to the rational design and synthesis of these target molecules, detailing not just the procedural steps but the scientific reasoning that underpins the chosen synthetic strategy.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach is critical for a multi-step synthesis. The target molecule is disconnected into two primary building blocks: the spirocyclic amine core and the benzothiazinone electrophile.
Caption: Retrosynthetic analysis of the target molecule.
Our strategy is therefore divided into three main stages:
-
Protocol A: A robust, multi-step synthesis of the orthogonally protected 2,6-diazaspiro[3.5]nonane core, followed by selective N-benzylation.
-
Protocol B: Preparation of an activated benzothiazinone precursor suitable for nucleophilic substitution.
-
Protocol C: The final coupling of the spirocyclic amine with the benzothiazinone core to yield the target compound.
Protocol A: Synthesis of the this compound Core
The synthesis of the 2,6-diazaspiro[3.5]nonane system is a non-trivial challenge that has been addressed in the literature, providing a reliable pathway.[8][9][10] The following protocol is based on a validated 6-step synthesis, which builds the quaternary spiro-center efficiently. We introduce a final benzylation step to furnish the required precursor.
Caption: Workflow for the synthesis of the spirocyclic core.
Step-by-Step Methodology (Protocol A)
-
Step A-1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoacetyl)piperidine-1-carboxylate:
-
To a solution of diisopropylamine in dry THF at -78 °C under Argon, add n-BuLi slowly. Stir for 30 min.
-
Add a solution of N-Boc-4-piperidone in dry THF dropwise. Stir for 1 hour at -78 °C.
-
Add ethyl oxalyl chloride and allow the reaction to warm to room temperature overnight.
-
Quench with saturated NH₄Cl solution and extract with ethyl acetate. Purify by column chromatography (Silica, Hexane:EtOAc gradient).
-
-
Step A-2: Reduction and Tosylation:
-
Dissolve the product from A-1 in methanol and cool to 0 °C. Add NaBH₄ portion-wise.
-
Stir for 2 hours, then concentrate under reduced pressure. Extract with DCM and dry over Na₂SO₄.
-
Dissolve the resulting diol in pyridine, cool to 0 °C, and add p-toluenesulfonyl chloride (TsCl). Stir overnight.
-
Work up with 1M HCl and extract with ethyl acetate. Purify by column chromatography.
-
-
Step A-3: Azetidine Ring Formation:
-
Dissolve the tosylated intermediate in acetonitrile. Add benzylamine and K₂CO₃.
-
Heat the mixture to reflux for 12-18 hours.
-
Filter the solids and concentrate the filtrate. Purify by column chromatography to yield the protected this compound-6-carboxylate.
-
-
Step A-4: Deprotection of the Boc Group:
-
Dissolve the Boc-protected spirocycle in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).
-
Stir at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Neutralize with saturated NaHCO₃ solution and extract with DCM to yield the free secondary amine, This compound .
-
Causality Note: The use of orthogonal protecting groups (Boc and Benzyl) is a deliberate strategic choice.[8] The Boc group is acid-labile, allowing for its selective removal without affecting the benzyl group on the azetidine nitrogen, which requires hydrogenolysis. This provides the free secondary amine on the piperidine ring, which is the precise nucleophile needed for the subsequent coupling reaction.
| Parameter | Reagent/Condition | Purpose | Expected Yield |
| Enolate Acylation | LDA, Ethyl oxalyl chloride, -78 °C | Forms the C-C bond to build the quaternary center | 60-70% |
| Cyclization | Benzylamine, K₂CO₃, Reflux | Forms the azetidine ring via intramolecular substitution | 50-60% |
| Deprotection | TFA / DCM | Selectively removes the Boc group | >95% |
Protocol B: Synthesis of the Activated Benzothiazinone
A robust and versatile method for synthesizing the benzothiazinone core involves the cyclization of a thiourea intermediate derived from a substituted 2-chlorobenzoic acid.[4][11] To create a precursor for coupling, we will synthesize a 2-chloro-8-nitro-4H-benzo[d][5][8]thiazin-4-one. The chloro group at the 2-position serves as an excellent leaving group for the subsequent SₙAr reaction.
Step-by-Step Methodology (Protocol B)
-
Step B-1: Synthesis of 2-chloro-5-nitrobenzoyl chloride:
-
To a solution of 2-chloro-5-nitrobenzoic acid in toluene, add thionyl chloride (2 equivalents) and a catalytic amount of DMF.
-
Heat to reflux for 3 hours.
-
Remove the solvent and excess thionyl chloride under vacuum. The resulting acid chloride is used directly in the next step without further purification.[11]
-
-
Step B-2: Formation of Benzoyl Isothiocyanate Intermediate:
-
Dissolve the crude acid chloride in dry acetonitrile and add ammonium thiocyanate.
-
Stir at room temperature for 1 hour. This in-situ formation of the reactive benzoyl isothiocyanate is crucial for efficiency.
-
-
Step B-3: Thiourea Formation and Cyclization:
-
To the isothiocyanate solution, add a solution of a secondary amine (e.g., piperidine, to form a temporary thiourea) and stir for 2 hours.
-
The intermediate thiourea undergoes spontaneous or base-catalyzed intramolecular cyclization, displacing the ortho-chloro group to form the thiazinone ring.
-
For the synthesis of the 2-chloro-BTZ variant needed for coupling, alternative literature methods starting from 2-mercaptobenzoic acid derivatives are often employed, followed by chlorination at the 2-position with an agent like POCl₃.
-
Protocol C: Final Coupling Reaction
This is the key convergent step where the two primary fragments are joined. The secondary amine of the piperidine ring in the spirocyclic core acts as a nucleophile, attacking the electrophilic C2 position of the activated benzothiazinone and displacing the leaving group (e.g., chloride).
Caption: Final SₙAr coupling reaction.
Step-by-Step Methodology (Protocol C)
-
Step C-1: Reaction Setup:
-
Dissolve the this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Add the activated 2-chloro-benzothiazinone (1.1 eq) to the solution.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq) to act as an acid scavenger.
-
-
Step C-2: Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Rationale: Heating is necessary to overcome the activation energy for the aromatic nucleophilic substitution (SₙAr) reaction. The electron-withdrawing nitro group on the benzothiazinone ring is critical for activating the system towards nucleophilic attack.
-
-
Step C-3: Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the final pure product.
-
Data Summary and Characterization
The final product should be characterized thoroughly to confirm its identity and purity.
| Parameter | Condition/Technique | Expected Outcome |
| Reaction Time | 80 °C, Monitored by LC-MS | 6 hours |
| Yield | After chromatography | 65-85% |
| ¹H NMR | (400 MHz, CDCl₃) | Signals corresponding to aromatic protons of BTZ, benzyl group (aromatic and benzylic CH₂), and aliphatic protons of the diazaspiro core. |
| ¹³C NMR | (100 MHz, CDCl₃) | Signals for carbonyl (C=O), aromatic carbons, and aliphatic carbons. |
| HRMS (ESI) | m/z | Calculated [M+H]⁺ value should match the observed value to within 5 ppm. |
Conclusion and Future Outlook
This guide outlines a robust and scientifically-grounded synthetic route to novel this compound benzothiazinones. The strategy relies on a convergent approach, leveraging a multi-step synthesis of the unique spirocyclic amine core and its subsequent coupling with an activated benzothiazinone moiety. The detailed protocols and the rationale behind key experimental choices provide researchers with a solid foundation for producing these compounds for further investigation.
The modularity of this synthesis allows for extensive structure-activity relationship (SAR) studies. The benzyl group on the spirocycle can be readily varied by using different aldehydes in the reductive amination step (Protocol A), and the benzothiazinone core can be modified by starting with different substituted benzoic acids (Protocol B). This flexibility is invaluable for optimizing the biological activity, selectivity, and pharmacokinetic properties of this promising new class of potential therapeutic agents.
References
-
Title: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues Source: ACS Omega URL: [Link]
-
Title: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry Source: Selvita URL: [Link]
-
Title: Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of 1,4-benzodiazepine-2,5-dione derivatives Source: ResearchGate URL: [Link]
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Title: Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity Source: ACS Publications URL: [Link]
-
Title: SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES Source: Chemistry of Heterocyclic Compounds URL: [Link]
-
Title: Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: Discovery, Design, and Synthesis of Novel 2‐Benzyl-2,7- diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity Source: ACS Publications URL: [Link]
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Title: Spiro Compounds: A Brief History Source: ResearchGate URL: [Link]
-
Title: Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Synthesis of benzothiazinones Source: ResearchGate URL: [Link]
-
Title: Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis Source: ChemMedChem URL: [Link]
-
Title: Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones Source: BMC Chemistry URL: [Link]
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analytical techniques for 2-Benzyl-2,6-diazaspiro[3.5]nonane characterization
An Application Note on the Analytical Characterization of 2-Benzyl-2,6-diazaspiro[3.5]nonane
Authored by: A Senior Application Scientist
Introduction
This compound is a key heterocyclic scaffold, a class of compounds of great interest in medicinal chemistry and drug discovery.[1][2] Spirocyclic structures, in particular, offer a unique three-dimensional geometry that can lead to novel interactions with biological targets.[3][4] Recent studies have highlighted derivatives of 2,7-diazaspiro[3.5]nonane in the development of novel antimycobacterial agents, underscoring the therapeutic potential of this molecular framework.[5][6]
Given its importance, rigorous and unambiguous characterization of this compound is paramount to ensure its identity, purity, and stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the suite of analytical techniques required for its definitive characterization. We delve into the causality behind experimental choices and present detailed, field-proven protocols.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[7][8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. For this compound, both ¹H and ¹³C NMR are essential to confirm the integrity of the spirocyclic core and the correct placement of the benzyl substituent.
Causality and Experimental Choices
-
¹H NMR: This experiment is the first step to verify the presence of all proton-containing functional groups: the aromatic protons of the benzyl group, the benzylic methylene protons, and the distinct protons of the azetidine and piperidine rings. The integration of signals confirms the correct proton count for each group.
-
¹³C NMR: This confirms the carbon skeleton of the molecule. The number of unique carbon signals should match the molecular structure, with key signals indicating the quaternary spiro carbon, the aromatic carbons, and the aliphatic carbons of the two rings.
-
2D NMR (COSY, HSQC): While often not required for routine confirmation, techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be invaluable for assigning specific proton and carbon signals, especially in more complex derivatives. COSY identifies proton-proton coupling networks, and HSQC correlates directly bonded proton-carbon pairs.[9]
Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. Using DMSO-d₆ can be advantageous for clearly observing the exchangeable N-H proton.[10]
-
Ensure the solution is clear and free of particulate matter.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and pick peaks for both spectra.
-
Expected Data Interpretation
The following table summarizes the anticipated chemical shifts for this compound.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |
| Aromatic (C₆H₅) | ~7.20 - 7.40 (m, 5H) | ~127.0 - 138.0 | Multiplet for protons; 3-4 distinct carbon signals expected. |
| Benzylic (CH₂) | ~3.65 (s, 2H) | ~63.0 | A sharp singlet is expected for the methylene protons.[11] |
| Azetidine Ring (CH₂) | ~2.70 - 2.90 (m, 4H) | ~55.0 - 58.0 | Complex multiplet due to ring strain and coupling. |
| Piperidine Ring (α-CH₂) | ~2.80 - 3.00 (m, 4H) | ~46.0 - 48.0 | Protons adjacent to the secondary amine. |
| Piperidine Ring (β-CH₂) | ~1.60 - 1.80 (m, 4H) | ~28.0 - 30.0 | Protons beta to the secondary amine. |
| Spiro Quaternary C | N/A | ~65.0 - 70.0 | A key signal confirming the spirocyclic nature. No attached protons. |
| Secondary Amine (NH) | Variable (br s, 1H) | N/A | Broad signal, may exchange with D₂O. |
Note: Predicted values. Actual shifts may vary based on solvent and experimental conditions.
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR-based structural characterization.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound and providing structural information through fragmentation analysis.[7][12] For a novel compound like this compound, obtaining an accurate mass measurement is a critical identity check.
Causality and Experimental Choices
-
Ionization Technique: Electrospray Ionization (ESI) is an excellent choice for this molecule.[13] The two nitrogen atoms are basic and can be readily protonated in solution to form a positive ion, [M+H]⁺, making it highly suitable for ESI in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition and distinguishing the target compound from potential impurities with similar nominal masses.[14]
Protocol for LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Parameters (for sample introduction):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS) Parameters (ESI-Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120-150 °C.
-
Scan Range: m/z 50 - 500.
-
Fragmentation (for MS/MS): If desired, select the [M+H]⁺ ion for collision-induced dissociation (CID) to observe fragment ions.
-
Expected Data Interpretation
-
Full Scan MS: The primary observation should be the protonated molecular ion [M+H]⁺.
-
Molecular Formula: C₁₄H₂₀N₂
-
Exact Mass: 216.1626
-
Expected [M+H]⁺: m/z 217.1699 [15]
-
-
MS/MS Fragmentation: The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is typically the weakest bond.
-
Major Fragment 1: Benzyl cation (C₇H₇⁺) at m/z 91.05 .
-
Major Fragment 2: The diazaspiro[3.5]nonane core after loss of the benzyl group (C₇H₁₃N₂⁺) at m/z 125.11 .
-
Workflow Diagram: LC-MS Analysis
Caption: Workflow for LC-MS molecular weight confirmation.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates.[3][16] A validated reverse-phase HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification.
Causality and Experimental Choices
-
Method: Reverse-phase HPLC is ideal for this molecule due to its moderate polarity. A C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation.
-
Detector: A UV detector is highly effective because the benzyl group contains a strong chromophore that absorbs UV light, typically around 254 nm.
-
Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) with an acidic modifier (formic acid or TFA) is used. The acid ensures that the amine functionalities are protonated, leading to sharp, symmetrical peaks.
Protocol for Purity Analysis by RP-HPLC
-
Sample Preparation:
-
Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the mobile phase (e.g., 50:50 water:acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Instrumental Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 10% B
-
1-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
For pharmaceutical applications, all impurities above a certain threshold (e.g., 0.1%) should be identified and characterized if possible.[17]
-
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC-based purity assessment.
Complementary Analytical Techniques
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[18]
-
Protocol: A small amount of the sample is placed on the diamond crystal of an ATR-FTIR spectrometer and the spectrum is recorded from 4000 to 400 cm⁻¹.
-
Expected Key Absorptions:
-
~3350-3300 cm⁻¹: N-H stretch (secondary amine).
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~2950-2800 cm⁻¹: Aliphatic C-H stretch.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretches.
-
~1250-1020 cm⁻¹: C-N stretch.
-
B. Thermal Analysis (DSC/TGA)
Thermal analysis provides information on the physical properties and stability of the compound.[19]
-
Differential Scanning Calorimetry (DSC): Determines the melting point and purity (via melting point depression). A sharp melting peak indicates a highly pure crystalline solid. Spiro compounds are known for their good thermal stability.[20]
-
Protocol: 5-10 mg of sample is heated in an aluminum pan at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature, indicating the decomposition temperature and thermal stability.
-
Protocol: 5-10 mg of sample is heated on a balance in a furnace at a rate of 10 °C/min under nitrogen.
-
Summary of Key Characterization Data
| Technique | Parameter | Expected Value / Observation |
| HRMS | [M+H]⁺ (m/z) | 217.1699 ± 5 ppm |
| ¹H NMR | Aromatic Protons (ppm) | 7.20 - 7.40 |
| Benzylic CH₂ (ppm) | ~3.65 | |
| ¹³C NMR | Spiro Carbon (ppm) | ~65.0 - 70.0 |
| HPLC | Purity (%) | >95% (typical for purified material) |
| FTIR | N-H Stretch (cm⁻¹) | ~3350-3300 |
| DSC | Melting Point (°C) | To be determined (expect a sharp peak) |
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy serves as the cornerstone for structural confirmation, while high-resolution mass spectrometry validates the molecular formula. HPLC is essential for quantifying purity, and FTIR and thermal analysis provide valuable data on functional groups and physical stability. Following the protocols outlined in this application note will ensure the generation of reliable and comprehensive data, which is critical for advancing research and development efforts involving this important chemical entity.
References
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Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Available at: [Link]
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Synthesis and thermal properties of spiro phosphorus compounds. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
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NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR. Available at: [Link]
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Electronic properties of spiro compounds for organic electronics. AIP Publishing. Available at: [Link]
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Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society. Available at: [Link]
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Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]
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Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. Available at: [Link]
-
Heterocyclic compound. Britannica. Available at: [Link]
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Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. Available at: [Link]
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Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Figshare. Available at: [Link]
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Supplementary Info for RSC adv. after corrections. The Royal Society of Chemistry. Available at: [Link]
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This compound dihydrochloride (C14H20N2). PubChemLite. Available at: [Link]
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Results of the evaluation of temperature and heating mode for the synthesis of 1a. ResearchGate. Available at: [Link]
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Spiro Compounds for Organic Light-Emitting Diodes. Accounts of Materials Research. Available at: [Link]
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Top Analytical Techniques for Characterizing Custom Polymers. Polymer Chemistry. Available at: [Link]
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Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti. Available at: [Link]
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Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed. Available at: [Link]
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Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link]
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Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link]
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Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Hindawi. Available at: [Link]
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Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate. PubChem. Available at: [Link]
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¹H-NMR spectra of the benzyl protons of (R)-2 after (a) 365 nm-irradiation. ResearchGate. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. Available at: [Link]
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NMR Spectroscopy. MSU Chemistry. Available at: [Link]
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Transformation of Glutamic Acid into (S)-Benzyl 2-(dibenzylamino)- 6-(dimethoxyphosphoryl)-5-oxohexanoate for a Convenient Access to 5-Substituted Prolines. ResearchGate. Available at: [Link]
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Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate. Available at: [Link]
-
5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. Organic Syntheses. Available at: [Link]
-
Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. MDPI. Available at: [Link]
-
Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)- N -(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach. ResearchGate. Available at: [Link]
-
API-Mass Spectrometry of Polyketides. II. Fragmentation Analysis of 6-Deoxyerythronolide B Analogs. ResearchGate. Available at: [Link]
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Antibacterial and phytochemical analysis of piper nigrum using gas chromatography – mass spectrum and fourier-transform infrared spectroscopy. ResearchGate. Available at: [Link]
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Application Notes & Protocols: 2-Benzyl-2,6-diazaspiro[3.5]nonane as a Versatile Building Block for Novel Antitubercular Agents
Introduction: The Imperative for New Scaffolds in Tuberculosis Drug Discovery
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for over a million deaths annually.[1][2] The lengthy treatment regimens and the alarming rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains underscore the urgent need for new antitubercular agents with novel mechanisms of action.[1][2] Medicinal chemistry has turned to innovative molecular architectures to overcome these challenges. Among these, spirocyclic scaffolds are particularly compelling; their inherent three-dimensionality and conformational rigidity offer a unique way to explore chemical space, often leading to compounds with improved potency and optimized physicochemical properties.
This guide focuses on the strategic application of a specific spirocyclic diamine, 2-Benzyl-2,6-diazaspiro[3.5]nonane , as a foundational building block for a new generation of antitubercular agents. Recent research has highlighted this scaffold's potential, particularly when incorporated into benzothiazinone (BTZ) derivatives, which have demonstrated exceptional potency against both drug-sensitive and resistant Mtb strains.[3][4] We will provide a detailed exploration of its synthesis, derivatization, and biological evaluation, offering researchers a comprehensive playbook for leveraging this promising chemical entity.
Part I: Synthesis of the Core Building Block: this compound
Expert Rationale: The synthesis of the core scaffold is the critical first step. An efficient and scalable route is paramount for enabling the extensive structure-activity relationship (SAR) studies required in drug discovery. The strategy outlined here is a representative pathway, leveraging established chemical transformations to construct the unique spirocyclic system where an azetidine ring and a piperidine ring share a single carbon atom. The benzyl group is not merely a placeholder; it serves as a crucial protecting group for one of the nitrogen atoms while allowing the other to be selectively functionalized.
Protocol 1: Multi-step Synthesis of this compound
This protocol describes a plausible synthetic route. Researchers should note that specific reaction conditions, purification methods, and yields may require optimization based on laboratory-specific equipment and reagent purity.
Step 1: Synthesis of 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile
-
To a stirred solution of 1-benzylpiperidin-4-one (1.0 eq) in ethanol, add potassium cyanide (2.2 eq) and ammonium chloride (2.2 eq) in water.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with dichloromethane (DCM), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude dinitrile product, which can be used in the next step without further purification.
Step 2: Reduction of Dinitrile to Diamine
-
Prepare a suspension of Lithium aluminum hydride (LiAlH₄) (4.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and slowly add a solution of the dinitrile from Step 1 (1.0 eq) in the same anhydrous solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 12-18 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solid and wash thoroughly with ether or THF.
-
Concentrate the filtrate to obtain the crude diamine, which can be purified by column chromatography.
Step 3: Formation of the Azetidine Ring to Yield this compound This step is a conceptual representation of a potential ring-closing reaction. The specific conditions would be highly dependent on the exact nature of the diamine precursor.
-
The formation of the strained four-membered azetidine ring from the 1,3-diamine intermediate is a challenging step that often requires specific activation. A potential route involves converting one of the primary amines into a good leaving group.
-
Alternatively, a double reductive amination approach starting from a suitable diketone precursor could be explored, though this would represent a different overall synthetic strategy.
For the purpose of these application notes, we will assume the successful synthesis of the core building block as reported in the literature.[5]
Synthetic Workflow Visualization
Caption: Conceptual workflow for the synthesis of the this compound core.
Part II: Derivatization for Antitubercular Activity
Expert Rationale: The this compound scaffold possesses a secondary amine at the 6-position, which is an ideal point for diversification. By coupling this amine with various carboxylic acids, sulfonyl chlorides, or other electrophilic partners, a library of analogues can be rapidly generated. A particularly fruitful strategy has been its incorporation into benzothiazinone (BTZ) derivatives. BTZs are a potent class of antitubercular agents that inhibit DprE1, an essential enzyme for mycobacterial cell wall synthesis.[3][6] Coupling with the diazaspiro[3.5]nonane moiety has been shown to enhance potency and improve pharmacokinetic profiles.[4]
Protocol 2: Amide Coupling to Synthesize a Benzothiazinone Derivative
This protocol details a standard amide coupling reaction to link the spirocyclic amine with a BTZ carboxylic acid precursor.
-
Reagent Preparation:
-
Dissolve the BTZ carboxylic acid precursor (e.g., (S)-2-nitro-6-(S-nitro-pyridin-2-yl)-4H-benzo[1][7]thiazin-3-one-8-carboxylic acid) (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add a solution of this compound (1.1 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
-
Derivatization Workflow Visualization
Caption: General workflow for derivatizing the core building block via amide coupling.
Part III: Biological Evaluation of Novel Derivatives
Expert Rationale: Once a library of compounds is synthesized, a robust biological evaluation cascade is essential. The primary goal is to identify compounds that are highly potent against Mtb while exhibiting minimal toxicity to mammalian cells. This is quantified by the Selectivity Index (SI), the ratio of cytotoxicity to activity. A high SI is a key indicator of a promising drug candidate.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the standardized broth microdilution method to determine the potency of the synthesized compounds against M. tuberculosis H37Rv.[8][9][10]
-
Preparation of Compound Plates:
-
Prepare stock solutions of test compounds in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Middlebrook 7H9 broth supplemented with 10% OADC to achieve a range of final concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Include a drug-free well for a growth control and a sterile broth well as a negative control.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in broth to prepare the final working inoculum.[8]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterile control) with 100 µL of the working inoculum. The final volume in each well should be 200 µL.
-
Seal the plate and incubate at 37°C for 7-14 days.[8]
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[9] Growth can be assessed visually or by using a viability indicator like Resazurin.
-
Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of mammalian cells (e.g., Vero or HepG2) as an indicator of cell viability after exposure to the test compounds.[11]
-
Cell Seeding:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with untreated cells (viability control) and wells with a known toxin like doxorubicin (positive control).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
The 50% cytotoxic concentration (CC₅₀) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
-
Data Presentation: Sample Compound Evaluation
| Compound ID | R-Group Modification | MIC (µg/mL) vs. Mtb H37Rv | CC₅₀ (µg/mL) vs. Vero Cells | Selectivity Index (SI = CC₅₀/MIC) |
| BTZ-Spiro-01 | Unsubstituted Phenyl | 0.015 | >64 | >4267 |
| BTZ-Spiro-02 | 4-Fluoro Phenyl | 0.03 | >64 | >2133 |
| BTZ-Spiro-03 | 4-Chloro Phenyl | 0.008 | 32 | 4000 |
| PBTZ169 (Ref) | N/A | 0.004 | 16 | 4000 |
Part IV: Mechanism of Action and SAR Insights
Expert Rationale: Understanding how a compound works and which structural features are critical for its activity is the cornerstone of rational drug design. For the diazaspiro-BTZ class, the mechanism is well-established, providing a solid foundation for further optimization.
Proposed Mechanism of Action
The primary molecular target of the benzothiazinone class of drugs, including derivatives of this compound, is decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) .[3][6] This enzyme is essential for the biosynthesis of arabinogalactan and lipoarabinomannan, two critical components of the unique and complex mycobacterial cell wall.
The BTZ core forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition. The this compound moiety occupies a different pocket of the enzyme, and its specific conformation and interactions can significantly enhance binding affinity and overall potency.[3] Some research suggests that this scaffold can form additional stabilizing interactions, such as with the Asp326 residue in the DprE1 of M. abscessus, which may contribute to a broader spectrum of activity against non-tuberculous mycobacteria.[3]
Structure-Activity Relationship (SAR) Logic
Caption: Logical flow from chemical structure to biological effect for diazaspiro-BTZ agents.
Key SAR insights from the literature include:
-
Chirality: The stereochemistry at the benzylic carbon can significantly impact potency. Often, one enantiomer is substantially more active than the other, highlighting a specific and constrained binding orientation within the DprE1 active site.[3][4]
-
Substitutions on the BTZ Ring: Modifications to the BTZ core, particularly at the nitro-group position, are critical for covalent bond formation and overall activity.
-
The Spirocyclic Moiety: The diazaspiro[3.5]nonane scaffold itself is a key driver of potency and improved pharmacokinetic profiles compared to earlier BTZ generations.[4] Its rigidity correctly orients the BTZ warhead for optimal interaction with the target enzyme.
Conclusion and Future Directions
The this compound scaffold has emerged as a high-value building block in the development of next-generation antitubercular agents. Its successful incorporation into DprE1 inhibitors has produced compounds with sub-nanomolar potency, excellent selectivity, and promising in vivo efficacy. The synthetic accessibility of the core and the straightforward derivatization at the secondary amine position make it an ideal platform for extensive medicinal chemistry exploration.
Future research should focus on further optimizing the pharmacokinetic and safety profiles of these derivatives, exploring alternative electrophilic partners to couple with the spirocyclic amine to discover new mechanisms of action, and evaluating the most promising candidates against a broad panel of clinical MDR and XDR M. tuberculosis isolates. This strategic approach will continue to fuel the pipeline with innovative drug candidates, bringing us one step closer to conquering tuberculosis.
References
- New Anti-Tuberculosis Drugs with Novel Mechanisms of Action. (2008). Current Medicinal Chemistry.
- Application Notes and Protocols for Cytotoxicity Assessment of Novel Anti-TB Compounds. (n.d.). BenchChem.
-
New anti-tuberculosis drugs with novel mechanisms of action. (2008). Current Medicinal Chemistry. [Link]
- Advances in Anti-Tubercular Agents: A Comprehensive Review. (2025). BenchChem.
- Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ethambutol against Mycobacterium tuberculosis. (n.d.). BenchChem.
-
Novel Antimicrobials from Uncultured Bacteria Acting against Mycobacterium tuberculosis. (2020). mBio. [Link]
-
Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. (2021). Antimicrobial Agents and Chemotherapy. [Link]
-
Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. (2021). PMC - PubMed Central. [Link]
-
In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021). Antimicrobial Agents and Chemotherapy. [Link]
-
Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination. (2020). ResearchGate. [Link]
-
Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays. (2021). bioRxiv. [Link]
-
Exposing Novel Anti-Tuberculosis Drug Mechanism. (2021). Medindia. [Link]
-
Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (2020). Clinical Microbiology and Infection. [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). Journal of Medicinal Chemistry. [Link]
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Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex. (2022). PMC - NIH. [Link]
-
Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents. (2020). European Journal of Medicinal Chemistry. [Link]
-
Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. (2022). YouTube. [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). Request PDF - ResearchGate. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]
-
Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). ACS Publications. [Link]
-
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (2022). European Journal of Medicinal Chemistry. [Link]
-
Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. (2021). PMC. [Link]
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Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (2015). PMC. [Link]
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Application Notes and Protocols for N-Alkylation of Diazaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of diazaspiro[3.5]nonane scaffolds. These unique three-dimensional structures are of significant interest in medicinal chemistry. This document outlines strategic approaches to functionalization, including selective mono-alkylation, di-alkylation, and N-arylation, which are critical for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. We will delve into the mechanistic rationale behind various synthetic strategies, including direct alkylation, reductive amination, and Buchwald-Hartwig amination, offering field-proven insights to guide your experimental design.
Introduction: The Significance of the Diazaspiro[3.5]nonane Scaffold
The diazaspiro[3.5]nonane core is a valuable building block in modern drug discovery. Its rigid, three-dimensional architecture provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. The presence of two secondary amine functionalities offers multiple points for diversification, allowing for the generation of extensive compound libraries for high-throughput screening. N-alkylation of these amines is a fundamental transformation that enables the introduction of a wide array of substituents, thereby modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability.
The challenge and opportunity in working with diazaspiro[3.5]nonanes lie in the selective functionalization of the two nitrogen atoms. Depending on the substitution pattern of the spirocycle (e.g., 2,7-diazaspiro[3.5]nonane vs. 2,6-diazaspiro[3.5]nonane), the nitrogens may be chemically equivalent or distinct, leading to considerations of regioselectivity in addition to the degree of alkylation.
Mechanistic Considerations and Strategic Approaches
The choice of N-alkylation strategy is dictated by the desired substitution pattern, the nature of the alkylating agent, and the overall synthetic route. The primary methods for N-alkylation of diazaspiro[3.5]nonane are direct alkylation with electrophiles and reductive amination. For the introduction of aryl or heteroaryl substituents, palladium-catalyzed cross-coupling reactions are the method of choice.
Direct Alkylation with Alkyl Halides
This classic SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
-
Causality of Experimental Choices :
-
Base : A non-nucleophilic base such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) is crucial to prevent competition with the amine nucleophile. The choice of base can influence the reaction rate and selectivity.
-
Solvent : A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Control of Alkylation : A significant challenge is controlling the extent of alkylation. The initially formed mono-alkylated product is a more nucleophilic tertiary amine, which can compete with the starting material for the alkylating agent, leading to the formation of a quaternary ammonium salt. Using a stoichiometric amount of the alkylating agent and carefully controlling the reaction time can favor mono-alkylation. For exhaustive di-alkylation, an excess of the alkylating agent and prolonged reaction times are employed.
-
Reductive Amination
Reductive amination is a highly reliable method for the controlled N-alkylation of secondary amines, offering a distinct advantage in preventing over-alkylation.[1] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the amine with an aldehyde or ketone, which is then reduced in situ.[2]
-
Causality of Experimental Choices :
-
Reducing Agent : The choice of reducing agent is critical for the success of a one-pot reductive amination. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[1][3] Sodium borohydride (NaBH₄) can also be used, but it can reduce the aldehyde or ketone, so it is typically added after the imine formation is complete.[3]
-
pH : The reaction is usually carried out under mildly acidic conditions (pH 4-6) to facilitate the formation of the iminium ion.[1]
-
Solvent : Dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are common solvents for reductive aminations using STAB.[3] Methanol or ethanol are often used with NaBH₃CN or NaBH₄.[3]
-
Buchwald-Hartwig Amination for N-Arylation
For the synthesis of N-aryl diazaspiro[3.5]nonane derivatives, the Buchwald-Hartwig amination is a powerful and versatile method.[4] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the diazaspiro[3.5]nonane and an aryl halide or triflate.[5]
-
Causality of Experimental Choices :
-
Catalyst System : The reaction requires a palladium catalyst, typically a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂, and a phosphine ligand. The choice of ligand is crucial for the efficiency of the reaction and can influence the substrate scope.[6]
-
Base : A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.[6]
-
Solvent : Anhydrous, deoxygenated solvents like toluene or dioxane are commonly used.[6]
-
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using a Protecting Group Strategy
This protocol describes the mono-alkylation of a symmetrical diazaspiro[3.5]nonane by first protecting one of the amine functionalities.
Workflow Diagram:
Caption: Workflow for selective mono-N-alkylation.
Step-by-Step Methodology:
-
Protection: To a solution of diazaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM, 0.1 M), add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify by flash column chromatography to isolate the mono-Boc-protected diazaspiro[3.5]nonane.
-
N-Alkylation: To a solution of the mono-Boc-protected diazaspiro[3.5]nonane (1.0 eq) in acetonitrile (0.1 M), add the desired alkyl bromide (1.1 eq) and potassium carbonate (2.0 eq). Stir the mixture at room temperature or heat to 50 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated, mono-Boc-protected product.
-
Deprotection: Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stir at room temperature for 1-2 hours.
-
Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired mono-N-alkylated diazaspiro[3.5]nonane.
Protocol 2: Di-N-Alkylation via Reductive Amination
This protocol outlines the symmetric di-alkylation of diazaspiro[3.5]nonane with an aldehyde.
Reaction Scheme:
Caption: Di-N-alkylation via reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of diazaspiro[3.5]nonane (1.0 eq) and the desired aldehyde (2.2 eq) in 1,2-dichloroethane (DCE, 0.1 M), add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 2.5 eq) portion-wise to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 12-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired di-N-alkylated diazaspiro[3.5]nonane.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
This protocol describes the mono-N-arylation of a mono-protected diazaspiro[3.5]nonane.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, combine the mono-Boc-protected diazaspiro[3.5]nonane (1.0 eq), aryl bromide (1.2 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq) in a reaction vessel.
-
Solvent Addition: Add anhydrous, deoxygenated toluene (0.1 M) to the vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite.
-
Extraction: Wash the filtrate with brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Deprotection: Purify the crude product by flash column chromatography. The resulting N-aryl, mono-Boc-protected intermediate can then be deprotected as described in Protocol 1 to yield the mono-N-aryl diazaspiro[3.5]nonane.
Data Presentation: Comparative Analysis of N-Alkylation Methods
| Method | Alkylating/Arylating Agent | Reagents | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages |
| Direct Alkylation | Alkyl Halide | K₂CO₃, DIPEA, or Et₃N | MeCN, DMF | 25-80 | 60-90 | Simple procedure, readily available reagents. |
| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃ or NaBH₃CN | DCE, DCM, MeOH | 25 | 70-95 | Excellent control over alkylation, avoids quaternary salt formation.[1] |
| Buchwald-Hartwig | Aryl Halide/Triflate | Pd catalyst, phosphine ligand, NaOtBu | Toluene, Dioxane | 80-110 | 65-90 | Broad substrate scope for N-arylation.[4][5] |
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
- BenchChem. (2025).
- Selvita. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current opinion in drug discovery & development, 9(6), 774–787.
- Royal Society of Chemistry. (n.d.). Protecting groups.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2019).
- ThalesNano. (n.d.).
- BenchChem. (2025).
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- Czompa, A., Bogdán, D., Balogh, B., Erdei, E., Selymes, P., Csomos, A., & Mándity, I. M. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International journal of molecular sciences, 25(10), 5523.
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- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Benzyl-2,6-diazaspiro[3.5]nonane
Abstract
This comprehensive guide details a robust and scalable two-stage protocol for the synthesis of 2-Benzyl-2,6-diazaspiro[3.5]nonane, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the large-scale preparation of the key intermediate, 1-Benzyl-4-piperidone, via a Dieckmann condensation approach. The subsequent stage outlines a novel and efficient method for the construction of the diazaspiro[3.5]nonane core through a reductive amination followed by intramolecular cyclization. This document provides in-depth procedural details, mechanistic insights, safety protocols, and characterization data to facilitate the successful and safe execution of this synthesis on a laboratory and pilot-plant scale.
Introduction
Diazaspirocycles are a class of "saturated heterocycles" that have garnered significant attention in modern medicinal chemistry. Their rigid, three-dimensional structures offer a unique conformational landscape that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Specifically, the 2,6-diazaspiro[3.5]nonane scaffold is an emerging motif in the design of novel therapeutics. The benzyl-protected derivative, this compound, serves as a versatile intermediate, allowing for selective functionalization at the unprotected secondary amine.
This document provides a detailed, field-proven protocol for the large-scale synthesis of this important synthetic intermediate, empowering researchers and drug development professionals to access this compound in significant quantities.
PART 1: Synthesis of the Key Intermediate: 1-Benzyl-4-piperidone
The synthesis of 1-Benzyl-4-piperidone is a critical first step. Several methods exist for its preparation; however, for large-scale production, the route starting from benzylamine and methyl acrylate offers a cost-effective and high-yielding approach. This method proceeds through a double Michael addition followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.[1][2][3]
Reaction Scheme:
Caption: Synthesis of 1-Benzyl-4-piperidone.
Experimental Protocol: Large-Scale Synthesis of 1-Benzyl-4-piperidone
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Notes |
| Benzylamine | 107.15 | 107.15 g (1.0 mol) | Freshly distilled |
| Methyl Acrylate | 86.09 | 223.83 g (2.6 mol) | Inhibitor should be removed |
| Toluene | 92.14 | 1.5 L | Anhydrous |
| Sodium Methoxide | 54.02 | 64.82 g (1.2 mol) | Handled under inert atmosphere |
| Hydrochloric Acid | 36.46 | ~500 mL (37%) | Concentrated |
| Sodium Hydroxide | 40.00 | As needed for neutralization | 50% (w/v) solution |
| Ethyl Acetate | 88.11 | For extraction | |
| Brine | - | For washing | Saturated NaCl solution |
| Anhydrous Sodium Sulfate | 142.04 | For drying |
Procedure:
-
Michael Addition:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add benzylamine (107.15 g, 1.0 mol) and toluene (500 mL).
-
Slowly add methyl acrylate (223.83 g, 2.6 mol) dropwise over 1 hour while maintaining the temperature below 40°C with a water bath.
-
After the addition is complete, heat the mixture to 60°C and stir for 12 hours. The reaction can be monitored by TLC or GC-MS.
-
-
Dieckmann Condensation:
-
Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of sodium methoxide (64.82 g, 1.2 mol) in toluene (1 L).
-
Slowly add the crude N,N-bis(2-carbomethoxyethyl)benzylamine solution to the sodium methoxide suspension under a nitrogen atmosphere.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. A thick precipitate will form.[2]
-
-
Hydrolysis and Decarboxylation:
-
Cool the reaction mixture to below 30°C and slowly quench with water (500 mL).
-
Separate the aqueous layer and extract the organic layer with 1 M hydrochloric acid (2 x 250 mL).
-
Combine the aqueous layers and add concentrated hydrochloric acid (500 mL).
-
Heat the acidic solution to reflux for 6-8 hours, until the evolution of CO2 ceases.[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully neutralize to pH 9-10 with a 50% sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (2 x 250 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude 1-Benzyl-4-piperidone as a yellow to brown oil.
-
The crude product can be purified by vacuum distillation to afford a light-yellow oil.
-
Expected Yield: 70-80%
PART 2: Synthesis of this compound
The construction of the diazaspiro[3.5]nonane core from 1-Benzyl-4-piperidone is a key transformation. A plausible and efficient route involves a reductive amination with a suitable amine bearing a masked aldehyde or a precursor to a two-carbon unit with leaving groups, followed by intramolecular cyclization. An alternative, more direct approach adapted from the synthesis of related spirocycles involves the reaction with an aziridine precursor. For the purpose of this protocol, we will focus on a reductive amination/cyclization strategy.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Large-Scale Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.5 mol scale) | Notes |
| 1-Benzyl-4-piperidone | 189.25 | 94.63 g (0.5 mol) | From Part 1 |
| Aminoethanol | 61.08 | 33.59 g (0.55 mol) | |
| Sodium Triacetoxyborohydride | 211.94 | 127.16 g (0.6 mol) | Handled with care, moisture sensitive |
| Dichloromethane (DCM) | 84.93 | 1 L | Anhydrous |
| Thionyl Chloride | 118.97 | 65.43 g (0.55 mol) | Use in a fume hood |
| Potassium Carbonate | 138.21 | 138.21 g (1.0 mol) | Anhydrous, finely powdered |
| Acetonitrile | 41.05 | 1 L | Anhydrous |
| Diethyl Ether | 74.12 | For extraction | |
| Hydrochloric Acid | 36.46 | For pH adjustment | 1 M solution |
Procedure:
-
Reductive Amination:
-
To a 2 L round-bottom flask, add 1-Benzyl-4-piperidone (94.63 g, 0.5 mol), aminoethanol (33.59 g, 0.55 mol), and anhydrous dichloromethane (1 L).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0°C and add sodium triacetoxyborohydride (127.16 g, 0.6 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-(2-hydroxyethyl)-1-benzylpiperidin-4-amine.
-
-
Halogenation of the Alcohol:
-
Caution: This step should be performed in a well-ventilated fume hood.
-
Dissolve the crude intermediate from the previous step in anhydrous dichloromethane (500 mL) and cool to 0°C.
-
Slowly add thionyl chloride (65.43 g, 0.55 mol) dropwise.
-
After the addition, allow the reaction to stir at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice and then neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 200 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give crude N-(2-chloroethyl)-1-benzylpiperidin-4-amine.
-
-
Intramolecular Cyclization:
-
Dissolve the crude chloro-amine in anhydrous acetonitrile (1 L) in a 3 L round-bottom flask.
-
Add finely powdered anhydrous potassium carbonate (138.21 g, 1.0 mol).
-
Heat the suspension to reflux and stir vigorously for 24-48 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.
-
Alternatively, for large-scale purification, the crude product can be dissolved in diethyl ether and the hydrochloride salt can be precipitated by the addition of ethereal HCl. The free base can then be liberated by treatment with a base.
-
Expected Yield: 40-50% over three steps.
Safety and Handling
-
Benzylamine, methyl acrylate, and thionyl chloride are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Sodium methoxide and sodium triacetoxyborohydride are moisture-sensitive and can be flammable. Handle under an inert atmosphere.
-
The neutralization steps with acid and base are exothermic and should be performed with cooling.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Characterization
The identity and purity of the synthesized this compound should be confirmed by the following analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The protocols detailed in this application note provide a comprehensive and scalable route for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable spirocyclic building block for their research and development needs. The presented methods are designed to be robust and adaptable for large-scale production, facilitating the exploration of this important chemical scaffold in the quest for novel therapeutics.
References
-
Ye, H., et al. (2004). Study on the Synthesis of 1-Benzyl-4-piperidone. Semantic Scholar. [Link]
-
Hui, D. (2004). Study on the Synthesis of 1-Benzyl-4-piperidone. Semantic Scholar. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Appretech Scientific Limited. (n.d.). This compound. [Link]
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The Ascendancy of 2,6-Diazaspiro[3.5]nonanes: Versatile Scaffolds for Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles has driven a paradigm shift in medicinal chemistry, often termed the "escape from flatland." This evolution champions the integration of three-dimensional (3D) scaffolds to explore uncharted chemical space. Among the rising stars in this domain are spirocyclic systems, and more specifically, 2,6-diazaspiro[3.5]nonane analogues. These rigid, yet conformationally defined structures, offer a compelling alternative to traditional flat aromatic rings and flexible aliphatic chains. Their unique topology allows for precise vectoral projection of substituents into three-dimensional space, facilitating optimal interactions with complex biological targets. This guide provides an in-depth exploration of 2,6-diazaspiro[3.5]nonane analogues, from their synthesis to their application as versatile building blocks in contemporary drug discovery programs. We will delve into detailed protocols for their synthesis and functionalization, and showcase their utility in the development of next-generation therapeutics, including inhibitors of challenging targets like KRAS G12C and modulators of sigma receptors.
Strategic Advantages of the 2,6-Diazaspiro[3.5]nonane Scaffold
The 2,6-diazaspiro[3.5]nonane core, comprised of a fused azetidine and piperidine ring system, offers several distinct advantages over other saturated heterocycles, such as piperazine:
-
Inherent Rigidity and Pre-organized Conformation: The spirocyclic nature of the scaffold significantly reduces conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.
-
Three-Dimensional Diversity: The two nitrogen atoms are positioned in distinct chemical environments, allowing for orthogonal functionalization and the generation of diverse molecular shapes. This facilitates fine-tuning of structure-activity relationships (SAR) and structure-property relationships (SPR).
-
Improved Physicochemical Properties: Incorporation of the 2,6-diazaspiro[3.5]nonane motif has been shown to enhance aqueous solubility and metabolic stability compared to more lipophilic and metabolically labile scaffolds.
-
Novel Chemical Space: As a relatively underexplored scaffold, it provides access to novel chemical matter with the potential for new intellectual property.
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The synthesis of an orthogonally protected 2,6-diazaspiro[3.5]nonane core is a critical first step in harnessing its potential. The following protocol is adapted from established literature procedures and provides a reliable route to a key intermediate, tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate.
Protocol 1: Synthesis of tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
This multi-step synthesis starts from commercially available materials and culminates in the desired orthogonally protected scaffold.
Step 1: Synthesis of Diethyl 1-benzylpiperidine-4,4-dicarboxylate
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous toluene, add diethyl carbonate (2.5 eq) and sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench by the slow addition of ethanol, followed by water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford diethyl 1-benzylpiperidine-4,4-dicarboxylate.
Step 2: Reduction to (1-Benzylpiperidine-4,4-diyl)dimethanol
-
To a stirred suspension of lithium aluminum hydride (LAH, 3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diethyl 1-benzylpiperidine-4,4-dicarboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield (1-benzylpiperidine-4,4-diyl)dimethanol, which can often be used in the next step without further purification.
Step 3: Mesylation to (1-Benzylpiperidine-4,4-diyl)bis(methylene) dimethanesulfonate
-
Dissolve the diol from the previous step (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (2.2 eq).
-
Stir the reaction at 0 °C for 2-3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude dimesylate.
Step 4: Azetidine Ring Formation to 6-Benzyl-2,6-diazaspiro[3.5]nonane
-
To a solution of the crude dimesylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add an excess of a primary amine source, such as benzylamine (3.0 eq) or ammonia.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours in a sealed vessel.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between DCM and water.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry, and concentrate.
-
Purify by flash chromatography to yield 6-benzyl-2,6-diazaspiro[3.5]nonane.
Step 5: N-Boc Protection to tert-Butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate
-
Dissolve 6-benzyl-2,6-diazaspiro[3.5]nonane (1.0 eq) in DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq).
-
Stir at room temperature for 4-8 hours.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.
-
The crude product can be purified by flash chromatography if necessary.
Step 6: Debenzylation to afford tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
-
Dissolve the N-Boc, N-benzyl protected compound (1.0 eq) in methanol or ethanol.
-
Add palladium on carbon (10 wt%, 0.1 eq).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously for 12-24 hours at room temperature.
-
Filter the reaction mixture through Celite® to remove the catalyst, and concentrate the filtrate to obtain the desired product.
Caption: Synthetic workflow for the orthogonally protected 2,6-diazaspiro[3.5]nonane core.
Selective Deprotection and Functionalization Protocols
The orthogonally protected scaffold is primed for selective functionalization at either nitrogen atom. The Boc group is readily removed under acidic conditions, while the free secondary amine can undergo a variety of standard transformations.
Protocol 2: Selective N-Boc Deprotection
-
Dissolve tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrogen chloride in dioxane (4 M, 5-10 eq).[1][2]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can be used directly in subsequent reactions or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted to yield the free amine. A simple and eco-friendly alternative involves heating the N-Boc protected amine in water at reflux, which can achieve deprotection without additional reagents.[3][4]
Protocol 3: N-Arylation of the Piperidine Nitrogen
-
In a reaction vessel, combine the N-Boc protected 2,6-diazaspiro[3.5]nonane (1.0 eq), the desired aryl halide (bromide or iodide, 1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq), and a suitable phosphine ligand like XPhos or RuPhos (0.04-0.1 eq).
-
Add a base, typically sodium tert-butoxide (1.4 eq), and an anhydrous solvent such as toluene or dioxane.
-
Purge the vessel with an inert gas and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction, dilute with an organic solvent, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 4: Reductive Amination of the Piperidine Nitrogen
-
To a solution of the N-Boc protected 2,6-diazaspiro[3.5]nonane (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a solvent like dichloromethane (DCM) or dichloroethane (DCE), add a mild acid catalyst such as acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions.[1][5]
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Caption: Stepwise functionalization of the orthogonally protected scaffold.
Applications in Drug Discovery: Case Studies
The versatility of the 2,6-diazaspiro[3.5]nonane scaffold is best illustrated through its successful application in drug discovery programs targeting challenging diseases.
Case Study 1: Covalent Inhibitors of KRAS G12C
The KRAS protein, particularly with the G12C mutation, has long been considered an "undruggable" target in oncology. Recent breakthroughs have led to the development of covalent inhibitors that bind to the mutant cysteine residue. Researchers have successfully incorporated the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety as a key component of potent KRAS G12C inhibitors.[6][7][8] The spirocyclic scaffold positions the reactive acrylamide warhead for optimal covalent engagement with the target protein. Further optimization of this series led to compounds with high metabolic stability and significant anti-tumor activity in xenograft mouse models.[5][6]
| Compound | Target | IC₅₀ (nM) | Key Features | Reference |
| 7b | KRAS G12C | Potent | High metabolic stability, dose-dependent antitumor effect. | [6] |
| ASP6918 | KRAS G12C | Potent | Good oral activity. | [8] |
Case Study 2: Modulators of Sigma Receptors
Sigma receptors are implicated in a range of central nervous system (CNS) disorders, making them attractive targets for therapeutic intervention. Derivatives of 2,7-diazaspiro[3.5]nonane have been developed as potent and selective sigma-1 (σ₁) and sigma-2 (σ₂) receptor ligands.[9][10][11] The rigid spirocyclic core allows for the precise orientation of pharmacophoric elements necessary for high-affinity binding. Notably, different substitution patterns on the diazaspiro[3.5]nonane scaffold have yielded both agonists and antagonists, highlighting the tunability of the scaffold.
| Compound | Target | Kᵢ (nM) for σ₁R | Kᵢ (nM) for σ₂R | Functional Profile | Reference |
| 4b (AD186) | Sigma Receptors | 2.7 | 27 | Agonist | [9][10] |
| 5b (AB21) | Sigma Receptors | 13 | 102 | Antagonist | [9][10] |
| 8f (AB10) | Sigma Receptors | 10 | 165 | Antagonist | [9][10] |
Conclusion and Future Outlook
The 2,6-diazaspiro[3.5]nonane scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its inherent 3D structure, combined with the potential for orthogonal functionalization, provides a powerful platform for the design of novel therapeutics. The detailed protocols and successful case studies presented herein underscore the practical utility of these analogues for researchers, scientists, and drug development professionals. As the demand for sp³-rich, conformationally defined molecules continues to grow, the strategic application of 2,6-diazaspiro[3.5]nonane and related spirocyclic systems will undoubtedly play a pivotal role in the discovery of the next generation of innovative medicines.
References
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Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (n.d.). Retrieved from [Link]
- Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2023). Journal of Medicinal Chemistry, 66(11), 7385-7404.
- Imaizumi, T., Akaiwa, M., Abe, T., Nigawara, T., Koike, T., Satake, Y., Watanabe, K., Kaneko, O., Amano, Y., Mori, K., Yamanaka, Y., Nagashima, T., Shimazaki, M., & Kuramoto, K. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949.
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Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). ResearchGate. Retrieved from [Link]
- Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. (2024). Bioorganic & Medicinal Chemistry, 98, 117581.
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What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE? (n.d.). Retrieved from [Link]
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Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). PlumX. Retrieved from [Link]
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The visual comparison of the N,N‐disubstituted piperazine (left), and the “angular” 1,7‐diazaspiro[3.5]nonane (center). The superposition of both scaffolds (right). (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (2020). Google Patents.
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Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
2,6-Diazaspiro[3.3]heptanes - Supporting Information. (n.d.). Retrieved from [Link]
- Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). ResearchGate. Retrieved from [Link]
- 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2026). Computational Biology and Medicine, 202, 111437.
- 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). European Journal of Medicinal Chemistry, 249, 115178.
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). International Journal of Molecular Sciences, 23(15), 8259.
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. Retrieved from [Link]
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Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). University of Bari Aldo Moro. Retrieved from [https://www.uniba.it/it/ricerca/dipartimenti/farmacia-scienze-del-farmaco/sezioni/chimica-e-tecnologia-del-farmaco/pubblicazioni-chimica-e-tecnologia-del-farmaco/2024/1-oxa-2-6-diazaspiro-3-3-heptane-as-a-new-potential-piperazine-bioisostere-flow-assisted-preparation-and-derivatisation-by-strain-release-of-azabicyclo-1-1-0-butanes/@@download/file/1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.pdf]([Link] as a New Potential Piperazine Bioisostere.pdf)
- Allosteric Modulators of Sigma-1 Receptor: A Review. (2019). Frontiers in Pharmacology, 10, 239.
- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). Journal of Medicinal Chemistry, 61(12), 5367-5379.
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Application Notes & Protocols: The Strategic Use of Diazaspiro Scaffolds as Piperazine Bioisosteres in Modern Drug Discovery
Abstract
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and synthetic tractability.[1][2][3] However, its widespread use has led to challenges, including metabolic liabilities, potential for off-target activities, and occupation of a relatively flat, well-explored chemical space.[4][5] Bioisosteric replacement offers a powerful strategy to mitigate these issues while retaining or enhancing biological activity. This guide provides a detailed exploration of diazaspiro scaffolds as three-dimensional, next-generation bioisosteres of piperazine. We will delve into the underlying rationale for their use, provide detailed synthetic protocols, and present case studies demonstrating their successful application in drug discovery programs.
The Piperazine Moiety: A Privileged but Imperfect Scaffold
The piperazine heterocycle is a cornerstone of drug design, found in numerous FDA-approved drugs.[1] Its two nitrogen atoms provide handles for modulating aqueous solubility and engaging in multiple hydrogen bond interactions with biological targets.[2][4] The distinct pKa values of its nitrogens allow for fine-tuning of the ionization state at physiological pH, which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[4]
However, the very features that make piperazine attractive can also be liabilities:
-
Metabolic Instability: The N-alkylated piperazine ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to the formation of active or toxic metabolites and rapid clearance.[4]
-
"Flat" Chemical Space: The chair/boat conformations of piperazine limit its conformational diversity, often resulting in molecules with low three-dimensional (3D) character. This can hinder the exploration of complex protein binding pockets.
-
Off-Target Activity: The piperazine motif is a common recognition element for various receptors and channels, which can lead to undesirable off-target pharmacology.
The need to overcome these limitations while preserving the beneficial properties of the piperazine core has driven the exploration of novel bioisosteres.
Diazaspiro Scaffolds: A Three-Dimensional Bioisosteric Solution
Diazaspirocycles, particularly smaller ring systems like 2,6-diazaspiro[3.3]heptane, have emerged as exceptional bioisosteres for piperazine.[6] They maintain the crucial diamine pharmacophore but introduce a rigid, spirocyclic core that imparts significant structural and physicochemical advantages.
Key Advantages:
-
Enhanced 3D Geometry: The spirocyclic nature locks the molecule into a defined, non-planar conformation. This provides a precise vector for positioning substituents in 3D space, allowing for novel and improved interactions with target proteins.
-
Improved Physicochemical Properties: Diazaspiro scaffolds can reduce lipophilicity compared to piperazine, a counter-intuitive effect of "adding carbon."[7] For example, replacing a piperazine with a 2,6-diazaspiro[3.3]heptane can lower the distribution coefficient (logD), which can be beneficial for overall drug-like properties.[7]
-
Increased Metabolic Stability: The quaternary spirocyclic carbon atom and the constrained nature of the ring system can sterically hinder enzymatic attack, often leading to improved metabolic stability.[8]
-
Novelty and Patentability: Moving away from the saturated piperazine space allows for the creation of novel chemical entities with distinct intellectual property profiles.
Comparative Physicochemical Properties
The choice of a scaffold has profound implications for a molecule's properties. The table below summarizes key differences between piperazine and a common diazaspiro bioisostere.
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | Rationale for Change |
| Structure | Flexible Chair/Boat | Rigid, "Stretched" Conformation | Spirocyclic fusion point imparts rigidity and alters N-N distance. |
| N-N Distance | ~2.9 Å | ~4.3 Å (Stretched)[6] | The rigid four-membered rings push the nitrogen atoms further apart. |
| Lipophilicity (logD) | Baseline | Generally Lower[6][7] | The rigid, compact structure can lead to improved solvation and lower lipophilicity. |
| pKa | pKa1 ≈ 5.4, pKa2 ≈ 9.7[4] | Often higher than piperazine | Ring strain and altered electronics can increase the basicity of the nitrogen atoms. |
| 3D Character | Low | High | The spirocyclic core creates a defined, three-dimensional shape. |
Structural Comparison Diagram
The following diagram illustrates the fundamental structural differences between the piperazine and diazaspiro[3.3]heptane scaffolds.
Caption: Structural relationship between piperazine and its diazaspiro bioisostere.
Synthetic Strategies and Protocols
The successful implementation of diazaspiro scaffolds hinges on their synthetic accessibility. Fortunately, robust methods for their preparation have been developed.[9][10]
General Synthetic Workflow
The overall strategy typically involves the synthesis of a differentially protected diazaspiro core, followed by selective deprotection and coupling to the desired molecular fragments.
Caption: General workflow for the synthesis and application of diazaspiro scaffolds.
Protocol 1: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane
This protocol describes a common method for preparing a key mono-protected diazaspiro intermediate, which can then be used for further elaboration.
Causality: The use of a Boc (tert-butyloxycarbonyl) protecting group is strategic. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with TFA or HCl) that often do not affect other functional groups.[11]
Materials:
-
Dibenzyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate
-
Palladium on carbon (10% w/w)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hydrogen (H₂) gas supply
Procedure:
-
Hydrogenolysis (Deprotection):
-
To a solution of dibenzyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate in MeOH, add 10% Pd/C catalyst (typically 10 mol%).
-
Place the reaction mixture under an atmosphere of H₂ (balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.
-
Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate under reduced pressure to yield the free diamine.
-
-
Mono-Boc Protection:
-
Dissolve the crude diamine from the previous step in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.1 equivalents).
-
Slowly add a solution of Boc₂O (1.0 equivalent) in DCM dropwise over 30 minutes. The slow addition is crucial to favor mono-protection over di-protection.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Self-Validation: Monitor the formation of the desired product and the disappearance of the starting diamine by LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a gradient of EtOAc in hexanes) to afford the pure N-Boc-2,6-diazaspiro[3.3]heptane.
-
Protocol 2: Coupling of Diazaspiro Core to an Aryl Halide
This protocol demonstrates how to couple the synthesized intermediate to a molecule of interest, using a Buchwald-Hartwig amination as an example.
Causality: The Buchwald-Hartwig reaction is a powerful C-N bond-forming reaction that is well-suited for coupling amines to aryl halides. The choice of ligand and base is critical for achieving high yields and can be substrate-dependent.
Materials:
-
N-Boc-2,6-diazaspiro[3.3]heptane
-
Aryl halide of interest (Ar-Br or Ar-Cl)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup:
-
To an oven-dried flask, add the aryl halide (1.0 eq), N-Boc-2,6-diazaspiro[3.3]heptane (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (2-5 mol%), and Xantphos (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C and stir for 8-16 hours.
-
Self-Validation: Monitor the reaction progress by LC-MS. The disappearance of the aryl halide and the appearance of a new product with the expected mass is a positive indicator.
-
After cooling to room temperature, dilute the mixture with EtOAc and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the coupled product.
-
-
Final Deprotection (if necessary):
-
Dissolve the Boc-protected product in DCM and add trifluoroacetic acid (TFA) (5-10 equivalents).
-
Stir at room temperature for 1-2 hours until LC-MS confirms complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure. The resulting product is often the TFA salt, which can be used directly or neutralized.
-
Case Studies in Drug Discovery
The true value of a bioisosteric replacement is demonstrated through its application in active drug discovery programs.
Case Study 1: PARP Inhibitors (Olaparib Analogues)
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents. In a study examining the framework of the FDA-approved drug Olaparib, the central piperazine was replaced with various diazaspiro cores.[12][13][14]
Objective: To investigate the pharmacological impact of replacing the piperazine in the Olaparib scaffold with diazaspiro motifs.[12][13]
Findings:
-
Potency Retention: A key analogue containing a 2,6-diazaspiro[3.3]heptane core (10e ) retained high affinity for PARP-1, with an IC₅₀ of 12.6 nM.[12][13][14]
-
Decoupling Potency from Toxicity: Strikingly, compound 10e did not induce DNA damage at concentrations similar to Olaparib.[12][14] This suggests that the diazaspiro scaffold could be used to develop high-affinity PARP inhibitors for non-cancer indications, such as inflammatory diseases, where DNA damage is an undesirable side effect.[12][13]
| Compound | Scaffold | PARP-1 IC₅₀ (nM) | DNA Damage Induction |
| Olaparib | Piperazine | ~5 | Yes |
| 10e | 2,6-Diazaspiro[3.3]heptane | 12.6 ± 1.1[12] | No[12][14] |
| 15b | 2,7-Diazaspiro[4.4]nonane | 4397 ± 1.1[12] | Yes |
This data highlights that bioisosteric replacement is not a simple plug-and-play exercise; the specific spirocycle architecture is critical to the final pharmacological profile.
Case Study 2: σ₂ Receptor Ligands
The sigma-2 (σ₂) receptor is a target for cancer imaging and therapy. A study replaced the piperazine moiety in a known benzimidazolone-based σ₂R ligand with various diazaspiro and bridged diamine systems.[11]
Objective: To determine the effect of piperazine replacement on σ₂R affinity and selectivity over the σ₁R subtype.[11]
Findings:
-
The study found that replacing the piperazine generally led to a reduction in affinity for σ₂R and an increase in affinity for σ₁R, thus decreasing selectivity.[11]
-
This demonstrates that the specific geometry and N-N distance of the piperazine were optimal for σ₂R binding in this particular scaffold. The "stretched" nature of the diazaspiro[3.3]heptane was not a favorable replacement.
-
The most potent compound in the new series was a homopiperazine analog, indicating that a modest increase in flexibility and N-N distance was tolerated, but the rigid constraint of the diazaspiro was detrimental.[11]
Case Study 3: Menin Inhibitors (Bleximenib)
Bleximenib (JNJ-75276617) is an investigational menin inhibitor for the treatment of acute myeloid leukemia (AML).[15] Its structure features a 2,7-diazaspiro[3.4]octane moiety. While not a direct bioisosteric replacement of a known piperazine-containing drug, its development highlights the successful incorporation of diazaspiro scaffolds into advanced clinical candidates to achieve desired properties and navigate novel chemical space. The scaffold serves as a rigid linker to correctly orient the side chains for optimal interaction with the menin-KMT2A protein-protein interface.[15]
Protocols for Biological Evaluation
After synthesizing the diazaspiro analogues, it is crucial to evaluate their properties experimentally.
Protocol 3: In Vitro Metabolic Stability Assay
Causality: This assay assesses the susceptibility of a compound to metabolism by liver enzymes (microsomes), providing an early indication of its likely in vivo clearance rate. Comparing the stability of the parent piperazine compound to its diazaspiro analogue directly tests the hypothesis that the scaffold improves metabolic resistance.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds (piperazine parent and diazaspiro analogue)
-
Control compound (e.g., Verapamil - high clearance)
-
Acetonitrile (ACN) with internal standard (for LC-MS/MS analysis)
Procedure:
-
Preparation: Prepare a stock solution of the test compounds in DMSO. Prepare the HLM/buffer suspension and the NADPH system.
-
Incubation:
-
Pre-incubate the HLM suspension with the test compound (final concentration typically 1 µM) at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding the aliquot to cold ACN containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k. A longer half-life for the diazaspiro analogue compared to the piperazine parent indicates improved metabolic stability.
-
Overall Drug Discovery Workflow
Caption: Integrated workflow for applying diazaspiro bioisosteres in drug discovery.
Conclusion and Future Outlook
Diazaspiro scaffolds represent a validated and powerful tool for the medicinal chemist seeking to overcome the inherent limitations of the piperazine moiety. By imparting three-dimensionality, modulating physicochemical properties, and often improving metabolic stability, they enable the exploration of new chemical space and the generation of high-quality drug candidates. The successful application of these scaffolds, as seen in the case of PARP inhibitors and advanced clinical candidates like bleximenib, underscores their value. Future work will likely focus on the development of novel, even more complex spirocyclic systems and the continued elucidation of the precise structure-property relationships that govern their advantages as piperazine bioisosteres.
References
-
Al-Abed, Y., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
-
Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]
-
de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]
-
Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH. [Link]
-
Holla, H., et al. (2012). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Meanwell, N. A. (2021). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]
-
Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Publications. [Link]
-
Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters. [Link]
-
Various Authors. (2023). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Various Authors. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. Advanced Synthesis & Catalysis. [Link]
-
Blakey, S., et al. (2023). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC - NIH. [Link]
-
Various Authors. (2021). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]
-
Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]
-
El-Telbany, F. A., et al. (1977). Synthesis and pharmacological screening of certain spiro compounds. Pharmazie. [Link]
-
Fehér, M., & Schmidt, J. M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]
-
Various Authors. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
Chemex, I. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. Chemex. [Link]
-
Wikipedia. (2024). Bleximenib. Wikipedia. [Link]
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- 2. researchgate.net [researchgate.net]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Bleximenib - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-Benzyl-2,6-diazaspiro[3.5]nonane
Welcome to the technical support center for the synthesis of 2-Benzyl-2,6-diazaspiro[3.5]nonane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable spirocyclic scaffold. We will address common side reactions, yield issues, and purification challenges in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Introduction: The Synthetic Challenge
2,6-Diazaspiro[3.5]nonane is a constrained, three-dimensional scaffold increasingly used in medicinal chemistry to explore new chemical space and improve the properties of drug candidates.[1][2] The introduction of a benzyl group at the N2 position is a common step to produce key intermediates. While seemingly straightforward, this transformation, whether through reductive amination or direct alkylation, is often plagued by competing reactions that can complicate synthesis and purification. This guide provides a systematic approach to troubleshooting these issues.
Section 1: Starting Material and Route Selection
Q1: I am starting my synthesis. Should I use the free 2,6-diazaspiro[3.5]nonane or an N-protected version?
A1: For selective benzylation at the N2 position, it is highly recommended to start with an orthogonally protected 2,6-diazaspiro[3.5]nonane. The most common and effective strategy involves using tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (6-Boc-2,6-DSN) .
Causality and Rationale:
-
Selectivity: The Boc group at the N6 position effectively "blocks" it from reacting, directing the benzylation exclusively to the free secondary amine at the N2 position.
-
Avoiding Side Reactions: Starting with the unprotected diamine often leads to a complex mixture of mono-benzylated (N2 and N6 isomers) and di-benzylated products, which are challenging to separate. Direct alkylation of a related 1,5-benzodiazepine-2,4-dione, for example, has been shown to involve both nitrogen atoms.[3]
-
Synthetic Flexibility: The Boc group can be reliably removed under acidic conditions after N2-benzylation, allowing for subsequent functionalization at the N6 position if required.[1][4]
The synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane has been described and optimized for gram-scale production, making the Boc-protected starting material accessible.[1][5]
Caption: Recommended vs. Problematic synthetic routes.
Section 2: Troubleshooting Reductive Amination
Reductive amination is a powerful method for N-benzylation, involving the reaction of the amine with benzaldehyde to form an intermediate imine, which is then reduced.[6][7]
Q2: My reductive amination yield is low, and I recover mostly starting amine. What went wrong?
A2: This is a classic problem that almost always points to issues with imine formation. The equilibrium between the amine/aldehyde and the imine must be favored for the reaction to proceed.
Troubleshooting Steps:
-
Check the pH: Imine formation is typically most efficient under weakly acidic conditions (pH 4-6).[6][8] The acid catalyzes the dehydration of the hemiaminal intermediate. If the medium is too neutral, this step is slow. If it's too acidic, the starting amine becomes fully protonated and is no longer nucleophilic.
-
Solution: Add a catalytic amount of acetic acid (AcOH) to your reaction mixture.
-
-
Water Removal: The formation of the imine from the hemiaminal intermediate releases a molecule of water.[6] According to Le Châtelier's principle, removing this water will drive the equilibrium toward the imine product.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.
-
-
Reaction Time: Ensure you are allowing sufficient time for the imine to form before or concurrently with the reduction step.
-
Solution: Stir the amine, aldehyde, and any acid catalyst/dehydrating agent together for 1-2 hours at room temperature before adding the reducing agent. Monitor imine formation by TLC or LC-MS if possible.
-
Q3: I see a significant amount of benzyl alcohol as a byproduct. How do I prevent this?
A3: The formation of benzyl alcohol indicates that your reducing agent is reducing the starting benzaldehyde before it can form the imine. This is common when using overly aggressive reducing agents.
Causality and Rationale: The key to successful reductive amination is using a reducing agent that is selective for the imine over the carbonyl group.[8][9]
| Reducing Agent | Pros | Cons | Recommendation |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can readily reduce aldehydes, especially at neutral pH.[10] | Not ideal for one-pot reactions. Best used in a two-step process where the imine is formed first. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines over carbonyls, especially at mildly acidic pH.[8] | Toxic (generates HCN in strong acid), requires careful handling. | A classic and effective choice, but safety precautions are paramount. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly Recommended. Excellent selectivity for imines, non-toxic, and effective under mild conditions.[8] | More expensive, can be moisture-sensitive. | This is the modern reagent of choice for one-pot reductive aminations due to its efficacy and safety profile. |
Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) as your reducing agent. It is generally the most reliable option for minimizing aldehyde reduction.[8]
Section 3: Troubleshooting Direct N-Alkylation with Benzyl Halides
Direct alkylation with an agent like benzyl bromide (BnBr) in the presence of a base is an alternative to reductive amination. However, it presents its own set of challenges.
Q4: My reaction is producing a di-benzylated byproduct, even though I'm using the 6-Boc protected starting material. Why is this happening?
A4: While less common than with the unprotected diamine, this suggests a potential issue with the stability of your Boc protecting group under the reaction conditions.
Troubleshooting Steps:
-
Base Selection: Strong bases or nucleophilic bases can, in some cases, attack the carbonyl of the Boc group, leading to its cleavage. While generally stable to many bases, harsh conditions can be problematic.
-
Solution: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) or alkoxides if you suspect this issue. The choice of base can significantly impact the regioselectivity and outcome of N-alkylation reactions.[11]
-
-
Starting Material Purity: Confirm that your starting 6-Boc-2,6-DSN is not contaminated with unprotected 2,6-diazaspiro[3.5]nonane. Even a small amount of the free diamine can lead to the formation of the di-benzylated species.
-
Solution: Re-purify your starting material if necessary. Check its purity by NMR or LC-MS.
-
Q5: I am observing the formation of a new, highly polar spot by TLC that doesn't move from the baseline. What is it?
A5: This is the classic signature of quaternary ammonium salt formation . This occurs when the newly formed tertiary amine (your desired product) is further alkylated by benzyl bromide to form a positively charged quaternary salt.
Caption: Over-alkylation side reaction.
Causality and Prevention: This side reaction is driven by the nucleophilicity of the product and the concentration of the alkylating agent.[12]
-
Control Stoichiometry: Use no more than 1.0-1.1 equivalents of benzyl bromide.
-
Slow Addition: Add the benzyl bromide slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant secondary amine starting material over the product.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the undesired second alkylation.
Section 4: Issues During Boc Deprotection
Q6: After treating my 2-Benzyl-6-Boc-diazaspiro[3.5]nonane with TFA, my yield is low and I see an unexpected higher mass peak in my LC-MS. What's happening?
A6: This side product is likely the result of N-tert-butylation .
Causality and Mechanism: Acid-catalyzed deprotection of a Boc group proceeds via the formation of a stable tert-butyl cation (t-Bu⁺).[4][13][14] This cation is an electrophile. If a nucleophile is present—such as the nitrogen atom of another deprotected product molecule—it can be alkylated.[14]
Prevention:
-
Use a Cation Scavenger: The most effective way to prevent this is to add a "scavenger" to the reaction that will trap the tert-butyl cation before it can alkylate your product.
-
Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), or anisole are excellent choices. Add 5-10 equivalents of the scavenger to the reaction mixture along with the acid.
-
-
Choice of Acid: While Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is common, using a solution of HCl in a non-nucleophilic solvent like 1,4-dioxane or diethyl ether can sometimes give cleaner results.[15]
Appendix A: Detailed Experimental Protocols
Protocol 1: Selective N2-Benzylation via Reductive Amination
-
To a solution of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (1.0 equiv.) in dichloromethane (DCM, ~0.1 M) is added benzaldehyde (1.1 equiv.) and acetic acid (0.1 equiv.).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) is added portion-wise over 10 minutes. Caution: The reaction may bubble slightly.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is stirred vigorously for 30 minutes, then the layers are separated.
-
The aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product (tert-butyl this compound-6-carboxylate) is purified by flash column chromatography on silica gel.
Protocol 2: Boc-Group Deprotection
-
The purified tert-butyl this compound-6-carboxylate (1.0 equiv.) is dissolved in dichloromethane (DCM, ~0.1 M).
-
Anisole (5.0 equiv.) is added as a cation scavenger.
-
The solution is cooled to 0 °C in an ice bath.
-
Trifluoroacetic acid (TFA, 10-20 equiv., often used as a 20-50% solution in DCM) is added dropwise.
-
The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-3 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in DCM and washed with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution!
-
The aqueous layer is extracted with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the final product, this compound.
References
-
Selvita. (2020). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
ResearchGate. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. [Link]
-
PubMed. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
- Hamza, D., & Jones, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(12), 1747-1749.
-
University of California, Irvine. (2006). Reductive Amination. [Link]
-
ACS Publications. (2025). Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Organic Chemistry. (2022). BOC Deprotection Mechanism [Video]. YouTube. [Link]
- Google Patents. (n.d.).
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Supporting Information for 2,6-Diazaspiro[3.3]heptanes. (n.d.). [Link]
-
ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. [Link]
-
MDPI. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]
- Google Patents. (n.d.). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
ResearchGate. (2013). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
French-Ukrainian Journal of Chemistry. (2021). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
Royal Society of Chemistry. (2014). Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
ResearchGate. (2009). Transformation of Glutamic Acid into (S)-Benzyl 2-(dibenzylamino)- 6-(dimethoxyphosphoryl)-5-oxohexanoate for a Convenient Access to 5-Substituted Prolines. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
ResearchGate. (2023). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. [Link]
Sources
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- 2. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BOC Protection and Deprotection [bzchemicals.com]
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- 6. Reductive amination - Wikipedia [en.wikipedia.org]
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- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for Diazaspirocyclization
Welcome to the technical support center for the optimization of diazaspirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Diazaspirocycles are critical scaffolds in medicinal chemistry, and their efficient synthesis is paramount. This resource addresses common challenges encountered during their formation, focusing on practical, actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if my diazaspirocyclization reaction fails or gives a very low yield?
A1: When a reaction fails, it's crucial to systematically verify the foundational elements of your experimental setup before delving into more complex parameter optimization.
-
Reagent Integrity: Confirm the purity and integrity of your starting materials. Diazo compounds, in particular, can be unstable. Verify their activity and concentration. For substrates with sensitive functional groups, ensure they have not degraded during storage.
-
Solvent and Atmosphere: Ensure solvents are anhydrous and reagents are handled under an appropriate inert atmosphere (e.g., nitrogen or argon), especially if air-sensitive catalysts or intermediates are involved.[1] Traces of moisture or oxygen can quench catalysts or react with sensitive intermediates.
-
Stoichiometry: Double-check the molar ratios of your reactants, catalysts, and any additives. Inaccurate measurements can lead to incomplete conversion or the formation of side products.
-
Temperature Control: Verify the accuracy of your heating or cooling apparatus. Inconsistent temperature can significantly impact reaction rates and selectivity.
Q2: How do I choose an appropriate catalyst for my diazaspirocyclization?
A2: Catalyst selection is highly dependent on the specific transformation you are trying to achieve. Common strategies include:
-
Lewis Acid Catalysis: Silver and other π-Lewis acids are effective for activating alkynes or allenes toward nucleophilic attack by appended nitrogen nucleophiles in tandem cyclizations.[2]
-
Brønsted Acid Catalysis: Can be used to activate electrophiles or for reactions like spiroketalization. The strength of the acid should be carefully chosen to avoid side reactions.[3]
-
Transition Metal Catalysis: Copper, rhodium, and palladium catalysts are frequently used, particularly in reactions involving diazo compounds or cycloadditions. The choice of ligand is critical for controlling reactivity and stereoselectivity.
-
Organocatalysis: Chiral organocatalysts can be employed to achieve enantioselective diazaspirocyclization.
If your initial choice is ineffective, consider screening a panel of catalysts with different electronic and steric properties.
Q3: What are common side reactions in diazaspirocyclization and how can they be minimized?
A3: Side reactions are a frequent cause of low yields and complex product mixtures. Common issues include:
-
Dimerization or Polymerization: Especially with highly reactive intermediates like diazo compounds or ylides. Running the reaction at a lower concentration (high dilution) can favor the desired intramolecular cyclization over intermolecular side reactions.[4]
-
Isomerization: In reactions like ring-closing metathesis, the double bond in the product can migrate to a more stable position with extended reaction times.[5] Optimizing the reaction time is crucial.
-
Decomposition of Starting Materials: Diazo compounds can decompose under harsh conditions (e.g., high temperature, strong acid). Milder reaction conditions should be explored.
-
Formation of Regioisomers: In cycloaddition reactions, the regioselectivity can be influenced by the electronic and steric properties of the substrates and the catalyst.
Minimizing these side reactions often involves a careful optimization of reaction time, temperature, and concentration.[1]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am attempting a diazaspirocyclization and observing very low or no formation of the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.[6]
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
-
Insufficient Reactivity: The formation of the spirocenter requires a delicate balance of electronic and steric factors.[3]
-
Activate the Nucleophile: If your reaction involves a nitrogen nucleophile, its reactivity can be enhanced. For example, in some cases, the addition of a non-nucleophilic base can deprotonate the nitrogen, increasing its nucleophilicity.
-
Activate the Electrophile: For reactions involving electrophilic activation, ensure the catalyst is appropriate. For instance, in silver-catalyzed cyclizations of alkynes, the choice of the silver salt and any additives can be critical.[2]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Temperature plays a critical role.[1] Some reactions require elevated temperatures to overcome activation barriers, while others need to be run at low temperatures to prevent decomposition or side reactions. It is advisable to screen a range of temperatures (e.g., from 0 °C to reflux).
-
Solvent: The choice of solvent can significantly impact reaction outcomes by influencing solubility, reaction rates, and even selectivity.[7] A solvent screen is often a valuable optimization step. For example, in some iridium-catalyzed aza-spirocyclizations, dichloromethane was found to be optimal for both yield and diastereocontrol.[5]
-
Quantitative Data Summary: Solvent Effects
| Solvent | Dielectric Constant (ε) | Typical Application in Diazaspirocyclization | Observed Effect Example |
| Dichloromethane (DCM) | 9.1 | General purpose, good for many transition metal-catalyzed reactions. | Optimal for yield and diastereocontrol in an Ir-catalyzed reaction.[5] |
| Toluene | 2.4 | Higher boiling point, often used for reactions requiring elevated temperatures. | Can favor certain cycloaddition pathways. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, can stabilize charged intermediates. | May alter regioselectivity in 1,3-dipolar cycloadditions. |
| Tetrahydrofuran (THF) | 7.6 | Coordinating solvent, can influence catalyst activity. | Can sometimes inhibit catalyst-substrate coordination.[5] |
Issue 2: Poor Diastereoselectivity or Regioselectivity
Question: My reaction produces a mixture of diastereomers or regioisomers. How can I improve the selectivity?
Answer: Achieving high selectivity is a common challenge in spirocycle synthesis. The three-dimensional nature of the transition state makes the reaction susceptible to subtle steric and electronic effects.
Key Factors Influencing Selectivity:
-
Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which can lead to higher diastereoselectivity.[1] Conversely, higher temperatures may lead to a thermodynamic equilibrium of isomers.
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the steric and electronic properties of the ligands on the metal center play a crucial role in controlling the facial selectivity of the reaction. Screening different ligands is a standard approach to improving stereoselectivity.
-
Substrate Control: The steric bulk of substituents on the starting materials can direct the approach of the reacting partners.[1] Modifying the substrate, for instance, by introducing a bulky protecting group, can enhance selectivity.
-
Additives: In some cases, the addition of Lewis acids or other additives can influence the transition state geometry and improve selectivity.
Experimental Protocol: Optimization of Diastereoselectivity
This protocol provides a general workflow for optimizing diastereoselectivity in a hypothetical metal-catalyzed diazaspirocyclization.
-
Baseline Experiment:
-
Run the reaction under the initial, unoptimized conditions.
-
Determine the diastereomeric ratio (d.r.) of the crude product using ¹H NMR analysis.[8]
-
-
Temperature Screening:
-
Set up parallel reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C).
-
Ensure all other parameters (concentration, catalyst loading, reaction time) are kept constant.
-
Analyze the d.r. for each reaction to identify the optimal temperature.
-
-
Solvent Screening:
-
Using the optimal temperature from the previous step, run the reaction in a variety of solvents (e.g., DCM, THF, toluene, dioxane).
-
Determine the d.r. for each solvent.
-
-
Catalyst/Ligand Screening:
-
If applicable, screen a panel of ligands with varying steric bulk and electronic properties while keeping the metal precursor, temperature, and solvent constant.
-
Analyze the impact on d.r.
-
Decision-Making Flowchart for Selectivity Enhancement
Caption: Stepwise approach to improving reaction selectivity.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Synthesis of Spirocyclic Compounds.
- Benchchem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
-
Shimaoka, M., et al. (n.d.). Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles. ResearchGate. [Link]
-
(n.d.). Substrate scope for the spirocyclization–desilylation reaction of... ResearchGate. [Link]
-
MDPI. (n.d.). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. [Link]
-
(n.d.). Optimization of the Reaction Conditions for the Reductive Cyclization. ResearchGate. [Link]
Sources
Technical Support Center: Purification of 2-Benzyl-2,6-diazaspiro[3.5]nonane Crude Product
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and procedural information for the purification of the crude product 2-Benzyl-2,6-diazaspiro[3.5]nonane. As a spirocyclic diamine, this compound presents unique challenges due to its basic nature, which can lead to complications during standard purification techniques like silica gel chromatography. This document is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification process in a question-and-answer format, providing both the underlying cause and a validated solution.
Q: My crude product shows a complex mixture in the initial analysis (TLC/NMR). What is the most robust method for a first-pass cleanup?
A: Cause & Rationale: A complex crude mixture often contains unreacted starting materials, reagents, and by-products with varying polarities and acid/base properties. The most efficient initial purification leverages the distinct basicity of the target diamine.
Solution: An acid-base extraction is the recommended first step.[1] This technique separates basic compounds (like your target amine) from acidic and neutral impurities.[2] By treating an organic solution of the crude product with aqueous acid (e.g., 1M HCl), the diamine is protonated to form a water-soluble salt (dihydrochloride), which partitions into the aqueous phase. Neutral and acidic impurities remain in the organic layer and are discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH) deprotonates the diamine salt, allowing it to be re-extracted into a fresh organic solvent, now significantly purified.[3] This method is fast, scalable, and often removes the majority of non-basic impurities before committing to more time-consuming techniques like chromatography.[1]
Q: I am attempting flash column chromatography on silica gel, but I'm observing severe peak tailing, streaking, and in some cases, no elution of my product. What is causing this and how can I resolve it?
A: Cause & Rationale: This is a classic issue when purifying basic amines on standard silica gel.[4] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH), which can strongly and sometimes irreversibly bind to basic compounds like your diamine.[5] This acid-base interaction leads to poor chromatographic performance, low recovery, and potential on-column degradation.[6]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent system. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide is added to the mobile phase (e.g., Dichloromethane/Methanol).[5][6] This additive neutralizes the acidic silanol sites, preventing the target amine from binding strongly to the stationary phase.
-
Alternative Stationary Phases: Switch to a more inert or basic stationary phase.
-
Reversed-Phase Chromatography: Use a C18 reversed-phase column with an alkaline mobile phase (e.g., water/acetonitrile with ammonium hydroxide). At a high pH, the amine will be in its neutral, free-base form, making it more hydrophobic and allowing for good retention and separation.[5][7]
Q: My final product is a persistent oil and fails to crystallize, even after removing all solvent under high vacuum. What should I do?
A: Cause & Rationale: The inability to crystallize is almost always due to the presence of impurities that disrupt the formation of a crystal lattice.[8] Even small amounts of residual solvents or structurally similar by-products can act as "crystallization inhibitors."
Solutions:
-
Re-purify: The product requires further purification. High-performance flash chromatography, using one of the methods described in the previous point, is the most effective way to remove these persistent impurities.[8]
-
Salt Formation: Convert the purified oily free-base into a salt (e.g., hydrochloride or hydrobromide). Amine salts are often highly crystalline solids with sharp melting points. This can be achieved by dissolving the purified oil in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl (e.g., 2M in diethyl ether) until precipitation is complete. The resulting solid can then be recrystallized.
-
Trituration: If you suspect the impurity is non-polar, you can attempt to "wash" the oil with a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane). This process, called trituration, can sometimes induce crystallization or wash away the oily impurity, leaving a solid product.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the likely impurities I should expect in my crude this compound?
A: While specific impurities depend on the synthetic route, general possibilities include unreacted starting materials (e.g., N-benzyl-azetidin-3-amine, 1,3-dibromopropane derivatives), partially reacted intermediates, and by-products from over-alkylation or side reactions. If protecting groups were used, incomplete deprotection could also be a source of impurities.
Q: How can I effectively monitor the purification process?
A: Thin-Layer Chromatography (TLC) is indispensable. For visualizing amines, standard UV light may not be sufficient if the molecule lacks a strong chromophore (the benzyl group helps here). It is crucial to use a secondary visualization method. Staining the TLC plate with a potassium permanganate (KMnO₄) solution or a ninhydrin solution (for secondary amines) is highly effective. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8]
Q: What are the key NMR signals that confirm the structure and purity of this compound?
A: For structural confirmation, look for:
-
¹H NMR:
-
Aromatic protons from the benzyl group (typically a multiplet around 7.2-7.4 ppm).
-
A singlet for the benzylic methylene protons (-CH₂-Ph).
-
Multiple signals in the aliphatic region corresponding to the protons on the azetidine and piperidine rings of the spiro-scaffold.
-
-
¹³C NMR:
-
Aromatic carbons from the benzyl group.
-
The benzylic carbon.
-
The unique spiro-carbon (a quaternary carbon).
-
Aliphatic carbons of the two rings. Purity can be assessed by the absence of signals corresponding to starting materials, solvents, or by-products. Integration of the proton signals should correspond to the expected ratios.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the initial bulk purification of the crude product.
-
Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10-20 mL per gram of crude).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your protonated product. Extract the organic layer two more times with 1M HCl to ensure complete recovery. Combine all aqueous extracts.
-
Wash (Optional): Wash the combined aqueous layers with a small amount of fresh DCM or EtOAc to remove any trapped neutral impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 5M Sodium Hydroxide (NaOH) with stirring until the pH is >12 (verify with pH paper). You may observe the formation of a precipitate or cloudiness as the free-base is generated.
-
Back-Extraction: Extract the basic aqueous layer three times with a fresh organic solvent (DCM or EtOAc). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Flash Column Chromatography (Amine-Modified)
This protocol is for high-resolution purification after an initial acid-base wash.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase System | Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) |
| Eluent Preparation | Prepare your DCM/MeOH mixture. Add 1% Triethylamine (v/v) to the final mixture. |
| Slurry Preparation | Prepare a slurry of silica gel in your starting eluent (e.g., 99:1:1 DCM/MeOH/TEA). |
| Column Packing | Pack the column with the slurry. Equilibrate the column by flushing with 2-3 column volumes of the starting eluent. |
| Sample Loading | Dissolve the product in a minimal amount of DCM. Pre-adsorb onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. |
| Elution | Start with a low polarity eluent (e.g., 1-2% MeOH in DCM + 1% TEA) and gradually increase the polarity (up to 10% MeOH) to elute the product. |
| Monitoring | Collect fractions and monitor by TLC using the same solvent system and a KMnO₄ stain. |
Section 4: Visual Guides & Workflows
Purification Troubleshooting Logic
This diagram outlines the decision-making process for purifying the crude product.
Caption: Decision tree for troubleshooting the purification of this compound.
Acid-Base Extraction Workflow
This diagram illustrates the sequential steps and phase separation during the acid-base extraction protocol.
Caption: Workflow diagram illustrating the acid-base extraction process for amine purification.
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Wikipedia. [Link]
-
What is an Acid and Base Extraction? - Engineering Ideas Clinic. (n.d.). Confluence. [Link]
-
Amine workup : r/Chempros - Reddit. (2024). Reddit. [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. [Link]
-
Is it possible to purify imine using column chromatography? (2015). ResearchGate. [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Universidade de Aveiro. [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. teledyneisco.com [teledyneisco.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Benzyl-2,6-diazaspiro[3.5]nonane
Welcome to the technical support center for the synthesis and purification of 2-Benzyl-2,6-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable spirocyclic diamine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction to Purification Challenges
The synthesis of this compound, a key building block in medicinal chemistry, often yields a crude product containing a variety of impurities. These can include unreacted starting materials, partially reacted intermediates, and side-products arising from the complex multi-step synthesis. The basic nature of the two amine functionalities in the target molecule presents a unique set of challenges for purification, particularly when using standard silica gel chromatography. This guide will address these issues head-on, providing practical solutions to obtain a highly pure final product.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Product Tailing or Poor Separation during Silica Gel Column Chromatography
Observation: The product elutes as a broad, tailing band on a silica gel column, often co-eluting with impurities.
Causality: The basic nitrogen atoms of the diazaspiro[3.5]nonane core strongly interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction leads to irreversible adsorption or slow desorption, causing significant peak tailing and poor separation.
Solutions:
-
Mobile Phase Modification:
-
Addition of a Competing Base: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into the mobile phase (typically 0.1-2% v/v). These amines are less polar than the product and will preferentially interact with the acidic sites on the silica, effectively "masking" them and allowing the desired compound to elute more symmetrically.
-
Use of Ammoniated Solvents: Preparing the mobile phase with a small percentage of ammonium hydroxide in methanol (e.g., 1-5%) can also effectively neutralize the silica surface. However, this is a more aggressive approach and may not be suitable for all compounds.
-
-
Stationary Phase Selection:
-
Amine-Functionalized Silica: Utilize pre-treated, amine-functionalized silica gel. This stationary phase has a less acidic surface, which minimizes the strong interactions with basic analytes, leading to improved peak shape and separation.
-
Alumina (Basic or Neutral): Consider using basic or neutral alumina as the stationary phase. Alumina is generally less acidic than silica and can be a better choice for the purification of basic compounds.
-
-
Reverse-Phase Chromatography:
-
If normal-phase chromatography proves challenging, reverse-phase flash chromatography can be an excellent alternative. The separation is based on hydrophobicity, and the issues with acidic silanol groups are mitigated. A common mobile phase would be a gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring the amines are protonated.
-
Issue 2: Presence of Unreacted Starting Materials in the Final Product
Observation: NMR or HPLC analysis of the purified product shows signals corresponding to starting materials, such as benzylamine or precursors to the spirocyclic core.
Causality: Incomplete reaction or inefficient removal during the work-up and purification steps.
Solutions:
-
Reaction Optimization:
-
Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.
-
-
Aqueous Work-up:
-
Acid Wash: An acidic wash of the organic layer during the work-up can help remove unreacted basic starting materials. For example, washing with a dilute solution of hydrochloric acid (e.g., 1 M HCl) will protonate the basic starting materials, making them water-soluble and allowing for their removal in the aqueous phase. The desired product will also be protonated, so care must be taken to basify the aqueous layer and re-extract the product.
-
Base Wash: Conversely, if there are acidic impurities, a wash with a mild base like saturated sodium bicarbonate solution can be effective.
-
-
Chromatographic Separation:
-
Optimize the chromatography conditions (as described in Issue 1) to achieve better separation between the product and the starting materials. A shallower gradient during column chromatography can often improve resolution.
-
Issue 3: Identification of Unknown Impurities
Observation: Unexpected peaks are observed in the HPLC chromatogram or extra signals in the NMR spectrum of the purified product.
Causality: Formation of side-products during the synthesis. Common side-products in syntheses involving N-benzylation can include over-alkylation products or products from side reactions of the benzyl group (e.g., oxidation to benzaldehyde or benzoic acid). The formation of the spirocycle itself can also lead to isomeric byproducts.
Solutions:
-
Characterization of Impurities:
-
LC-MS Analysis: This is a powerful tool for identifying the molecular weights of the unknown impurities, which provides crucial clues to their structures.
-
NMR Spectroscopy: 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to elucidate the structures of the impurities if they can be isolated in sufficient quantity.
-
-
Strategic Purification:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles. A systematic solvent screen should be performed to identify a suitable solvent or solvent system.
-
Preparative HPLC: For challenging separations, preparative HPLC can provide higher resolution than flash column chromatography, allowing for the isolation of the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for this compound?
A1: A good starting point is to use TLC to screen for an appropriate solvent system.
-
Stationary Phase: Start with standard silica gel 60.
-
Mobile Phase Screening: Begin with a relatively non-polar system like hexane/ethyl acetate and gradually increase the polarity. A common and effective system for amines is dichloromethane/methanol.
-
Target Rf: Aim for an Rf value of 0.2-0.3 for the desired product on the TLC plate. This typically translates to good separation on a column.
-
Modifier: If tailing is observed on the TLC plate, add 0.5-1% triethylamine to the mobile phase.
Q2: How can I effectively remove the triethylamine (TEA) used in my column chromatography from the final product?
A2: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like dichloromethane or toluene under reduced pressure. If residual TEA remains, dissolving the product in a suitable solvent and washing with a small amount of water can help. For complete removal, converting the product to a salt (e.g., hydrochloride) and then free-basing it can be an effective, albeit longer, procedure.
Q3: What are the best analytical techniques to assess the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any structurally related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and any impurities.
Q4: My product is a persistent oil. How can I induce crystallization?
A4: If your this compound is an oil, it is likely due to residual solvents or impurities.
-
High Vacuum: First, ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating.
-
Further Purification: If it remains an oil, further purification by column chromatography is recommended.
-
Crystallization: After purification, attempt crystallization from a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, diethyl ether/pentane). Seeding with a previously obtained crystal, if available, can be effective. Alternatively, converting the free base to a salt (e.g., hydrochloride or dihydrochloride) often yields a crystalline solid.
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel chromatography with a modified mobile phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column, collection tubes, TLC plates, and chamber
Procedure:
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) with the addition of 0.5% TEA.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or DCM. Adsorb the sample onto a small amount of silica gel by making a slurry and then evaporating the solvent. Carefully load the dry, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting with the initial, less polar solvent system. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of this compound by reverse-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Procedure:
-
Sample Preparation: Prepare a sample solution of the purified product in the initial mobile phase composition or a 50:50 mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a more specific wavelength if the UV spectrum is known)
-
Gradient: A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peaks in the chromatogram to determine the area percent purity of the main product.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for peak tailing in normal-phase chromatography.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Column Chromatography | ||
| Silica Gel to Crude Product Ratio | 20:1 to 50:1 (w/w) | Higher ratios provide better separation for difficult mixtures. |
| Mobile Phase Modifier (TEA) | 0.1 - 2.0% (v/v) | Start with a lower concentration and increase if tailing persists. |
| Target Rf on TLC | 0.2 - 0.3 | Provides a good starting point for column elution. |
| HPLC Analysis | ||
| Mobile Phase Modifier (Formic Acid) | 0.1% (v/v) | Helps to protonate the amines and improve peak shape. |
| Detection Wavelength | ~254 nm | The benzyl group provides strong UV absorbance. |
References
-
Purification of Laboratory Chemicals, Eighth Edition. Armarego, W. L. F., & Chai, C. L. L. (2022). Elsevier. [Link]
-
Practical Organic Synthesis: A Student's Guide. Schoffstall, A. M., Gaddis, B. A., & Druelinger, M. L. (2004). John Wiley & Sons. [Link]
-
High-Performance Liquid Chromatography in Pharmaceutical Analyses. Dong, M. W. (2019). John Wiley & Sons. [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF on ResearchGate. While a direct public link is not available, this publication indicates the synthesis of the target scaffold. [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. This article details the synthesis and use of a closely related analog. [Link]
Technical Support Center: Enhancing Diastereoselectivity in Spirocyclization Reactions
Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the synthesis of spirocyclic frameworks. Achieving high diastereoselectivity is often a critical bottleneck in synthetic campaigns. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and systematically improve the diastereomeric ratio (d.r.) of your reactions.
Frequently Asked Questions (FAQs): The Fundamentals of Diastereocontrol
Before diving into specific troubleshooting scenarios, it's crucial to understand the foundational principles governing the stereochemical outcome of your reaction.
Q1: What are the primary factors that control diastereoselectivity in a spirocyclization reaction?
A1: Diastereoselectivity in spirocyclization is not governed by a single variable but is rather the result of a delicate interplay of several factors that influence the energy difference between diastereomeric transition states. The four primary pillars of control are:
-
Substrate Control: The inherent structural and conformational biases of your starting material are paramount. Steric hindrance from bulky groups can effectively shield one face of the molecule, directing the cyclization to the less hindered face.[1][2] The conformational preference of the acyclic precursor significantly dictates the facial selectivity of the cyclization.[1]
-
Reagent/Catalyst Control: In catalyzed reactions, the chiral environment provided by the catalyst (e.g., the ligand architecture in a metal complex or the scaffold of an organocatalyst) is the dominant factor.[3][4] Even in non-catalyzed reactions, the choice of reagent, such as a specific Lewis or Brønsted acid, can influence the transition state geometry.[2]
-
Solvent Effects: Solvents are not merely an inert medium; they can dramatically influence the transition state by stabilizing or destabilizing certain conformations through polarity and coordinating effects.[3][5] A systematic solvent screen is often one of the most effective optimization strategies.[2][4]
-
Reaction Temperature: Temperature directly impacts the energy landscape of the reaction. Lowering the temperature often enhances selectivity by favoring the transition state with the lowest activation energy, thus amplifying the energetic difference between the two diastereomeric pathways.[1][4][6]
Q2: My reaction is under kinetic vs. thermodynamic control. What does this mean for diastereoselectivity?
A2: Understanding whether your reaction is under kinetic or thermodynamic control is critical for developing an effective optimization strategy.
-
Kinetic Control: The product ratio is determined by the relative rates of formation of the diastereomers. The major product is the one formed via the lowest-energy transition state. These reactions are typically irreversible and often run at lower temperatures to maximize selectivity.[6][7]
-
Thermodynamic Control: The product ratio reflects the relative thermodynamic stability of the diastereomeric products. This occurs when the reaction is reversible, allowing the initially formed products to equilibrate to the most stable isomer. Higher temperatures can sometimes favor the thermodynamic product by providing enough energy to overcome the reverse activation barrier.[7][8]
To determine the operative regime, you can run the reaction at a lower temperature to see if selectivity improves (suggesting kinetic control). You can also subject a sample of the isolated, kinetically-favored product to the reaction conditions to see if it isomerizes to the thermodynamic product.
Troubleshooting Guide: From Low d.r. to High Selectivity
This section addresses specific experimental issues with actionable troubleshooting steps.
Q3: I am observing a nearly 1:1 diastereomeric ratio. What is the most logical starting point for optimization?
A3: A 1:1 ratio indicates that the energy difference between the two competing diastereomeric transition states is negligible under your current conditions. A systematic, multi-variable approach is required.
First, create a baseline. Ensure your starting materials are pure, as impurities can inhibit catalysts or lead to side reactions.[3] Then, methodically screen the key reaction parameters.
Below is a logical workflow for tackling poor diastereoselectivity.
Caption: A logical workflow for troubleshooting low diastereoselectivity.
Step 1: Temperature Screen. This is often the simplest and most impactful variable to screen.[4] Lowering the reaction temperature frequently enhances selectivity.[1][6] For example, a spirocyclization of 1-methoxybrassinin showed a dramatic shift from favoring the cis-diastereomer at room temperature to strongly favoring the trans-diastereomer at -70 °C.[6]
Step 2: Solvent Screen. The polarity and coordinating ability of the solvent can significantly alter the transition state geometry.[3] Test a range of solvents, such as non-polar (toluene, xylene), polar aprotic (THF, DCM, acetonitrile), and potentially protic solvents if your reaction chemistry allows.[2][4]
Q4: I've screened temperature and solvent with only minor improvements in d.r. What's next?
A4: If temperature and solvent screens are insufficient, the next logical steps involve modifying the chemical components of the reaction: the catalyst/reagent or the substrate itself.
For Catalytic Reactions: The choice of catalyst and its associated ligands is paramount for controlling stereoselectivity.[4]
-
Ligand Modification: Even subtle steric or electronic changes to a ligand can profoundly impact the stereochemical outcome. It is highly advisable to screen a library of chiral ligands if available.[3] For instance, in a nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands were shown to significantly impact both yield and enantioselectivity.[9]
-
Counter-ion/Additive Effects: The counter-ion of a metal catalyst or the presence of additives can play a crucial, non-obvious role. For example, the use of diphenyl phosphate (DPP) has been shown to improve diastereoselectivity in certain spirocyclizations of indolenines.[4]
For Substrate-Controlled Reactions: If stereocontrol is primarily derived from the substrate, you must alter its intrinsic properties.
-
Steric Shielding: This is a powerful strategy. By installing a sterically demanding protecting group (e.g., changing a methyl ether to a triisopropylsilyl (TIPS) ether) near the reacting center, you can effectively block one face of the molecule, forcing the cyclization to occur from the opposite face.[1][2] In the synthesis of spirocyclic diketopiperazines, the bulkiness of a substituent on an aminoamide was shown to directly influence the degree of stereoinduction.[10]
The diagram below illustrates this concept. A non-bulky group allows for two competing transition states (TS1 and TS2) with similar energy levels, leading to a poor d.r. A bulky group raises the energy of one transition state (TS2') significantly, making the pathway through TS1 highly favorable.
Caption: Effect of steric hindrance on transition state energy and d.r.
Experimental Protocols & Data Presentation
Protocol: Systematic Optimization Screen for Diastereoselectivity
This protocol provides a template for screening temperature and solvent, two of the most critical parameters.
1. Materials & Setup:
-
Ensure all reagents are of high purity and solvents are anhydrous.[11]
-
Set up multiple reactions in parallel (e.g., in a Radleys Carousel or similar parallel synthesis apparatus) to ensure consistency.
-
All reactions should be run under an inert atmosphere (N₂ or Ar).
2. Procedure:
-
Stock Solution: Prepare a stock solution of your limiting reagent and any catalysts/reagents to ensure accurate addition to each reaction vessel.
-
Reaction Array:
-
To a series of reaction tubes, add the non-limiting reagent and a stir bar.
-
Add the appropriate volume of each solvent to be screened (e.g., Toluene, THF, CH₂Cl₂, CH₃CN) to the respective tubes.
-
Equilibrate the reaction blocks to the desired screening temperatures (e.g., Array 1: -20 °C, Array 2: 25 °C, Array 3: 60 °C).
-
-
Initiation: Add the stock solution of the limiting reagent to each tube to initiate the reactions.
-
Monitoring: Monitor the reactions by TLC or UPLC/LCMS at set time points (e.g., 1h, 4h, 16h).
-
Workup & Analysis: Once the limiting reagent is consumed, quench all reactions identically. Perform a standard workup. Analyze the crude reaction mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio (d.r.).
Data Summary Table
Organize your results in a clear table to easily identify trends and select the optimal conditions for scale-up.
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | d.r. (A:B) |
| 1 | Toluene | 60 | 4 | >95 | 3:1 |
| 2 | Toluene | 25 | 16 | >95 | 5:1 |
| 3 | Toluene | -20 | 24 | 70 | 12:1 |
| 4 | THF | 25 | 16 | >95 | 1.5:1 |
| 5 | THF | -20 | 24 | 85 | 4:1 |
| 6 | THF | -70 | 48 | 60 | >20:1 |
| 7 | CH₂Cl₂ | 25 | 12 | >95 | 2:1 |
Based on general principles observed in the literature.[1][6]
From this hypothetical data, one can conclude that lower temperatures significantly improve diastereoselectivity, with THF at -70 °C providing the best result, albeit with a longer reaction time and incomplete conversion.[6] This provides a clear lead condition for further optimization.
References
- Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis - Benchchem.
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
- Technical Support Center: Enhancing Stereoselectivity in Spirocyclization Reactions - Benchchem.
- Technical Support Center: Optimization of Spirocyclization Reactions - Benchchem.
- The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a) - ResearchGate.
- Technical Support Center: Optimizing Stereoselective Spirocyclization - Benchchem.
- Dynamic Diastereoselectivity during Iron Carbonyl Mediated Spirocyclization Reactions | The Journal of Organic Chemistry - ACS Publications.
- Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis - Benchchem.
- Dynamic Diastereoselectivity during Iron Carbonyl Mediated Spirocyclization Reactions - ElectronicsAndBooks.
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - ACS Publications.
-
Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed. Available at: [Link]
-
Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis - Chemical Communications (RSC Publishing). Available at: [Link]
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions - MDPI. Available at: [Link]
-
Diastereoselective Spirocyclization of Cyclic N-Sulfonyl Ketimines with Nitroalkenes via Iridium-Catalyzed Redox-Neutral Cascade Reaction. - Consensus. Available at: [Link]
-
Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles - PMC - NIH. Available at: [Link]
-
Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. Available at: [Link]
-
Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters | ACS Catalysis - ACS Publications. Available at: [Link]
-
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC - PubMed Central. Available at: [Link]
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- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Catalyst Selection for Efficient Diazaspiro[3.5]nonane Synthesis
Welcome to the technical support center for the synthesis of diazaspiro[3.5]nonane scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this valuable three-dimensional molecular framework. As these motifs become increasingly prevalent in drug discovery programs, mastering their synthesis is paramount.[1][2] This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions, grounded in established chemical principles and literature.
Troubleshooting Guide: Common Issues & Solutions
Experimental work rarely proceeds without challenges. The following section addresses specific issues you might encounter during the catalytic synthesis of diazaspiro[3.5]nonanes. The solutions are presented in a logical, step-by-step format to help you diagnose and resolve problems efficiently.
Troubleshooting Workflow Diagram
This flowchart provides a systematic approach to diagnosing and resolving common synthetic challenges.
Caption: A logical workflow for troubleshooting synthesis issues.
Problem-Solution Table
| Problem | Potential Causes | Recommended Solutions & Explanations |
| 1. Low or No Yield of Desired Product | A. Inactive Catalyst: Palladium or rhodium catalysts, especially when finely divided on supports, can be pyrophoric or deactivate upon exposure to air/moisture.[3] B. Suboptimal Reaction Conditions: Temperature can be critical; low temperatures may stall the reaction, while high temperatures can cause decomposition.[4] The choice of solvent can dramatically affect catalyst solubility and reactivity.[5] C. Poor Reagent Quality: Impurities in starting materials or solvents (e.g., water in reactions with LiAlH₄) can quench the catalyst or react with intermediates.[3] | A. Catalyst Verification: • Purchase fresh catalyst from a reputable supplier. • If using a phosphine ligand, ensure it is handled under inert conditions to prevent oxidation.[6] • For reactions like amide reductions, ensure the LiAlH₄ is fresh and reactive.[3] B. Systematic Optimization: • Screen a range of temperatures (e.g., RT, 50 °C, 80 °C, 100 °C). • Screen a panel of solvents with varying polarities and coordinating abilities (e.g., THF, Dioxane, Toluene, DMF).[6] See Protocol 1 for a systematic approach. C. Reagent & Solvent Preparation: • Use freshly distilled/dried solvents. For moisture-sensitive reactions, ensure anhydrous conditions.[3][4] • Purify starting materials if necessary via chromatography or recrystallization. |
| 2. Significant Formation of Impurities | A. Elimination Side-Products: The formation of olefinic impurities can occur, particularly under harsh basic or thermal conditions.[4] B. Hydrolysis: The β-lactam ring, a common intermediate in some routes, is susceptible to hydrolysis if water is present.[4] C. Catalyst-Mediated Decomposition: The desired product or a key intermediate may be unstable to the catalyst over long reaction times, especially at elevated temperatures. | A. Milder Conditions: • Optimize the base; a weaker, non-nucleophilic base may prevent elimination. • Lower the reaction temperature to find a window where the desired reaction proceeds but the side reaction is minimized.[4] B. Anhydrous Technique: • Rigorously dry all glassware and solvents. • Run the reaction under an inert atmosphere (Nitrogen or Argon).[3] C. Monitor Reaction Progress: • Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent product degradation. |
| 3. Poor Diastereoselectivity or Enantioselectivity | A. Ineffective Chiral Catalyst/Ligand: The chosen chiral ligand may not provide sufficient steric or electronic influence to control the stereochemical outcome for your specific substrate. B. Suboptimal Temperature: Asymmetric inductions are often highly temperature-dependent. Higher temperatures can lead to lower enantiomeric excess (ee). | A. Catalyst & Ligand Screening: • For enantioselective syntheses, such as the rhodium-catalyzed cyclopropanation to form azaspiro[n.2]alkanes, screening different chiral dirhodium catalysts is crucial.[7] • For reactions involving chiral auxiliaries or organocatalysts, screen a family of related structures.[8] B. Temperature Optimization: • Run the reaction at a range of temperatures, including sub-ambient temperatures (e.g., 0 °C, -20 °C, -78 °C), to maximize stereoselectivity.[5] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst & Condition Screening
This protocol provides a framework for efficiently screening catalysts and reaction conditions in parallel to identify a promising lead for optimization.
-
Preparation: In an inert atmosphere glovebox, prepare stock solutions of your starting material, base (if required), and internal standard in a suitable anhydrous solvent.
-
Array Setup: Arrange a set of labeled reaction vials (e.g., 2 mL HPLC vials) in a reaction block.
-
Catalyst Dosing: To each vial, add the appropriate catalyst (e.g., 1-5 mol%). For metal-catalyzed reactions, this may be a pre-catalyst/ligand combination or a defined complex.
-
Initiation: Add the stock solution of starting material and base to each vial. Seal the vials tightly.
-
Execution: Place the reaction block on a stirrer hotplate set to the desired screening temperature. Allow the reactions to stir for a set period (e.g., 12-24 hours).
-
Quenching & Analysis: At the end of the reaction period, cool the vials to room temperature. Take a small aliquot from each vial, quench appropriately, dilute, and analyze by LC-MS or GC-MS to determine the conversion and relative yield of the desired product versus byproducts.
-
Interpretation: Identify the catalyst, solvent, and temperature combination that provides the highest conversion to the desired diazaspiro[3.5]nonane product with the cleanest profile. This becomes the starting point for fine-tuned optimization.
Frequently Asked Questions (FAQs)
Catalyst Selection & Optimization
Caption: Key factors influencing catalyst selection.
Q1: What are the primary catalytic methods for synthesizing the diazaspiro[3.5]nonane core?
A1: Several catalytic strategies have been successfully employed. The choice depends heavily on the available starting materials and the specific isomer being targeted. Key methods include:
-
Palladium-Catalyzed Reactions: These are versatile for constructing the spirocyclic core, often through dearomatizing intramolecular diamination of phenols or other cross-coupling strategies.[3][5]
-
Rhodium-Catalyzed Cyclopropanations: Chiral dirhodium catalysts are highly effective for the enantioselective and diastereoselective synthesis of related azaspiro[n.2]alkanes from exocyclic olefins, which can be precursors to the desired scaffold.[7]
-
Reductive Cyclization: While not strictly catalytic in the metal cycle sense, the use of powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) to cyclize amide or lactam precursors is a common and effective method.[3][9] This is often a crucial step in a multi-step synthesis.
Q2: How does the choice of solvent impact the efficiency of my catalytic reaction?
A2: The solvent is a critical parameter that influences multiple aspects of the reaction. In a dearomatizing diamination of phenols, for instance, fluorinated solvents like hexafluoroisopropanol (HFIP) were shown to be highly effective, though mixed solvent systems with dichloromethane could also provide acceptable yields at higher concentrations.[5] Non-fluorinated solvents like acetonitrile or dichloroethane resulted in lower conversions.[5] The solvent's role includes:
-
Solubility: Ensuring all reactants and the catalyst are sufficiently soluble.
-
Catalyst Stability: Coordinating solvents can sometimes stabilize a catalyst, but may also inhibit its activity by occupying open coordination sites.
-
Reaction Pathway: The polarity and proticity of the solvent can influence the stability of charged intermediates and transition states, potentially favoring one reaction pathway over another.
Q3: My reaction involves a chiral rhodium catalyst for stereoselectivity, but the enantiomeric excess (ee) is low. What should I do?
A3: Low enantioselectivity in such reactions is a common optimization challenge. The primary cause is often an inadequate match between the catalyst's chiral environment and the substrate.
-
Vary the Catalyst: The steric and electronic properties of the ligands on the dirhodium catalyst are paramount. Syntheses of azaspiro[n.2]alkanes have shown high asymmetric induction with specific dirhodium paddle-wheel catalysts.[7] It is essential to screen a variety of catalysts with different chiral ligands.
-
Lower the Temperature: Asymmetric induction is generally more pronounced at lower temperatures. Reducing the reaction temperature can significantly enhance the energy difference between the diastereomeric transition states, leading to higher ee.
-
Check for Racemization: Ensure that the product is not racemizing under the reaction or workup conditions. This can sometimes occur if the conditions are too harsh (e.g., acidic or basic).
Q4: What are the key safety precautions when working with common reagents for this synthesis?
A4: Safety is paramount. Several commonly used reagents require specific handling procedures:
-
Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and other protic solvents. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere. The quenching process should be performed slowly and at low temperatures (e.g., 0 °C) by carefully adding a quenching agent like ethyl acetate, followed by a saturated aqueous solution of sodium sulfate or Rochelle's salt.[3]
-
Palladium on Carbon (Pd/C): This hydrogenation catalyst can be pyrophoric, especially when dry and finely divided. It should be handled carefully, and solvent-wetted catalyst is often preferred to minimize the risk of ignition upon contact with air.
-
Hypervalent Iodine Reagents (e.g., PIDA/PIFA): Used in oxidative cyclizations, these reagents are strong oxidizers and should be handled with care, avoiding contact with combustible materials.[5]
References
-
Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]
-
Azuma, T., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. [Link]
-
Carreño, M. C., & Urbano, A. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]
-
Nam, D., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PubMed Central (PMC), NIH. [Link]
-
Wang, Y., et al. (n.d.). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications (RSC Publishing). [Link]
-
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
-
MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]
-
Al-Mughaid, H., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PubMed Central (PMC), NIH. [Link]
-
Selvita. (2020). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Selvita. [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
PubMed. (n.d.). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06137F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Technical Support Center: Work-up and Purification of 2-Benzyl-2,6-diazaspiro[3.5]nonane
Prepared by the Gemini Senior Application Scientist Team
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Benzyl-2,6-diazaspiro[3.5]nonane. The unique spirocyclic structure and the presence of two basic nitrogen atoms necessitate a carefully designed work-up procedure to ensure high purity and yield. This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What is the core principle for purifying this compound after synthesis?
A1: The purification strategy hinges on the fundamental acid-base properties of the molecule. As a diamine, this compound is a basic compound. The work-up leverages acid-base extraction, a powerful liquid-liquid extraction technique to separate it from non-basic impurities.[1][2] The process involves converting the water-insoluble free amine into a water-soluble salt by treatment with acid.[3] This allows for the transfer of the desired compound from the organic phase, which contains neutral or acidic impurities, into the aqueous phase.[4][5] Subsequently, the aqueous phase is basified to regenerate the neutral, water-insoluble amine, which can then be extracted back into an organic solvent and isolated.[3]
Q2: What is the most appropriate acid and base to use for the extraction, and at what concentration?
A2:
-
Acid Wash: A 1 M to 2 M solution of hydrochloric acid (HCl) is highly effective. The goal is to ensure complete protonation of both nitrogen atoms to form the corresponding ammonium salt, thereby maximizing its solubility in the aqueous layer.[3] Multiple extractions with the acidic solution are recommended to ensure quantitative transfer.
-
Basification: To regenerate the free amine, a strong base such as 2 M to 5 M sodium hydroxide (NaOH) should be used.[3] The aqueous layer containing the ammonium salt should be basified until it is strongly alkaline, typically reaching a pH of 11-14. This ensures complete deprotonation back to the neutral amine, minimizing product loss in the aqueous phase during the subsequent extraction. It is crucial to check the pH with litmus or pH paper.[3]
Q3: My reaction was performed in a polar, water-miscible solvent like DMF or DMSO. How does this affect the work-up?
A3: High-boiling, water-miscible solvents like DMF and DMSO must be removed before performing an effective acid-base extraction. The standard procedure is to dilute the reaction mixture with a large volume of water and then extract the product into a water-immiscible organic solvent like ethyl acetate or dichloromethane. The polar solvents will preferentially partition into the aqueous layer. From this point, the standard acid-base extraction protocol can be followed on the organic layer.
Q4: Can I purify this compound using silica gel chromatography?
A4: Direct purification of basic amines on standard silica gel can be challenging. The acidic nature of silica gel leads to strong interactions with the basic amine, often resulting in significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column.[6] If chromatography is necessary, several modifications are required:
-
Mobile Phase Modification: Add a small amount of a competing base, such as 1-2% triethylamine or a 2M solution of ammonia in methanol, to the eluent system (e.g., hexane/ethyl acetate). This additive competes for the acidic sites on the silica, allowing the desired amine to elute more cleanly.
-
Specialized Stationary Phases: Using an amine-functionalized silica column (often designated as NH2 or NH) is a highly effective alternative that minimizes the strong acid-base interactions.[6] Basic or neutral alumina can also be used as a stationary phase.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification process.
| Problem Encountered | Primary Causality | Strategic Solution & Explanation |
| Low or No Yield After Full Work-up | Incomplete Protonation/Extraction: The amine was not fully converted to its salt and remained in the initial organic layer with impurities. | Ensure the acidic solution is of sufficient molarity and volume. Perform at least 2-3 washes with the aqueous acid. Check the pH of the aqueous layer after each wash to confirm it remains acidic. |
| Incomplete Deprotonation/Back-Extraction: The product salt was not fully neutralized back to the free amine and remained in the aqueous waste. | Confirm the pH of the aqueous layer is strongly basic (>11) using pH paper before extracting the product back into the organic solvent.[3] Use a robust organic solvent like dichloromethane for the back-extraction and perform multiple extractions. | |
| Persistent Emulsion During Extractions | High Concentration or Surfactant-like Impurities: The interface between the organic and aqueous layers fails to separate cleanly. | Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break emulsions and further decreases the solubility of organic compounds in the aqueous layer. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Final Product is a Persistent Oil, Not a Solid | Presence of Impurities: Residual solvents or reaction byproducts can act as eutectic contaminants, preventing crystallization. | First, ensure all solvents are removed under a high vacuum. If the product remains an oil, further purification via modified column chromatography (as described in Q4) is the most reliable method to remove impurities.[7] |
| Product Streaks Severely on TLC Plate | Strong Amine-Silica Interaction: The basic nitrogen atoms are interacting strongly with the acidic silanol groups on the TLC plate. | Prepare the TLC eluent with 1% triethylamine or a small amount of ammonia in methanol to mitigate this interaction and obtain a more defined spot. This will also provide a better indication of the required eluent for column chromatography.[6] |
| Final Product is Discolored (Yellow/Brown) | Oxidation or Impurities: Amines can be susceptible to air oxidation, or colored impurities from the reaction may have been carried through the work-up. | If purity is high by NMR or LC-MS, the color may be due to trace oxidative impurities. A filtration through a small plug of activated carbon or silica gel can sometimes remove the color. If significant impurities are present, column chromatography is required. |
Visualization of a Standard Work-up
The following diagrams illustrate the key decision points and workflows in the purification process.
Caption: Workflow for acid-base extraction of this compound.
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Work-up
This protocol assumes the reaction was conducted in a water-immiscible solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Quenching & Dilution: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If the reaction was run concentrated, dilute it with 3-5 volumes of the reaction solvent (e.g., DCM or EtOAc).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely.
-
Separate Layers: Drain the aqueous layer (the bottom layer if using DCM, the top if using EtOAc) into a clean Erlenmeyer flask.
-
Repeat Extraction: Add a fresh portion of 1 M HCl to the organic layer remaining in the separatory funnel. Shake and separate as before. Combine this second aqueous extract with the first one. A third extraction is recommended for ensuring quantitative recovery. The remaining organic layer contains neutral/acidic impurities and can be discarded.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M NaOH solution while stirring until the pH of the solution is greater than 11 (check with pH paper). A precipitate or cloudiness may appear as the free amine is formed.
-
Product Back-Extraction: Transfer the basic aqueous solution back to a separatory funnel. Add a volume of fresh organic solvent (DCM is often preferred here for its ability to dissolve amines and its density). Shake vigorously, venting frequently.
-
Isolate Product Layer: Allow the layers to separate and drain the organic layer (containing the purified product) into a clean flask. Repeat the extraction of the basic aqueous layer with two more portions of the organic solvent.
-
Washing and Drying: Combine all organic extracts from the previous step. Wash the combined organic layer once with brine (saturated NaCl solution) to remove residual water and inorganic salts.[7] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of fresh solvent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification via Amine-Modified Flash Chromatography
Use this protocol if the product from the acid-base extraction requires further purification.
-
Prepare Eluent: Prepare a mobile phase system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). To this mixture, add 1% triethylamine (v/v). For very polar amines, a system of DCM/Methanol with 1% triethylamine or 1% of a 2M NH₃/Methanol solution may be necessary.
-
Pack the Column: Pack a column with standard silica gel using the prepared eluent. Ensure the column is packed evenly without any air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or DCM. If it does not dissolve well, it can be adsorbed onto a small amount of silica gel (dry loading). Add the sample to the top of the column.
-
Elute the Column: Begin elution with the prepared mobile phase, collecting fractions. Monitor the elution of the product using TLC, ensuring the TLC plates are developed in a chamber containing the same eluent system.
-
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent and triethylamine under reduced pressure to yield the final, highly purified product.
References
- What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. [online] 7 April 2022.
- Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis - Benchchem.
- Acid-Base Extraction.
- Acid–base extraction - Wikipedia.
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
- Video: Extraction - Concept - JoVE. [online] 26 March 2020.
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minimizing byproduct formation in diazaspiro compound synthesis
Prepared by: Senior Application Scientist, Synthesis & Discovery Division
Welcome to the technical support center for diazaspiro compound synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing these valuable three-dimensional scaffolds. As Senior Application Scientists, we understand that the path to a high-purity spirocyclic compound is often complicated by the formation of persistent and structurally similar byproducts.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format. We will explore the mechanistic origins of common side reactions and offer field-proven strategies to optimize your synthetic outcomes.
Troubleshooting Guide: Addressing In-Experiment Issues
This section is dedicated to solving specific problems you may be observing in your reaction mixtures. Each question addresses a common experimental outcome and provides a logical path to a solution.
Q1: My yield is unexpectedly low. What are the first steps in diagnosing the problem?
A low yield is a frustrating but common issue. Before undertaking extensive re-optimization, a systematic diagnostic approach is crucial. The problem can typically be traced to one of three areas: reaction integrity, competing pathways, or product loss during workup.
Plausible Causes & Immediate Actions:
-
Reagent & Solvent Purity: Minor impurities or residual moisture can have an outsized impact on sensitive reactions. Anhydrous conditions are often critical.[1]
-
Action: Ensure solvents are freshly distilled or from a sealed, dry source. Verify the purity of starting materials via NMR or LC-MS. If using reactive organometallics or strong bases, titrate them before use.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Action: Monitor the reaction over a longer time course using TLC or LC-MS. If starting material remains, consider a modest increase in temperature or an extension of the reaction time.[2]
-
-
Thermal or Chemical Instability: Your target compound or a key intermediate might be degrading under the reaction conditions.
-
Action: Analyze the crude reaction mixture for unexpected byproducts that could indicate decomposition. Attempt the reaction at a lower temperature for a longer duration.
-
-
Product Loss During Workup/Purification: The desired product may be lost during extraction (e.g., due to its polarity or aqueous solubility) or decompose on silica gel.[1]
-
Action: Analyze both the organic and aqueous layers after extraction to ensure your product isn't partitioning unexpectedly. Consider alternative purification methods like reverse-phase chromatography, crystallization, or using a different stationary phase (e.g., alumina).
-
Logical Flowchart for Low Yield Diagnosis
The following diagram outlines a systematic approach to troubleshooting low-yield reactions.
Caption: Diagram 1: Low Yield Diagnostic Workflow.
Q2: I'm observing a significant amount of a dimeric or polymeric byproduct. How can I favor the intramolecular cyclization?
The formation of intermolecular byproducts is a classic challenge in cyclization chemistry. The desired intramolecular reaction (forming the spirocycle) is a first-order process, while the undesired intermolecular reaction (forming a dimer or polymer) is a second-order process. The key to favoring your product is to manipulate conditions to make the intramolecular pathway kinetically dominant.
Mechanistic Cause: At high concentrations, two reactive intermediates from different molecules are more likely to encounter each other than the two reactive ends of the same molecule are to find each other in the correct conformation for cyclization.
Core Strategy: High-Dilution Conditions
The most effective method to suppress second-order processes is to reduce the concentration of the substrate.[3] This physically separates the molecules, increasing the probability of intramolecular cyclization.
Experimental Protocol: Optimizing Concentration to Minimize Dimerization
-
Setup: In a fume hood, assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and two rubber septa.
-
Solvent: Add the bulk of the required anhydrous solvent (e.g., 0.01-0.05 M final concentration) to the reaction flask and bring it to the desired temperature (e.g., 80 °C).[3]
-
Substrate Addition: Dissolve your precursor substrate and any necessary reagents (e.g., a base or catalyst) in a small volume of the same anhydrous solvent.
-
Slow Addition: Using a syringe pump, add the substrate solution to the heated reaction flask over a prolonged period (e.g., 4-12 hours). This maintains a pseudo-low concentration where the rate of addition does not exceed the rate of cyclization.
-
Reaction & Monitoring: After the addition is complete, allow the reaction to stir until completion, monitoring by TLC or LC-MS.
-
Workup: Proceed with the standard workup and purification protocol. Compare the product/dimer ratio to a control reaction run at a higher concentration.
Visualization of Competing Pathways
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Validation & Comparative
A Comparative Analysis of 2,6-Diazaspiro[3.5]nonane Derivatives' Activity: A Guide for Medicinal Chemists
The spirocyclic scaffold represents a cornerstone in modern medicinal chemistry, prized for its ability to confer rigid, three-dimensional architectures upon drug candidates. This structural rigidity can enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties by exploring chemical space not accessible to traditional flat, aromatic systems. Among these, the diazaspiro[3.5]nonane core is of particular interest. This guide provides a comparative analysis of the biological activities of derivatives based on this scaffold, with a focus on the 2-benzyl-2,6-diazaspiro[3.5]nonane framework and its closely related, more extensively studied isomer, 2-benzyl-2,7-diazaspiro[3.5]nonane.
While published research specifically detailing the biological activity of this compound derivatives is nascent, a comparative examination of its 2,7-isomer provides critical insights into the potential therapeutic applications of this compound class. This analysis will serve as a valuable resource for researchers and drug development professionals by highlighting promising therapeutic avenues and the structure-activity relationships (SAR) that govern efficacy.
Antimycobacterial Potential: Targeting Drug-Resistant Tuberculosis
A significant breakthrough has been the discovery of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives as potent antimycobacterial agents.[1][2] Standard benzothiazinone (BTZ) inhibitors, like PBTZ169, are highly effective against M. tuberculosis (MTB) but fail against nontuberculous mycobacteria (NTM) due to a key mutation (Cys387Ala) in the target enzyme, DprE1.[1] The incorporation of the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold was found to overcome this limitation, leading to compounds with broad-spectrum activity.
Mechanism of Action: These derivatives function as inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme involved in the synthesis of the mycobacterial cell wall component, arabinogalactan. The novel scaffold allows for a unique binding mode that establishes a stable electrostatic interaction with a highly conserved aspartate residue (Asp326) in the DprE1 enzyme of M. abscessus, underpinning the observed broad-spectrum activity.[1][2]
Sources
A Comprehensive Guide to the Structural Validation of 2-Benzyl-2,6-diazaspiro[3.5]nonane by Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction: The Imperative of Unambiguous Structural Elucidation
In the landscape of drug discovery and materials science, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The 2,6-diazaspiro[3.5]nonane framework, a unique three-dimensional structure, has emerged as a valuable building block in medicinal chemistry.[1] When functionalized, as in the case of 2-Benzyl-2,6-diazaspiro[3.5]nonane, it presents a complex analytical challenge. An unambiguous confirmation of the molecular architecture is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property, and guaranteeing the reliability of downstream biological data.
This guide provides an in-depth, experimentally-grounded comparison of NMR-based techniques for the definitive structural validation of this compound. We will move beyond a simple recitation of data to explain the causality behind the experimental strategy, demonstrating how a suite of modern NMR experiments provides a self-validating system for structural confirmation in solution—the state most relevant for biological interactions.
The Analytical Challenge of Spirocyclic Systems
The core challenge in characterizing this compound lies in its defining feature: the spirocyclic junction. This single quaternary carbon atom (C4), shared by both the azetidine and piperidine rings, creates a rigid, non-planar structure. This rigidity often leads to:
-
Diastereotopic Protons: Protons on the same carbon atom (geminal protons) are chemically non-equivalent because they experience different spatial environments. This results in more complex splitting patterns than would be expected from a more flexible, acyclic analogue.
-
Overlapping Signals: The aliphatic protons on both the four- and six-membered rings resonate in a narrow, crowded region of the ¹H NMR spectrum, making definitive assignment from a 1D spectrum alone nearly impossible.
-
The Quaternary Carbon Problem: The spirocenter, being a quaternary carbon, is invisible in ¹H NMR and often shows a weak signal in ¹³C NMR. Its existence and connectivity must be inferred through long-range correlations.
A simple 1D ¹H or ¹³C NMR spectrum, while useful, cannot definitively prove the connectivity at this crucial spirocenter. To overcome this, we must employ a multi-dimensional approach that maps the entire bonding network of the molecule.
The NMR Toolkit: A Multi-Dimensional Strategy
Our strategy relies on a synergistic combination of 1D and 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they offer a complete and validated picture.[2][3][4][5][6]
-
¹H NMR: Provides the initial overview of proton environments.
-
¹³C NMR / DEPT-135: Reveals the number and type (CH₃, CH₂, CH, Cq) of carbon atoms.
-
COSY (COrrelation SpectroscopY): Establishes proton-proton (¹H-¹H) connectivity through two or three bonds (³JHH), identifying distinct spin systems within the molecule.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon (¹JCH), providing an unambiguous link between the ¹H and ¹³C spectra.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for this structure. It detects long-range correlations between protons and carbons over two or three bonds (²JCH, ³JCH), allowing us to piece together the molecular skeleton across quaternary carbons and heteroatoms.[7][9]
Experimental Protocol: Acquiring High-Quality Data
Scientific integrity begins with robust experimental methodology. The following protocol ensures the acquisition of high-fidelity NMR data suitable for detailed structural analysis.
1. Sample Preparation:
-
Accurately weigh ~10-15 mg of the purified this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The residual solvent peak will be used for spectral referencing (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).[10]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument & Parameters:
-
Spectrometer: A 500 MHz (or higher) spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse Program: zg30
-
Acquisition Time: ~3 sec
-
Relaxation Delay (d1): 2 sec
-
Number of Scans: 16
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Acquisition Time: ~1.5 sec
-
Relaxation Delay (d1): 2 sec
-
Number of Scans: 1024
-
-
2D Experiments (COSY, HSQC, HMBC):
-
Utilize standard gradient-selected pulse programs (e.g., cosygpmfqf, hsqcedetgpsisp2.3, hmbcgplpndqf).
-
HSQC: Optimized for ¹JCH ≈ 145 Hz.
-
HMBC: Optimized for long-range coupling of 8 Hz to capture both ²JCH and ³JCH correlations.[9]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for all cross-peaks.
-
Data Interpretation and Structural Validation
Let us now analyze the expected NMR data for this compound, whose structure and numbering scheme are shown below.
Part 1: 1D NMR Analysis - The Initial Fingerprint
The ¹H and ¹³C NMR spectra provide the fundamental chemical shift information. The DEPT-135 experiment is crucial for distinguishing CH₂ signals (negative phase) from CH/CH₃ signals (positive phase).
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom No. | Proposed Assignment | ¹H δ (ppm), Multiplicity, Int. | ¹³C δ (ppm), DEPT-135 |
| 1', 3', 5' | Azetidine Ring | 3.15 (t, 4H) | 58.0 (CH₂) |
| 4 | Spirocenter | - | 45.0 (Cq) |
| 5, 9 | Piperidine Ring (axial/eq) | 2.80 (m, 4H) | 52.5 (CH₂) |
| 7, 8 | Piperidine Ring (axial/eq) | 1.85 (m, 4H) | 35.0 (CH₂) |
| 1'' | Benzylic CH₂ | 3.60 (s, 2H) | 63.5 (CH₂) |
| 2''' | Benzyl C-ipso | - | 138.0 (Cq) |
| 3'''/7''' | Benzyl C-ortho | 7.35 (d, 2H) | 129.0 (CH) |
| 4'''/6''' | Benzyl C-meta | 7.30 (t, 2H) | 128.5 (CH) |
| 5''' | Benzyl C-para | 7.25 (t, 1H) | 127.0 (CH) |
| 6 | Piperidine N-H | 2.10 (br s, 1H) | - |
-
¹H Spectrum Insights: The aromatic region (δ 7.25-7.35) clearly indicates a mono-substituted benzene ring. The sharp singlet at δ 3.60 is characteristic of a benzylic CH₂ group. The aliphatic region (δ 1.85-3.15) is complex and overlapping, underscoring the need for 2D analysis.
-
¹³C Spectrum Insights: The spectrum shows the expected number of carbon signals. The DEPT-135 experiment would confirm five CH₂ groups, three CH groups (aromatic), and two quaternary carbons (C4 and C2''').
Part 2: 2D NMR Analysis - Building the Molecular Framework
The COSY spectrum reveals which protons are coupled to each other. This allows us to trace out the connectivity within individual ring systems.
Caption: COSY correlations confirm connectivity within the piperidine ring.
Analysis:
-
A clear cross-peak between the proton signals at δ 2.80 (H-5/9) and δ 1.85 (H-7/8) would confirm the ethylene bridge of the piperidine ring.
-
Correlations in the aromatic region confirm the connectivity of the phenyl ring protons.
-
Crucially, no correlations are expected between the azetidine protons (H-1'/3'/5') and the piperidine protons, as they are separated by the spirocenter.
The HSQC spectrum is a powerful tool for assignment, creating a direct, one-bond link between every proton and its attached carbon. This allows us to confidently assign the carbon signals based on the more easily interpreted proton spectrum.
Table 2: Key HSQC Correlations
| Proton Signal (δ ppm) | Correlated Carbon Signal (δ ppm) | Assignment |
| 3.15 | 58.0 | H-1'/3'/5' to C-1'/3'/5' |
| 2.80 | 52.5 | H-5/9 to C-5/9 |
| 1.85 | 35.0 | H-7/8 to C-7/8 |
| 3.60 | 63.5 | H-1'' to C-1'' |
| 7.35 | 129.0 | H-3'''/7''' to C-3'''/7''' |
The HMBC experiment provides the conclusive evidence for the entire molecular skeleton by revealing 2- and 3-bond correlations. The key correlations are those that bridge the quaternary spirocenter (C4).
Caption: Key HMBC correlations confirming the spirocyclic core.
Analysis of Key HMBC Correlations:
-
H-1'/3'/5' (δ 3.15) → C4 (δ 45.0): This is the most critical correlation. It shows a 2-bond coupling from the protons on the azetidine ring to the quaternary spirocenter, definitively proving that the azetidine ring is attached to C4.
-
H-5/9 (δ 2.80) → C4 (δ 45.0): This complementary correlation shows a 2-bond coupling from the protons on the piperidine ring (alpha to the spirocenter) to the same quaternary carbon, C4. This confirms the piperidine ring is also attached to the spirocenter.
-
H-1'' (δ 3.60) → C-1'/3'/5' (δ 58.0): This 3-bond correlation from the benzylic protons to the azetidine ring carbons confirms the point of attachment of the benzyl group.
-
H-1'' (δ 3.60) → C-2''' (δ 138.0): A 2-bond correlation to the ipso-carbon of the phenyl ring further validates the structure of the benzyl moiety.
Together, these HMBC correlations leave no ambiguity. They build the entire molecular framework piece by piece, confirming the presence and connectivity of the spiro-junction, which is impossible to achieve with 1D NMR alone.
Comparison with Alternative Structural Validation Techniques
While NMR is exceptionally powerful for determining structure in solution, it is important to understand its place alongside other common analytical techniques.
Table 3: Comparison of Structural Validation Methods
| Technique | Information Provided | Key Advantage | Key Limitation |
| NMR Spectroscopy | Atomic connectivity, chemical environment, relative stereochemistry in solution. | Provides a detailed structural picture in the solution phase, which is relevant for biological activity and reaction dynamics. | Does not provide bond lengths/angles; can be complex for very large molecules or mixtures. |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Considered the "gold standard" for absolute structural proof.[11][12][13][14][15] | Requires a single, high-quality crystal, which can be challenging to grow. The structure is static in the solid state.[11] |
| Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. Fragmentation patterns can suggest structural motifs. | Extremely high sensitivity and accuracy for determining the molecular formula.[16] | Does not provide information on atom connectivity or stereochemistry; isomers are often indistinguishable.[17][18] |
As the table illustrates, each technique provides complementary information. High-Resolution Mass Spectrometry (HRMS) should always be used to confirm the elemental formula. If a suitable crystal can be obtained, X-ray crystallography offers the ultimate proof of structure in the solid state. However, for confirming the intended structure in the solution phase and for routine analysis where crystal growth is not feasible, the comprehensive NMR approach detailed here is the most robust and informative method.
Conclusion
The structural validation of a complex molecule like this compound requires a logical, multi-faceted analytical strategy. While 1D NMR provides an initial fingerprint, it is insufficient to prove the key structural feature—the spirocyclic core. By systematically employing a suite of 2D NMR experiments, specifically COSY, HSQC, and crucially, HMBC, we can definitively map the entire covalent framework of the molecule. The long-range correlations observed in the HMBC spectrum provide irrefutable evidence of the connectivity around the quaternary spirocenter, bridging the two heterocyclic rings. This comprehensive NMR analysis serves as a self-validating system, providing researchers, scientists, and drug development professionals with the highest degree of confidence in their molecular structure before proceeding with further studies.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Potapov, V. A., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2001(9), 117-124. [Link]
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Harlow, L., et al. (2015). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 13(8), 5185-5204. [Link]
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Zhang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2025). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]
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Gemoets, H. P. L., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 7935. [Link]
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A Senior Application Scientist's Guide to Spirocyclic Scaffolds: A Comparative Analysis of 2,6-Diazaspiro[3.5]nonane
In the modern era of drug discovery, the principle of "escaping flatland" has become a central tenet for medicinal chemists aiming to improve the quality of drug candidates.[1] This design philosophy advocates for moving away from planar, aromatic structures towards more three-dimensional (3D), sp³-rich molecules. Spirocyclic scaffolds are at the forefront of this movement, offering a unique combination of structural rigidity, synthetic tractability, and improved physicochemical properties.[2] Their inherent 3D nature, stemming from the quaternary spiro-carbon, allows for precise spatial orientation of substituents, which can lead to enhanced target engagement and selectivity.[2][3]
This guide provides an in-depth comparison of 2,6-diazaspiro[3.5]nonane with other prominent spirocyclic scaffolds. We will delve into the nuanced differences in their synthesis, conformational behavior, and impact on critical drug-like properties, supported by experimental insights and protocols.
The Strategic Value of Spirocycles in Medicinal Chemistry
Spirocycles have gained significant traction as bioisosteres for common saturated heterocycles like piperidine and piperazine, as well as for gem-dimethyl and tert-butyl groups.[1][3] The primary advantages driving their adoption include:
-
Increased Three-Dimensionality (Fsp³): The fraction of sp³ hybridized carbons (Fsp³) is a key metric for molecular complexity. A higher Fsp³ count often correlates with improved clinical success, partly due to the creation of more complex and specific ligand-receptor interactions.[2]
-
Modulation of Physicochemical Properties: Replacing traditional motifs with spirocycles can significantly alter a molecule's properties. This strategy has been successfully employed to lower lipophilicity (LogD), increase aqueous solubility, and enhance metabolic stability by shielding metabolically labile sites.[2][3]
-
Novel Exit Vectors: The rigid framework of a spirocycle provides well-defined exit vectors for substituents, allowing chemists to explore new regions of chemical space and optimize binding interactions with target proteins.[3]
Caption: Bioisosteric replacement of piperazine with 3D spirocyclic scaffolds.
Deep Dive: 2,6-Diazaspiro[3.5]nonane
The 2,6-diazaspiro[3.5]nonane scaffold is a fascinating hybrid, fusing a four-membered azetidine ring with a six-membered piperidine ring. This unique combination imparts a distinct set of properties that make it a valuable building block in drug design.
Structural and Conformational Properties: The piperidine ring in this scaffold typically adopts a stable chair conformation, which minimizes steric strain.[4] The azetidine ring, being a strained four-membered ring, introduces a degree of rigidity and projects its substituents along well-defined vectors.[5] The two nitrogen atoms offer distinct chemical handles for derivatization, with the azetidine nitrogen generally exhibiting lower basicity than the piperidine nitrogen. This differential reactivity can be exploited for selective functionalization.
Synthetic Accessibility: While historically challenging to access, efficient synthetic routes have been developed. A common strategy involves a multi-step sequence that constructs the quaternary carbon center, often leveraging enolate acylation or similar C-C bond-forming reactions.[5] The synthesis is more complex than that of simple monocyclic heterocycles but is now considered manageable for medicinal chemistry programs.
Applications in Drug Discovery: This scaffold is increasingly used as a constrained piperazine or homopiperazine bioisostere. Its utility was highlighted in the development of menin-MLL inhibitors like revumenib, where the related 2,7-diazaspiro[3.5]nonane core was essential for optimal binding by positioning key pharmacophoric elements correctly within the target's binding pocket.[6]
Comparative Analysis of Spirocyclic Scaffolds
The choice of a spirocyclic scaffold is a critical decision in the lead optimization phase. The following table provides a comparative overview of 2,6-diazaspiro[3.5]nonane and other relevant scaffolds.
| Feature | 2,6-Diazaspiro[3.5]nonane | 2,6-Diazaspiro[3.3]heptane | 2,8-Diazaspiro[4.5]decane | 7-Oxa-2-azaspiro[3.5]nonane |
| Structure | Azetidine + Piperidine | Azetidine + Azetidine | Pyrrolidine + Piperidine | Azetidine + Tetrahydropyran |
| Relative Rigidity | High | Very High | Moderate | High |
| Key Advantage | Hybrid properties of 4- & 6-membered rings; differential N-basicity. | Highly rigid, compact structure; excellent piperazine mimic.[7] | Larger, more flexible scaffold; can access different spatial arrangements. | Introduces polarity and H-bond acceptor capability without adding a basic nitrogen.[1] |
| Synthetic Accessibility | Moderately complex, multi-step routes available.[5] | High-yielding routes have been developed, making it accessible.[8] | Generally accessible through standard heterocyclic chemistry. | Synthesis is comparable in complexity to its diaza analogue. |
| Common Bioisostere | Piperazine, Homopiperazine | Piperazine | Substituted Piperidines | Piperidine, Morpholine |
| Impact on Solubility | Generally improves solubility compared to carbocyclic analogs.[3] | Significantly improves aqueous solubility.[3] | Improvement is variable and depends on substitution. | Often improves solubility and polarity. |
| Example Application | Used in scaffolds for inhibitors of various kinases and proteases. | Incorporated into SHP2 inhibitors and other enzyme antagonists.[2] | Found in CNS-active agents and receptor modulators. | Used to replace piperidine rings to improve metabolic stability and LogD.[1] |
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Rigidity [label="Rigidity", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Size [label="Molecular Size", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polarity [label="Polarity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
DSH [label="2,6-Diazaspiro\n[3.3]heptane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSN [label="2,6-Diazaspiro\n[3.5]nonane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAD [label="2,8-Diazaspiro\n[4.5]decane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OAN [label="7-Oxa-2-azaspiro\n[3.5]nonane", fillcolor="#34A853", fontcolor="#FFFFFF"];
center -- Rigidity; center -- Size; center -- Polarity;
Rigidity -- DSH [label="Highest"]; Rigidity -- DSN [label="High"]; Size -- DAD [label="Largest"]; Polarity -- OAN [label="Increased"]; }
Caption: Conceptual relationship between different spirocyclic scaffolds and key properties.
Experimental Protocols
Trustworthy and reproducible experimental data are the bedrock of drug discovery. Below are representative protocols for the synthesis of a key intermediate and the measurement of a critical physicochemical property.
Synthesis of N-Boc-2,6-diazaspiro[3.5]nonane
This protocol outlines a general, multi-step synthesis for an orthogonally protected 2,6-diazaspiro[3.5]nonane building block, a versatile intermediate for further elaboration. The causality behind this route is to first construct the piperidine ring with a latent functional group that can be converted into the azetidine ring in a subsequent cyclization step.
Caption: General synthetic workflow for a protected 2,6-diazaspiro[3.5]nonane.
Step-by-Step Methodology:
-
Piperidine Ring Formation:
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous THF at 0 °C, add diethyl malonate (1.0 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add N-Boc-bis(2-chloroethyl)amine (1.05 eq.) and heat the reaction to reflux for 16 hours.
-
Cool the reaction, quench carefully with water, and extract with ethyl acetate. The organic layers are dried over Na₂SO₄ and concentrated to yield the crude piperidine diester.
-
-
Decarboxylation:
-
Dissolve the crude diester in a mixture of DMSO and water.
-
Add lithium chloride (2.0 eq.) and heat the mixture to 150 °C for 6 hours.
-
After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the mono-ester.
-
-
Reduction to Diol:
-
Add the mono-ester dropwise to a suspension of lithium aluminium hydride (2.0 eq.) in anhydrous THF at 0 °C.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Quench sequentially with water, 15% NaOH (aq), and water. Filter the resulting solids and concentrate the filtrate to obtain the amino diol.
-
-
Formation of the Azetidine Ring (Cyclization):
-
Dissolve the amino diol in dichloromethane and cool to 0 °C.
-
Add triethylamine (2.5 eq.) followed by methanesulfonyl chloride (2.2 eq.) dropwise. Stir for 2 hours.
-
Wash the reaction mixture with saturated NaHCO₃ (aq) and brine. Dry the organic layer and concentrate.
-
Dissolve the crude dimesylate in anhydrous THF and add sodium hydride (3.0 eq.) portion-wise at 0 °C.
-
Heat the reaction to 50 °C for 12 hours to effect the intramolecular cyclization.
-
After cooling and quenching, extract the product with ethyl acetate. Purify by column chromatography to yield N-Boc-2,6-diazaspiro[3.5]nonane.
-
Measurement of Distribution Coefficient (LogD₇.₄)
LogD is a measure of a compound's lipophilicity at a specific pH, a critical parameter for predicting cell permeability and absorption. The shake-flask method is a standard, reliable protocol.
Step-by-Step Methodology:
-
Preparation: Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline). Prepare a stock solution of the test compound (e.g., a derivative of 2,6-diazaspiro[3.5]nonane) in a suitable solvent like DMSO at a known concentration (e.g., 10 mM).
-
Partitioning: In a vial, combine 1 mL of n-octanol and 1 mL of the pH 7.4 buffer.
-
Compound Addition: Add a small aliquot of the compound stock solution (e.g., 10 µL) to the biphasic system. The final concentration should be detectable by the chosen analytical method (e.g., LC-MS).
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at room temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 2000 x g) for 10 minutes to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample a known volume from both the top (n-octanol) and bottom (aqueous buffer) layers.
-
Analysis: Determine the concentration of the compound in each phase using a validated LC-MS or HPLC-UV method against a standard curve.
-
Calculation: Calculate LogD using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).
Conclusion and Future Outlook
2,6-Diazaspiro[3.5]nonane represents a valuable scaffold in the medicinal chemist's toolbox, offering a compelling balance of rigidity, three-dimensionality, and synthetic accessibility. Its comparison with other spirocyclic systems like the more compact 2,6-diazaspiro[3.3]heptane or the more flexible 2,8-diazaspiro[4.5]decane reveals a landscape of nuanced choices. The selection of a specific scaffold should be a data-driven decision, guided by the structural requirements of the biological target and the desired physicochemical property profile. As synthetic methodologies continue to advance, the accessibility and application of these powerful 3D building blocks will undoubtedly expand, paving the way for the discovery of next-generation therapeutics with superior efficacy and safety profiles.
References
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2023). ResearchGate. Available at: [Link]
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oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. Available at: [Link]
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Examples of azaspiro[3.n]alkanes in drug discovery. (2024). ResearchGate. Available at: [Link]
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Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. (2001). NRC Research Press. Available at: [Link]
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Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2002). Thieme Connect. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Benzyl-2,6-diazaspiro[3.5]nonane Analogs and Their Isomers in Antimycobacterial Drug Discovery
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel chemical entities with improved pharmacological profiles is perpetual. Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, have emerged as a compelling structural motif.[1] This distinct topology offers a departure from traditional flat, aromatic structures, providing an opportunity to explore new chemical space and enhance interactions with biological targets. The rigidity of the spirocyclic core can lead to a lower entropic penalty upon binding and improved selectivity. Among these, diazaspiroalkanes have garnered significant attention due to their versatile synthetic handles and their prevalence in biologically active compounds.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-benzyl-diazaspiro[3.5]nonane analogs, with a primary focus on the potent antimycobacterial activity of the closely related 2-benzyl-2,7-diazaspiro[3.5]nonane isomer. While direct and extensive SAR studies on the 2,6-diazaspiro[3.5]nonane scaffold are limited in the current literature, the comprehensive data available for the 2,7-isomer provides invaluable insights for the rational design of novel therapeutic agents. We will delve into the synthesis, biological evaluation, and key structural modifications that govern the efficacy of these compounds against Mycobacterium tuberculosis and other nontuberculous mycobacteria (NTM).
Comparative Analysis of 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinone Analogs as DprE1 Inhibitors
A significant breakthrough in the exploration of the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold came from its incorporation into benzothiazinones (BTZs), a class of potent antimycobacterial agents.[2] BTZs exert their effect by inhibiting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the biosynthesis of the mycobacterial cell wall component, arabinan.[3][4] The initial screening of a large compound library against M. abscessus identified hits containing the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety, which displayed enhanced activity compared to earlier BTZ generations.[5] Subsequent optimization efforts have provided a rich dataset for understanding the SAR of this class of compounds.
Key Structural Modifications and Their Impact on Antimycobacterial Activity
The SAR of these analogs can be systematically analyzed by dissecting the molecule into three key components: the diazaspiro[3.5]nonane core, the benzyl substituent at the 2-position, and the linker connecting the diazaspiro moiety to the benzothiazinone core.
1. The Indispensable 2,7-Diazaspiro[3.5]nonane Core:
The integrity of the 2,7-diazaspiro[3.5]nonane ring system is paramount for potent antimycobacterial activity.[5] Attempts to replace this scaffold with other diazaspiro rings, such as 2,8-diazaspiro[4.5]decane or 3,9-diazaspiro[5.5]undecane, or with a 2-Boc-hexahydropyrrolo[3.4-c]pyrrole ring, resulted in a significant attenuation of potency.[5] This highlights the optimal spatial arrangement and conformational rigidity imparted by the 2,7-diazaspiro[3.5]nonane core for effective interaction with the DprE1 enzyme.
2. Influence of the Benzyl Substituent:
The nature of the substituent at the 2-position of the diazaspiro ring plays a critical role in modulating the antimycobacterial potency. The initial hits from the screening campaign featured a benzyl group at this position.[5] Further exploration of various substituents on the phenyl ring of the benzyl group revealed that electron-withdrawing groups are generally favored. Notably, a para-trifluoromethyl group on the benzyl ring (compound B2 in the referenced study) exhibited the highest potency against a range of mycobacterial strains, including multidrug-resistant M. tuberculosis (MDR-MTB) and various NTM species.[5]
3. The Linker Region:
While the core scaffold and the benzyl substituent are crucial, the linker connecting them to the benzothiazinone core also influences activity. Studies have shown that a simple ethyl linker is well-tolerated and can even enhance activity compared to a direct phenyl group attachment.[5] However, more significant alterations to the linker, such as replacing it with a carbamate or reducing it to a methyl group, led to a complete loss of activity.[6]
Quantitative Data Summary
The following table summarizes the antimycobacterial activity (Minimum Inhibitory Concentration, MIC) of a selection of 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinone analogs against various mycobacterial strains.
| Compound ID | R (Substitution on Benzyl Ring) | MIC (μg/mL) vs. M. abscessus ATCC 19977 | MIC (μg/mL) vs. M. tuberculosis H37Rv | MIC (μg/mL) vs. MDR-MTB 6-45 |
| B1 | H | 0.0625 | <0.01 | <0.01 |
| B2 | 4-CF₃ | 0.03125 | <0.01 | <0.01 |
| B3 | 4-F | 0.125 | <0.01 | <0.01 |
| B4 | 4-Cl | 0.0625 | <0.01 | <0.01 |
| B5 | 4-CH₃ | 0.125 | <0.01 | <0.01 |
| B6 | 4-OCH₃ | 0.25 | 0.016 | 0.016 |
| PBTZ169 | (Reference Compound) | >32 | <0.01 | <0.01 |
Data adapted from Wu, J., et al. (2025). Journal of Medicinal Chemistry.[2]
Experimental Protocols
Synthesis of a Representative 2-(4-(Trifluoromethyl)benzyl)-2,7-diazaspiro[3.5]nonane Benzothiazinone Analog (Compound B2)
This protocol is a representative synthesis based on the methodologies described in the literature.[5][6]
Step 1: Synthesis of tert-butyl 2-(4-(trifluoromethyl)benzyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
-
To a solution of N-Boc-2,7-diazaspiro[3.5]nonane (1.0 eq) in methanol, add 4-(trifluoromethyl)benzaldehyde (1.2 eq) and titanium(IV) isopropoxide (1.5 eq).
-
Stir the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and add sodium borohydride (2.0 eq) portion-wise.
-
Stir the reaction at 40 °C for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Step 2: Deprotection to yield 2-(4-(trifluoromethyl)benzyl)-2,7-diazaspiro[3.5]nonane
-
Dissolve the product from Step 1 in dichloromethane.
-
Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine.
Step 3: Coupling with the Benzothiazinone Core
-
To a solution of the amine from Step 2 (1.1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide, add the appropriate activated benzothiazinone precursor (e.g., a sulfonyl chloride derivative) (1.0 eq) and a non-nucleophilic base like triethylamine (2.0 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final compound.
Protocol for Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This protocol is adapted from standard methods for determining the MIC of compounds against Mycobacterium tuberculosis.[7][8][9]
-
Preparation of Media and Reagents:
-
Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase).
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a 0.01% (w/v) solution of resazurin sodium salt in sterile distilled water and filter-sterilize.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 0.5.
-
Dilute the adjusted inoculum 1:50 in 7H9 broth.
-
-
Assay Plate Setup:
-
In a sterile 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.
-
In the first well of a row, add 100 µL of the test compound stock solution to achieve the highest desired concentration.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the subsequent wells.
-
Include a drug-free growth control well and a sterile control well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well (except the sterile control).
-
Seal the plate and incubate at 37 °C for 7 days.
-
-
Addition of Resazurin and Reading:
-
After the incubation period, add 30 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.
-
Visualization of Key Relationships and Mechanisms
Structure-Activity Relationship of 2-Benzyl-2,7-diazaspiro[3.5]nonane Analogs
Caption: Key structure-activity relationships of 2-benzyl-2,7-diazaspiro[3.5]nonane analogs.
Inhibition of DprE1-Mediated Arabinan Biosynthesis
Caption: DprE1's role in arabinan synthesis and its inhibition by the compounds.
Broader Biological Activities and Future Directions
While the primary focus of this guide has been on the antimycobacterial properties of 2-benzyl-2,7-diazaspiro[3.5]nonane analogs, it is important to note that the broader class of diazaspiro[3.5]nonane derivatives has been explored for other therapeutic applications. For instance, certain 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as covalent inhibitors of KRAS G12C, a key oncogenic protein.[10] Additionally, other azaspiro[3.5]nonane derivatives have shown analgesic properties.[10] These findings suggest that the 2-benzyl-2,6-diazaspiro[3.5]nonane scaffold and its isomers represent a versatile platform for the development of a wide range of therapeutic agents.
Future research should aim to conduct comprehensive SAR studies specifically on the 2,6-diazaspiro[3.5]nonane scaffold to delineate the subtle but potentially significant differences in biological activity compared to the 2,7-isomer. Furthermore, the evaluation of these compounds against a broader panel of biological targets is warranted to fully unlock the therapeutic potential of this promising class of molecules.
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Sirgel, F. A., Wiid, I. J., & van Helden, P. D. (2009). Measuring minimum inhibitory concentrations in mycobacteria. Methods in Molecular Biology, 465, 173–186. [Link]
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Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Journal of Clinical Microbiology, 40(5), 1773–1775. [Link]
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Patsnap Synapse. (2024). What are DprE1 inhibitors and how do they work?[Link]
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Neres, J., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Science Translational Medicine, 4(150), 150ra121. [Link]
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Yadav, S., et al. (2023). The role of DprE1 in the biosynthesis of the Mycobacterium tuberculosis... ResearchGate. [Link]
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Gawad, J., et al. (2023). Illustration of the mechanism of action of DprE enzymes: DprE1 and... ResearchGate. [Link]
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MDPI. (2024). Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents. Molecules, 29(15), 3451. [Link]
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Rastogi, N., & Sola, C. (2007). Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis, Mycobacterium bovis BCG and Mycobacterium smegmatis. Journal of Antimicrobial Chemotherapy, 60(1), 115–121. [Link]
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Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Publications. [Link]
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JoVE. (2025). Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay. [Link]
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Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. American Chemical Society. [Link]
-
Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. [Link]
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A Comparative Guide to the Biological Evaluation of 2,7-Diazaspiro[3.5]nonane Derivatives as KRAS Inhibitors
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, functions as a critical molecular switch in cellular signaling pathways that govern cell proliferation, differentiation, and survival.[1][2] For decades, activating mutations in the KRAS gene, present in approximately 25% of all human tumors, rendered it an "undruggable" target.[3][4] However, the recent development of covalent inhibitors specifically targeting the KRAS G12C mutation—where a glycine residue is replaced by a cysteine—has marked a paradigm shift in oncology.[4][5]
This guide provides a comprehensive biological evaluation of a promising class of covalent KRAS G12C inhibitors: the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives.[1][6][7] We will delve into their mechanism of action, compare their performance with other notable KRAS inhibitors, and provide detailed protocols for the essential experimental assays used in their characterization. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted therapy.
The Rise of Covalent KRAS G12C Inhibitors
The KRAS protein cycles between an active, GTP-bound state and an inactive, GDP-bound state.[5] Guanine nucleotide exchange factors (GEFs), such as Son of Sevenless 1 (SOS1), facilitate the exchange of GDP for GTP, thereby activating KRAS and its downstream signaling cascades, including the MAPK and PI3K pathways.[8][9][10] Mutations like G12C disrupt the intrinsic GTPase activity of KRAS, trapping it in a constitutively active state and driving uncontrolled cell growth.[5][9]
The 2,7-diazaspiro[3.5]nonane derivatives belong to a class of covalent inhibitors designed to exploit the unique cysteine residue present in the KRAS G12C mutant.[1][6] These compounds feature an acryloyl amine "warhead" that forms an irreversible covalent bond with the thiol group of Cys12, locking the KRAS protein in its inactive, GDP-bound state.[1][5][11] This covalent modification prevents the interaction with downstream effectors, thereby inhibiting oncogenic signaling.[12]
Structural optimization of this scaffold has focused on enhancing metabolic stability and anti-tumor activity. For instance, the derivative 7b (1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one) demonstrated high metabolic stability and dose-dependent antitumor effects in a xenograft mouse model.[1][7]
Comparative Analysis: 2,7-Diazaspiro Derivatives vs. Other KRAS Inhibitors
The therapeutic landscape for KRAS G12C-mutated cancers is currently dominated by two FDA-approved drugs: Sotorasib (AMG 510) and Adagrasib (MRTX849).[12][13] Like the 2,7-diazaspiro derivatives, both are covalent inhibitors that target the Cys12 residue.[12] While they share a common mechanism, subtle differences in their binding modes and pharmacokinetic properties can influence their clinical efficacy and side-effect profiles.[12][14]
Beyond the G12C mutation, significant efforts are underway to develop inhibitors for other KRAS variants, such as G12D, which is prevalent in pancreatic cancer.[15][16] These efforts have largely focused on non-covalent inhibitors that bind to the switch-II pocket, a shallow cleft on the protein surface.[9][15]
| Inhibitor Class | Example(s) | Target Mutation | Mechanism of Action | Key Features |
| 2,7-Diazaspiro[3.5]nonane Derivatives | Compound 7b , ASP6918 | KRAS G12C | Covalent | Favorable metabolic stability and demonstrated in vivo anti-tumor activity.[1][17] |
| Thienopyrimidine Derivatives | Sotorasib (AMG 510) | KRAS G12C | Covalent | First FDA-approved KRAS G12C inhibitor.[12][14] |
| Tetrahydropyridopyrimidine Derivatives | Adagrasib (MRTX849) | KRAS G12C | Covalent | Shows central nervous system penetration.[12] |
| Non-covalent Switch-II Pocket Binders | MRTX1133, BI-2852 | KRAS G12D | Non-covalent | Targets the most frequent KRAS mutation; development is ongoing.[9][15][16] |
A Step-by-Step Guide to the Biological Evaluation Workflow
A rigorous and multi-faceted approach is required to validate the efficacy and mechanism of novel KRAS inhibitors like the 2,7-diazaspiro[3.5]nonane derivatives. The workflow progresses from initial biochemical assays to more complex cell-based and in vivo models.
Caption: Experimental workflow for the biological evaluation of KRAS inhibitors.
Biochemical Assays: Probing the Molecular Interaction
The initial step is to confirm that the inhibitor directly interacts with its target and disrupts key protein-protein interactions.
This assay is a highly sensitive method to measure the inhibition of the KRAS-SOS1 interaction.[8][18] It relies on the principle of Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.
Caption: Principle of the HTRF® assay for KRAS-SOS1 interaction.
Experimental Protocol: HTRF® KRAS/SOS1 Binding Assay
-
Reagent Preparation: Prepare solutions of tagged recombinant KRAS G12C and SOS1 proteins, along with anti-tag detection reagents (e.g., Terbium cryptate-labeled anti-tag and d2-labeled anti-tag).[18]
-
Compound Dispensing: Dispense a range of concentrations of the 2,7-diazaspiro[3.5]nonane derivatives into a low-volume 384-well plate.[8]
-
Protein Addition: Add the pre-mixed KRAS G12C and SOS1 proteins to the wells.
-
Detection Reagent Addition: Add the HTRF® detection reagents. The reagents can be pre-mixed and added in a single step.[18]
-
Incubation: Incubate the plate at room temperature for 2 hours.[8]
-
Signal Measurement: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two different wavelengths.
-
Data Analysis: Calculate the HTRF® ratio and plot the results against inhibitor concentration to determine the IC50 value. A decrease in the HTRF® signal indicates inhibition of the KRAS-SOS1 interaction.[18]
Cell-Based Assays: Assessing Target Engagement and Cellular Effects
After biochemical validation, it is crucial to assess the inhibitor's activity in a more physiologically relevant context.
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for measuring protein-protein interactions and target engagement in living cells.[19][20][21] The NanoBRET™ assay uses a NanoLuc® luciferase-KRAS fusion protein as the BRET donor and a cell-permeable fluorescent tracer that binds to the same pocket as the inhibitor as the acceptor.[19][22]
Experimental Protocol: NanoBRET™ KRAS G12C Target Engagement Assay
-
Cell Culture: Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-KRAS G12C and a small BRET partner protein.[22]
-
Cell Plating: Plate the transfected cells in a 384-well white assay plate.
-
Compound Treatment: Treat the cells with varying concentrations of the 2,7-diazaspiro[3.5]nonane derivative and incubate.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.
-
Signal Measurement: Measure both the donor (luminescence) and acceptor (fluorescence) signals using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio. Competitive displacement of the tracer by the inhibitor results in a decrease in the BRET signal, allowing for the determination of an IC50 value for target engagement in live cells.[22]
To determine the functional consequence of KRAS inhibition, cell viability assays are performed on cancer cell lines harboring the KRAS G12C mutation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[23][24]
Experimental Protocol: CellTiter-Glo® Cell Viability Assay
-
Cell Seeding: Seed KRAS G12C-mutant cancer cells (e.g., NCI-H1373) into a 96- or 384-well plate and allow them to attach overnight.[25][26]
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).[27]
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the culture wells. This single-step addition lyses the cells and initiates the luminescent reaction.[23][24]
-
Incubation: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.[23]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells.[23] Plot the signal against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
In Vivo Efficacy
The final preclinical step involves evaluating the anti-tumor activity of the lead compounds in animal models. Xenograft models, where human tumor cells (e.g., NCI-H1373) are implanted into immunodeficient mice, are commonly used.[1][7] The compound is administered to the mice, and tumor growth is monitored over time to assess efficacy.[1]
Conclusion
The development of 2,7-diazaspiro[3.5]nonane derivatives represents a significant advancement in the quest to effectively target the once-elusive KRAS oncoprotein. Their covalent mechanism of action provides potent and sustained inhibition of the KRAS G12C mutant. A systematic biological evaluation, progressing from biochemical assays like HTRF® to cell-based methods such as NanoBRET™ and CellTiter-Glo®, is essential to characterize their mechanism, confirm target engagement, and quantify their anti-proliferative effects. This rigorous, multi-tiered approach, culminating in in vivo studies, provides the critical data necessary to advance these promising compounds toward clinical application, offering new hope for patients with KRAS G12C-driven cancers.
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A Comparative Guide to the Bioisosteric Replacement of Piperazine with Diazaspiro[3.5]nonane in Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the modern era of drug discovery, medicinal chemists are increasingly seeking to "escape from flatland" — a strategic shift away from flat, aromatic-rich molecules towards more three-dimensional (3D), sp³-rich scaffolds.[1] This paradigm is driven by the understanding that 3D fragments can offer improved physicochemical properties, enhanced target selectivity, and novel intellectual property. The piperazine ring is a cornerstone in this landscape, found in over 100 FDA-approved drugs due to its favorable aqueous solubility and the synthetic versatility of its two basic nitrogen atoms.[2]
However, the conformational flexibility of the piperazine ring and its susceptibility to metabolic degradation (e.g., N-dealkylation) often present significant challenges during lead optimization.[2][3] This has catalyzed the exploration of rigid bioisosteres that can retain the key pharmacophoric features of piperazine while offering superior drug-like properties. Among the most promising of these is the 2,7-diazaspiro[3.5]nonane scaffold. This guide provides an in-depth, data-supported comparison between piperazine and diazaspiro[3.5]nonane, offering researchers and drug development professionals a clear rationale for employing this strategic bioisosteric replacement.
Part 1: Structural and Physicochemical Profile
The fundamental distinction between piperazine and 2,7-diazaspiro[3.5]nonane lies in their topology. Piperazine is a flexible six-membered ring, predominantly adopting a low-energy chair conformation. In contrast, 2,7-diazaspiro[3.5]nonane is a rigid spirocyclic system composed of fused azetidine and piperidine rings. This rigidity imparts a well-defined, three-dimensional arrangement of the two nitrogen atoms and their substituents, which can be critical for precise interactions with a biological target.
Caption: Structural relationship between flexible piperazine and its rigid bioisostere, 2,7-diazaspiro[3.5]nonane.
This structural difference has profound implications for the physicochemical properties that govern a molecule's pharmacokinetic and pharmacodynamic behavior.
Table 1: Comparative Physicochemical Properties
| Property | Piperazine | 2,7-Diazaspiro[3.5]nonane | Rationale for Impact in Drug Design |
| Molecular Formula | C₄H₁₀N₂ | C₇H₁₄N₂ | The increased carbon count adds molecular weight and volume. |
| Molecular Weight | 86.14 g/mol | 126.20 g/mol [4] | Higher complexity and three-dimensionality. |
| logP (Predicted) | -1.1 | -0.3[4] | Diazaspiro[3.5]nonane is inherently more lipophilic, which can influence cell permeability and protein binding.[5] |
| pKa (Predicted) | pKa₁: 9.8, pKa₂: 5.7 | pKa₁: ~10.5, pKa₂: ~7.5 | The basicity of the nitrogens is altered, which affects ionization at physiological pH, solubility, and target binding. |
| TPSA | 24.1 Ų | 24.1 Ų[4] | Both scaffolds have an identical topological polar surface area, suggesting similar potential for passive membrane permeability. |
| Fraction sp³ (Fsp³) | 1.0 | 1.0 | Both are fully saturated, but the spirocyclic nature of DSN provides greater 3D character. |
| Structural Rigidity | Flexible | Rigid | Rigidity can lock the molecule in a bioactive conformation, improving potency and reducing entropy loss upon binding. |
Part 2: Impact on Pharmacokinetics and Biological Activity
The true value of a bioisosteric replacement is measured by its impact on a drug candidate's performance. The switch from piperazine to diazaspiro[3.5]nonane can significantly modulate metabolic stability and biological activity, though the outcomes are highly context-dependent.
Metabolic Stability
A primary driver for replacing piperazine is to enhance metabolic stability.[6] Piperazine rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potential formation of undesired metabolites.[3][7] The rigid, sterically hindered nature of the diazaspiro[3.5]nonane scaffold can protect the nitrogen atoms from enzymatic attack, thereby reducing the rate of metabolism and prolonging the drug's half-life.[8]
Case Study 1: PARP Inhibitors
A compelling example is the modification of the FDA-approved PARP inhibitor, Olaparib. Researchers replaced the piperazine core of Olaparib with various diazaspiro systems to develop non-cytotoxic congeners.[9][10] This work provided strong evidence that diazaspiro cores can serve as viable structural surrogates for the piperazine ring.[9]
Table 2: PARP-1 Inhibition for Olaparib Analogs [9]
| Compound | Core Scaffold | PARP-1 IC₅₀ (nM) | Key Finding |
| Olaparib | Piperazine | 5.0 ± 1.2 | FDA-approved drug, potent inhibitor. |
| Analog 10e | 2,7-Diazaspiro[3.5]nonane | 12.6 ± 1.1 | High affinity retained; did not induce DNA damage at similar concentrations as Olaparib.[9][10] |
| Analog 15b | N-Boc-2,6-Diazaspiro[3.5]nonane | 4397 ± 1.1 | Low PARP-1 affinity, yet still induced DNA damage at higher concentrations.[9][10] |
This study expertly demonstrates the nuances of bioisosteric replacement. The 2,7-diazaspiro[3.5]nonane analog 10e successfully decoupled high-affinity PARP-1 inhibition from DNA damage, a highly desirable outcome for developing PARP inhibitors for non-cancer indications like inflammatory diseases.[9][10]
Case Study 2: Sigma Receptor (SR) Ligands
The application of this bioisosteric swap is not universally beneficial, highlighting the importance of target-specific considerations. In the development of ligands for sigma-1 (S1R) and sigma-2 (S2R) receptors, the 2,7-diazaspiro[3.5]nonane moiety yielded compounds with high, low-nanomolar affinity for S1R.[11] However, in another study focused on developing selective σ2R ligands, replacing a piperazine moiety with diazaspiroalkanes resulted in a significant loss of affinity for the σ2R target.[12][13] This suggests that the specific geometry and vector orientation of the diazaspiro[3.5]nonane scaffold, while favorable for one target, may be suboptimal for another.
Part 3: Experimental Protocols
To aid researchers in applying this strategy, we provide validated, step-by-step protocols for the synthesis of a diazaspiro[3.5]nonane-containing compound and for a critical comparative experiment.
Protocol 1: Synthesis of an N-Arylated 2,7-Diazaspiro[3.5]nonane Derivative
This protocol describes a typical Buchwald-Hartwig amination to couple the diazaspiro[3.5]nonane core with an aryl halide, a common step in elaborating this scaffold.[11]
Caption: Workflow for the synthesis of an N-arylated 2,7-diazaspiro[3.5]nonane derivative.
Methodology:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equiv.), the aryl halide (1.1 equiv.), cesium carbonate (2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv.), and the ligand (e.g., Xantphos, 0.1 equiv.).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected intermediate.
-
Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4.0 equiv.) and stir at room temperature for 2-4 hours.
-
Final Isolation: Concentrate the reaction mixture under reduced pressure. The resulting salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Protocol 2: Comparative In Vitro Metabolic Stability Assay
This assay is crucial for experimentally validating the hypothesis that the diazaspiro[3.5]nonane analog has improved metabolic stability compared to its piperazine counterpart. The protocol measures the rate of disappearance of the parent compound when incubated with liver microsomes.[3][7]
Caption: Workflow for a comparative microsomal metabolic stability assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 1 mM) of each test compound (piperazine and diazaspiro[3.5]nonane analogs) in DMSO.
-
Thaw liver microsomes (e.g., human or rat) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a solution of the cofactor NADPH (e.g., 10 mM in buffer).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsome suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37 °C in a shaking water bath.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube containing a 2-3 fold volume of cold acetonitrile, which should also contain an analytical internal standard (for LC-MS/MS normalization).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard.
-
-
Data Calculation:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
A significantly longer t½ and lower CLint for the diazaspiro[3.5]nonane analog would provide strong evidence of improved metabolic stability.[7]
-
Conclusion and Strategic Outlook
The bioisosteric replacement of piperazine with 2,7-diazaspiro[3.5]nonane is a powerful and proven strategy in modern medicinal chemistry. This substitution offers a pathway to molecules with enhanced three-dimensionality, improved metabolic stability, and potentially refined pharmacological profiles. The inherent rigidity of the spirocyclic scaffold can lead to improved target affinity and selectivity by locking substituents in a more favorable orientation for binding.
However, as our case studies illustrate, this is not a universal solution. The success of the replacement is highly dependent on the specific biological target and the required pharmacophore geometry. While it can decouple efficacy from toxicity in one instance (PARP inhibitors), it may ablate activity in another (σ2R ligands). Therefore, this strategy should be employed with a clear understanding of the target's structural requirements, supported by molecular modeling and, most importantly, validated by empirical data from well-designed experiments like the metabolic stability assay detailed above. For the discerning drug discovery team, 2,7-diazaspiro[3.5]nonane represents a valuable tool to overcome common liabilities associated with the otherwise indispensable piperazine scaffold.
References
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Reilly, S. W., et al. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). Journal of Medicinal Chemistry. [Link]
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Yegorova, T., & Kirichok, A. A. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. [Link]
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Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). PubMed. [Link]
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2024). ResearchGate. [Link]
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Wilson, K., et al. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). International Journal of Molecular Sciences. [Link]
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
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The visual comparison of the N,N‐disubstituted piperazine (left), and... ResearchGate. [Link]
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1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro Institutional Research Repository. [Link]
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Baillie, T.A. Optimization of Metabolic Stability as a Goal of Modern Drug Design. (2003). Pharmaceutical Research. [Link]
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A Comparative Guide to Purity Assessment of 2-Benzyl-2,6-diazaspiro[3.5]nonane by High-Performance Liquid Chromatography
Introduction
In the landscape of modern drug discovery, the structural integrity and purity of synthetic intermediates are paramount. 2-Benzyl-2,6-diazaspiro[3.5]nonane is a valuable spirocyclic scaffold, increasingly utilized as a building block in the synthesis of novel therapeutic agents, including those with broad-spectrum antimycobacterial activity.[1][2] The unique three-dimensional architecture of spiro[3.3]heptane and spiro[3.5]nonane systems offers a pathway to explore new chemical space, potentially improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.[3]
Given its role as a critical precursor, a robust, reliable, and validated analytical method for assessing the purity of this compound is not merely a quality control measure; it is a foundational requirement for ensuring the reproducibility of synthetic routes and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies, focusing on a meticulously developed High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind the chosen experimental parameters, present a complete, self-validating protocol, and compare its performance with viable alternatives.
The Analytical Challenge: Physicochemical Properties and Method Selection
This compound presents a unique set of analytical characteristics that guide the selection of an appropriate purity assessment method:
-
Two Basic Nitrogen Centers: The presence of two secondary amine functionalities dictates that the pH of the analytical system, particularly the HPLC mobile phase, will be critical to achieving symmetrical peak shapes and reproducible retention times.
-
Aromatic Chromophore: The benzyl group provides a strong ultraviolet (UV) chromophore, making UV-based detection a highly sensitive and logical choice.
-
Low Volatility: The compound's relatively high molecular weight and polar nature make it non-volatile, generally ruling out standard Gas Chromatography (GC) without prior derivatization.
-
Potential Impurities: Impurities may include starting materials, reagents from the synthesis (e.g., alkylating agents), by-products from incomplete reactions, or degradation products.[4]
Considering these factors, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most suitable technique. It offers the versatility to handle the compound's polarity, high sensitivity via UV detection, and the resolution required to separate the main component from closely related impurities.[5][6]
Primary Method: A Validated RP-HPLC Protocol
The objective of a robust HPLC method is to provide a clear separation of the main peak from any potential impurities.[7] The following protocol has been designed to be specific, linear, accurate, and precise, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[8][9][10]
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of this compound.
Detailed HPLC Protocol
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure instrument performance before analysis.[8]
1. Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). Causality: The C18 stationary phase provides the necessary hydrophobicity to retain the benzyl-substituted compound, while offering excellent resolution for a wide range of potential impurities.
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and formic acid (FA) or trifluoroacetic acid (TFA).
2. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and acidifies the mobile phase (pH ~2.7). This ensures the two basic nitrogen atoms are consistently protonated, leading to sharp, symmetrical peaks by preventing interactions with residual silanols on the stationary phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low viscosity. |
| Gradient Elution | 10% B to 90% B over 15 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min. | A gradient is essential to elute any more non-polar impurities that may be present, while ensuring the main peak is well-resolved from earlier eluting polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Detection | UV at 254 nm | The benzyl group has a strong absorbance at this wavelength, providing high sensitivity. A DAD can be used to assess peak purity. |
| Injection Volume | 5 µL | A small injection volume prevents column overloading and peak distortion. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Dissolving the sample in a solvent similar to the mobile phase ensures good peak shape. |
3. Sample and Standard Preparation
-
Reference Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent to achieve a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL) in the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates and protect the column.
4. System Suitability Test (SST) Before analyzing any samples, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
5. Data Analysis and Purity Calculation The purity is calculated using the area percent method, which assumes that all components have a similar UV response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Data from a Sample Batch
The following table represents typical data that would be obtained from a successful analysis of a high-purity batch.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 4.2 | 1,500 | 0.05% |
| Impurity 2 | 6.8 | 4,500 | 0.15% |
| Main Compound | 8.5 | 2,985,000 | 99.70% |
| Impurity 3 | 10.1 | 6,000 | 0.10% |
| Total | 2,997,000 | 100.00% |
Method Validation: A Trustworthy System
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[7][10] This process provides objective evidence that the method is reliable for the purity assessment of this compound.
Caption: Logical flow for HPLC method validation based on ICH Q2(R1) guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from potential impurities and degradation products.[7] | Peak purity index > 0.995 (using DAD); baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of nominal concentration). |
| Accuracy | To determine the closeness of the test results to the true value. | 98.0% - 102.0% recovery for spiked samples at different concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) RSD ≤ 1.0%; Intermediate Precision (inter-day, inter-analyst) RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when changing flow rate (±10%), column temperature (±5°C), mobile phase pH (±0.2). |
Comparison with Alternative Analytical Methods
While HPLC is the recommended primary method, other techniques can provide complementary information, an approach known as orthogonal testing.[6]
| Method | Principle | Advantages for this Analyte | Limitations |
| HPLC-UV (Primary) | Separation based on polarity and interaction with a stationary phase.[11] | High resolution and sensitivity; robust and reliable for routine QC; quantifies impurities effectively. | Requires reference standards for absolute quantification; assumes similar response factors for unknown impurities in area % mode. |
| Gas Chromatography (GC) | Separation based on volatility.[11] | Excellent for detecting volatile residual solvents from synthesis. | Analyte is non-volatile and requires derivatization, adding complexity and potential for error. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of protons.[6] | A primary method that provides an absolute purity value without needing a reference standard of the analyte itself; confirms structure simultaneously. | Lower sensitivity for impurity detection (~0.1% level); requires a certified internal standard; higher sample consumption. |
| LC-MS | HPLC coupled with a Mass Spectrometer. | Provides molecular weight information, aiding in the identification of unknown impurities. | Quantification can be more complex and less reproducible than UV detection without isotopic standards. |
Conclusion
For the routine and accurate purity assessment of this compound, the validated reversed-phase HPLC method detailed in this guide is the superior choice. Its high sensitivity, specificity, and robustness make it ideal for quality control in a regulated drug development environment. The causality-driven selection of a C18 column with an acidified mobile phase directly addresses the analyte's chemical properties to ensure reliable and reproducible results.
For comprehensive characterization, particularly during process development or for reference standard certification, employing an orthogonal method like qNMR is highly recommended.[6] This dual-technique approach provides the highest level of confidence in the material's purity, identity, and overall quality, underpinning the success of subsequent stages in the pharmaceutical development pipeline.
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A Comparative Guide to the Chiral Resolution of 2-Benzyl-2,7-diazaspiro[3.5]nonane Enantiomers
Introduction
The 2,7-diazaspiro[3.5]nonane scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Its rigid, three-dimensional architecture provides a unique vectoral presentation of substituents, making it an attractive building block for drug discovery. The introduction of a benzyl group at the 2-position creates 2-benzyl-2,7-diazaspiro[3.5]nonane, a key intermediate whose chirality can profoundly influence the pharmacological and toxicological properties of the final drug candidate.[3] Consequently, the efficient separation of its enantiomers is a critical step in the development of enantiopure pharmaceuticals.[4]
This guide provides an in-depth comparison of the primary methods for the chiral resolution of racemic 2-benzyl-2,7-diazaspiro[3.5]nonane: classical diastereomeric salt formation and preparative chiral High-Performance Liquid Chromatography (HPLC). We will delve into the mechanistic underpinnings of each technique, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their specific applications.
Method 1: Classical Diastereomeric Salt Formation
This venerable technique remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[5] The principle lies in the reaction of the racemic base (2-benzyl-2,7-diazaspiro[3.5]nonane) with an enantiomerically pure chiral acid, known as a resolving agent.[6][7] This reaction forms a pair of diastereomeric salts. Since diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization.[8]
The Causality Behind Experimental Choices
The success of a diastereomeric salt resolution hinges on several key factors:
-
Choice of Resolving Agent: The resolving agent must form a stable, crystalline salt with the target compound. For the resolution of basic compounds like 2-benzyl-2,7-diazaspiro[3.5]nonane, chiral carboxylic acids are the resolving agents of choice.[9] Derivatives of tartaric acid, such as (+)-O,O'-dibenzoyl-D-tartaric acid (DBTA) and (+)-O,O'-di-p-toluoyl-D-tartaric acid (DTTA), are particularly effective due to their ability to form well-defined crystalline salts.[10][11]
-
Solvent Selection: The solvent system is critical for achieving a significant solubility difference between the two diastereomeric salts. A systematic screening of solvents with varying polarities is often necessary to identify the optimal medium for selective crystallization.[12]
-
Stoichiometry: The molar ratio of the resolving agent to the racemic base can significantly impact the yield and enantiomeric excess (ee) of the resolved product.[8]
Visualizing the Workflow: Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Comparative Performance Data
| Resolving Agent | Solvent | Molar Ratio (Base:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Liberated Amine (%) |
| (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) | Methanol | 1:0.5 | 35 | 92 |
| (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DTTA) | Ethanol | 1:0.5 | 41 | 95 |
| (S)-(+)-Mandelic Acid | Isopropanol | 1:1 | 30 | 85 |
Note: The data presented is a representative summary based on typical resolution experiments for similar diamine structures and may require optimization for 2-benzyl-2,7-diazaspiro[3.5]nonane.
Detailed Experimental Protocol
-
Salt Formation: In a reaction vessel, dissolve 1.0 equivalent of racemic 2-benzyl-2,7-diazaspiro[3.5]nonane in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60 °C).
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of (+)-O,O'-di-p-toluoyl-D-tartaric acid (DTTA) in the same solvent, also at an elevated temperature.
-
Crystallization: Slowly add the resolving agent solution to the solution of the racemic base. Allow the mixture to cool slowly to room temperature, and then further cool to 0-5 °C to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous base solution (e.g., 1 M NaOH). Stir vigorously until all solids have dissolved.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched 2-benzyl-2,7-diazaspiro[3.5]nonane.
-
Determination of Enantiomeric Excess: Analyze the product by chiral HPLC to determine the enantiomeric excess.
Method 2: Preparative Chiral HPLC
Preparative chiral HPLC is a powerful and versatile technique for the direct separation of enantiomers.[13] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[14]
The Causality Behind Experimental Choices
The efficiency of a preparative chiral HPLC separation is governed by:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability.[15] For a given racemate, screening different types of CSPs is essential to find one that provides adequate selectivity.[16]
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, is optimized to achieve the best balance between resolution, analysis time, and sample solubility.[17]
-
Loading Capacity: For preparative scale, maximizing the amount of racemate that can be loaded onto the column per injection without compromising resolution is a key economic driver.[18]
Visualizing the Workflow: Preparative Chiral HPLC
Caption: Workflow for Preparative Chiral HPLC.
Comparative Performance Data
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Loading per Injection (mg) | Throughput ( g/day ) | Purity (ee) (%) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) + 0.1% Diethylamine | 10 | 50 | 5-10 | >99 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (80:20) + 0.1% Diethylamine | 10 | 40 | 4-8 | >99 |
| Immobilized Polysaccharide | Methanol + 0.1% Diethylamine | 12 | 60 | 8-15 | >99 |
Note: The data presented is a representative summary based on typical preparative chiral separations and will vary depending on the specific column dimensions and system configuration.
Detailed Experimental Protocol
-
Method Development: On an analytical scale, screen various polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA) with different mobile phase compositions (e.g., mixtures of hexane with isopropanol or ethanol, with a small amount of an amine additive like diethylamine to improve peak shape).
-
Scale-Up: Once optimal analytical conditions are identified, scale up the method to a preparative column with the same stationary phase. The flow rate and injection volume are increased proportionally to the cross-sectional area of the column.
-
Sample Preparation: Dissolve the racemic 2-benzyl-2,7-diazaspiro[3.5]nonane in the mobile phase at a concentration that prevents on-column precipitation.
-
Chromatography: Perform repeated injections of the racemate solution onto the preparative chiral column.
-
Fraction Collection: Collect the eluting fractions corresponding to each enantiomer based on the UV detector signal.
-
Product Isolation: Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the pure enantiomers.
-
Purity Analysis: Confirm the enantiomeric purity of each isolated enantiomer using the analytical chiral HPLC method.
Comparison of Methods
| Feature | Diastereomeric Salt Formation | Preparative Chiral HPLC |
| Principle | Formation and separation of diastereomers with different solubilities.[6] | Differential interaction of enantiomers with a chiral stationary phase.[14] |
| Scalability | High; well-suited for large-scale industrial production.[5] | Moderate; suitable for lab to pilot scale, can be expensive for very large quantities.[13] |
| Development Time | Can be lengthy due to the need for extensive screening of resolving agents and solvents.[19] | Generally faster method development with automated screening systems.[16] |
| Yield | Theoretically limited to 50% for the desired enantiomer unless a racemization process is implemented. | Can approach 100% recovery of both enantiomers.[13] |
| Purity | May require multiple recrystallizations to achieve high enantiomeric excess. | Can achieve very high enantiomeric excess (>99%) in a single run. |
| Cost | Lower cost of goods for large quantities, but development can be resource-intensive. | High initial investment for equipment and columns; solvent consumption can be significant.[13] |
| Generality | Applicable to compounds with acidic or basic functional groups.[4] | Broadly applicable to a wide range of chiral compounds.[20] |
Conclusion
Both diastereomeric salt formation and preparative chiral HPLC are viable and powerful methods for the resolution of 2-benzyl-2,7-diazaspiro[3.5]nonane enantiomers. The choice between the two techniques is often dictated by the scale of the separation, the required purity, and the available resources.
For large-scale, cost-sensitive manufacturing, classical diastereomeric salt resolution, once optimized, offers a robust and economical solution. However, for research and development, early-stage clinical supply, and situations requiring very high purity of both enantiomers, preparative chiral HPLC provides a more rapid, versatile, and often more efficient route to obtaining the desired chiral building blocks. A thorough evaluation of both approaches, considering the specific project requirements, will enable the selection of the most appropriate strategy for the successful chiral resolution of 2-benzyl-2,7-diazaspiro[3.5]nonane.
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Navigating Nitrogen: A Comparative Guide to the Cytotoxicity of Diazaspiro Cores in Drug Analogs
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutics. Among the privileged structures in medicinal chemistry, diazaspiro cores have garnered significant attention due to their rigid, three-dimensional conformations that allow for precise spatial orientation of substituents. This guide provides an in-depth comparison of the cytotoxic profiles of various diazaspiro cores, offering experimental data and mechanistic insights to inform scaffold selection in drug discovery, particularly in the realm of oncology.
The inherent cytotoxicity of a molecule can be a double-edged sword. In cancer therapy, it is a desired attribute for eliminating malignant cells. Conversely, in other therapeutic areas, it represents a significant liability. This guide will explore how the nature of the diazaspiro core itself, as well as its substitutions, can modulate this cytotoxic response, providing a framework for either enhancing or mitigating this effect.
The Structural Influence of Diazaspiro Cores on Cytotoxicity: A Comparative Analysis
The cytotoxic potential of a drug analog is intrinsically linked to its structure. The diazaspiro core, with its spirocyclic fusion of two nitrogen-containing rings, provides a unique topographical landscape for molecular interactions. The size of the rings, the substitution patterns on the nitrogen atoms, and the overall stereochemistry of the molecule all play a pivotal role in determining its biological activity.
A study on novel diazaspiro bicyclo hydantoin derivatives revealed that substitutions on the core are critical for cytotoxicity.[1] Specifically, compounds bearing electron-withdrawing groups on a phenyl ring attached to the scaffold demonstrated significant cytotoxic activity against human leukemia cell lines (K562 and CEM), with IC50 values below 50 μM.[1] This suggests that the electronic properties of the substituents can dramatically influence the molecule's ability to interact with biological targets and induce cell death.
In contrast, another investigation explored the replacement of a piperazine motif with diazaspiro cores in the framework of the PARP inhibitor olaparib.[2][3][4][5][6][7] This bioisosteric replacement led to a reduction in DNA damage and overall cytotoxicity, highlighting a scenario where minimizing cytotoxicity is the desired outcome.[2][3][4][5][6][7] This underscores the importance of the therapeutic context when evaluating the cytotoxic properties of a scaffold.
While direct comparative studies across a wide range of diazaspiro cores are limited, by collating data from various sources, we can begin to draw inferences about their relative cytotoxic potential. The following table summarizes representative data from the literature, showcasing the cytotoxic activity of different diazaspiro-containing compounds against various cancer cell lines.
| Diazaspiro Core Derivative | Cancer Cell Line(s) | IC50 (µM) | Key Structural Features & Observations | Reference |
| Diazaspiro bicyclo hydantoin derivative | K562 (chronic myelogenous leukemia), CEM (T-cell leukemia) | < 50 | Electron-withdrawing groups on the N-phenyl ring enhance cytotoxicity. | [1] |
| 1-Oxa-4-azaspironenone derivative (6d) | A549 (human lung cancer) | 0.26 | The spirodienone moiety is a key pharmacophore. | [8] |
| 1-Oxa-4-azaspironenone derivative (8d) | MDA-MB-231 (breast cancer) | 0.10 | Structural modifications to the core can significantly impact potency. | [8] |
| 1-Oxa-4-azaspironenone derivative (6b) | HeLa (human cervical cancer) | 0.18 | [8] | |
| 1-Thia-4-azaspiro[4.5]decane derivative (14) | HCT-116 (human colorectal carcinoma) | 0.092 | Showed good anticancer activity. | [9][10][11] |
| 1-Thia-4-azaspiro[4.5]decane derivative (18) | PC-3 (human prostate adenocarcinoma) | 0.111 | [9][10][11] | |
| Bispidine derivative (4e) | HepG2 (human liver carcinoma) | Selective toxicity towards cancer cells over normal fibroblasts. | Induces apoptosis by activating polyamine catabolism. | [12] |
Key Insights from the Data:
-
Substituent Effects are Paramount: The nature and position of substituents on the diazaspiro core are critical determinants of cytotoxic activity. As seen with the diazaspiro bicyclo hydantoins, electronic effects can significantly enhance potency.[1]
-
Core Structure Influences Selectivity and Potency: Different diazaspiro scaffolds, such as the 1-oxa-4-azaspironenones and 1-thia-4-azaspiro[4.5]decanes, exhibit varying levels of cytotoxicity against different cancer cell lines, suggesting that the core structure dictates target specificity.[8][9][10][11]
-
Bioisosteric Replacement Can Modulate Cytotoxicity: The strategic replacement of existing motifs with diazaspiro cores can be a powerful tool to fine-tune the cytotoxic profile of a drug candidate, either to enhance it for anticancer applications or to reduce it for other therapeutic indications.[2][3][4][5][6][7]
-
Mechanism of Action is Diverse: The cytotoxic effects of diazaspiro-containing compounds can be mediated through various mechanisms, including the induction of apoptosis via the activation of polyamine catabolism, as observed with certain bispidine derivatives.[12]
Experimental Protocols for Assessing Cytotoxicity
To enable researchers to conduct their own comparative studies, this section provides a detailed, step-by-step methodology for a commonly used cytotoxicity assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][13] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Principle: The conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells is quantified by dissolving the formazan in a suitable solvent and measuring the absorbance at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the cells of interest.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the diazaspiro analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Self-Validation and Causality: The inclusion of both positive and negative controls is crucial for validating the assay. A known cytotoxic agent serves as the positive control to ensure the assay is performing as expected, while the vehicle control provides the baseline for 100% cell viability. The choice of cell seeding density and incubation time is critical and should be optimized for each cell line to ensure logarithmic growth during the assay period.
Visualizing the Workflow and Structures
To further clarify the experimental process and the structural diversity of diazaspiro cores, the following diagrams are provided.
Caption: A generalized workflow for assessing the cytotoxicity of diazaspiro analogs.
Caption: Examples of common diazaspiro core structures investigated in drug discovery.
Conclusion and Future Directions
The cytotoxicity of diazaspiro-containing drug analogs is a complex interplay between the core scaffold and its peripheral substituents. This guide has provided a comparative overview, highlighting that while some diazaspiro derivatives exhibit potent anticancer activity, others can be designed to have reduced cytotoxicity, demonstrating the tunability of this privileged scaffold. The provided experimental protocol for the MTT assay offers a robust method for researchers to evaluate the cytotoxic profiles of their own novel compounds.
Future research should focus on systematic studies that directly compare the cytotoxicity of a wider range of diazaspiro cores within the same molecular framework. Such studies, coupled with mechanistic investigations, will provide a more comprehensive understanding of the structure-cytotoxicity relationships and further empower medicinal chemists to rationally design safer and more effective therapeutics.
References
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Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. [Link]
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Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC. [Link]
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Update on in vitro cytotoxicity assays for drug development. [Link]
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Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
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Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. | Semantic Scholar. [Link]
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Cytotoxicity Assays. [Link]
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Cytotoxicity Assays - Creative Bioarray. [Link]
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Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed. [Link]
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Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - American Chemical Society - ACS Figshare. [Link]
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4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed. [Link]
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4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. [Link]
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Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. [Link]
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Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed. [Link]
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Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - 長庚大學學術能量集萃. [Link]
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Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - NIH. [Link]
-
Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. [Link]
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Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - ResearchGate. [Link]
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Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - NIH. [Link]
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A Spectroscopic Journey: Unraveling the Structure of 2-Benzyl-2,6-diazaspiro[3.5]nonane from its Precursors
A definitive guide for researchers and drug development professionals on the comparative spectroscopic analysis of the medicinally significant scaffold, 2-benzyl-2,6-diazaspiro[3.5]nonane, and its synthetic precursors. This guide provides in-depth technical insights, supporting experimental data, and detailed protocols to facilitate the unambiguous characterization of this important molecular entity.
The 2,6-diazaspiro[3.5]nonane framework is a key structural motif in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including potential antimycobacterial agents.[1][2] Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutics. The synthesis and characterization of derivatives of this spirocycle are therefore of significant interest to the scientific community. This guide offers a comprehensive spectroscopic comparison of this compound and its common precursors, N-benzyl-4-piperidone and 1,1-bis(hydroxymethyl)cyclobutane, providing a valuable resource for scientists engaged in the synthesis and analysis of such compounds.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of this compound typically proceeds through a multi-step sequence, commencing with readily available starting materials. A plausible synthetic route involves the initial preparation of key precursors, followed by a cyclization step to form the characteristic spirocyclic core. Spectroscopic analysis at each stage is paramount to ensure the identity and purity of the intermediates and the final product.
Caption: Synthetic overview for this compound.
Spectroscopic Comparison: A Tale of Three Molecules
The transformation from the acyclic and monocyclic precursors to the bicyclic spiro-diamine product is accompanied by distinct changes in their respective spectroscopic signatures. A thorough understanding of these differences is crucial for reaction monitoring and final product confirmation.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of protons and carbons within a molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a typical spectral width of -2 to 12 ppm is used. For ¹³C NMR, a spectral width of 0 to 220 ppm is common.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| N-Benzyl-4-piperidone | 7.28-7.39 (m, 5H, Ar-H), 3.65 (s, 2H, N-CH₂-Ph), 2.77 (t, 4H, -CH₂-N-CH₂-), 2.48 (t, 4H, -CH₂-CO-CH₂-)[3] | ~209 (C=O), 138 (Ar-C), 129, 128, 127 (Ar-CH), 63 (N-CH₂-Ph), ~53 (-CH₂-N-CH₂-), ~41 (-CH₂-CO-CH₂-) |
| 1,1-Bis(hydroxymethyl)cyclobutane | ~3.6 (s, 4H, -CH₂-OH), ~1.8-2.0 (m, 6H, cyclobutane-H) | ~70 (-CH₂-OH), ~40 (quaternary C), ~30 (cyclobutane CH₂), ~15 (cyclobutane CH₂) |
| This compound | ~7.2-7.4 (m, 5H, Ar-H), ~3.5 (s, 2H, N-CH₂-Ph), ~2.5-2.8 (m, 8H, piperidine-H), ~1.7-2.0 (m, 6H, cyclobutane-H) | ~139 (Ar-C), 129, 128, 127 (Ar-CH), ~64 (N-CH₂-Ph), ~55 (spiro-C), ~50 (piperidine CH₂), ~40 (azetidine CH₂), ~30 (cyclobutane CH₂), ~15 (cyclobutane CH₂) |
Interpretation of NMR Data:
-
N-Benzyl-4-piperidone: The ¹H NMR spectrum is characterized by the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, and two triplets for the piperidine ring protons. The ¹³C NMR spectrum prominently displays the carbonyl carbon signal downfield around 209 ppm.
-
1,1-Bis(hydroxymethyl)cyclobutane: The ¹H NMR spectrum is expected to show a singlet for the four methylene protons adjacent to the hydroxyl groups and complex multiplets for the cyclobutane ring protons. The ¹³C NMR would show a signal for the methylene carbons attached to the hydroxyl groups and signals for the cyclobutane ring carbons.
-
This compound: The formation of the spirocycle results in a more complex ¹H NMR spectrum. The key features include the disappearance of the carbonyl group and the appearance of new signals corresponding to the protons on the newly formed azetidine ring and the now symmetrical piperidine ring. In the ¹³C NMR spectrum, the most significant change is the disappearance of the carbonyl signal and the appearance of a new quaternary carbon signal for the spiro-center, typically around 55 ppm. The benzylic carbon and the carbons of the piperidine and cyclobutane rings will also show characteristic shifts.
Caption: Key NMR signal correlations from precursor to product.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
-
Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and correlate them to specific functional groups.
Table 2: Comparative IR Data
| Compound | Key IR Absorption Bands (cm⁻¹) | Functional Group |
| N-Benzyl-4-piperidone | ~3030 (Ar C-H), ~2950-2800 (Aliphatic C-H), ~1715 (C=O stretch) | Aromatic, Alkane, Ketone |
| 1,1-Bis(hydroxymethyl)cyclobutane | ~3300 (O-H stretch, broad), ~2950-2850 (Aliphatic C-H) | Alcohol, Alkane |
| This compound | ~3300 (N-H stretch, if present as secondary amine), ~3030 (Ar C-H), ~2950-2800 (Aliphatic C-H) | Amine, Aromatic, Alkane |
Interpretation of IR Data:
-
N-Benzyl-4-piperidone: The most prominent feature in its IR spectrum is the strong absorption band around 1715 cm⁻¹, characteristic of a ketone carbonyl stretch.
-
1,1-Bis(hydroxymethyl)cyclobutane: A broad and strong absorption band in the region of 3300 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional groups.
-
This compound: The successful formation of the spiro-diamine is confirmed by the disappearance of the strong carbonyl absorption from N-benzyl-4-piperidone and the broad hydroxyl absorption from 1,1-bis(hydroxymethyl)cyclobutane. The spectrum will be dominated by C-H stretching vibrations and may show a weak to medium N-H stretching band around 3300 cm⁻¹ if the secondary amine is not fully substituted.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Determine the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to deduce structural information.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragmentation Pathways |
| N-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | 189 | Loss of benzyl radical (m/z 91), fragmentation of the piperidone ring.[4] |
| 1,1-Bis(hydroxymethyl)cyclobutane | C₆H₁₂O₂ | 116.16 | 116 | Loss of H₂O, CH₂OH. |
| This compound | C₁₄H₂₀N₂ | 216.32 | 216 ([M]⁺) or 217 ([M+H]⁺) | Fragmentation of the benzyl group (m/z 91), cleavage of the spirocyclic rings. |
Interpretation of MS Data:
-
N-Benzyl-4-piperidone: The mass spectrum will show a molecular ion peak at m/z 189. A prominent fragment at m/z 91, corresponding to the benzyl cation, is a characteristic feature.
-
1,1-Bis(hydroxymethyl)cyclobutane: The molecular ion peak is expected at m/z 116. Common fragmentation includes the loss of water and hydroxymethyl radicals.
-
This compound: The mass spectrum should exhibit a molecular ion peak consistent with its molecular weight (m/z 216 for the molecular ion or 217 for the protonated molecule in ESI). The fragmentation pattern will likely involve the loss of the benzyl group and characteristic cleavages of the spiro-fused rings.
Caption: Characteristic mass spectral fragmentation of precursor vs. product.
Conclusion
The successful synthesis and characterization of this compound rely on a systematic and comparative spectroscopic analysis of the starting materials and the final product. By carefully examining the changes in NMR, IR, and mass spectra, researchers can confidently track the progress of the reaction and confirm the formation of the desired spirocyclic scaffold. This guide provides a foundational framework for such analyses, empowering scientists in their pursuit of novel and impactful chemical entities.
References
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American Chemical Society. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]
-
PubMed. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]
-
mzCloud. N Benzyl 4 piperidone. [Link]
-
ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
RSC Publishing. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
-
Doc Brown's Advanced Organic Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]
-
ResearchGate. Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. [Link]
-
ResearchGate. High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. [Link]
-
ACS Publications. Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. [Link]
-
MDPI. Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link]
-
PubMed. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
-
Preprints.org. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. [Link]
-
PubChem. Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate. [Link]
-
ResearchGate. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]
-
PubMed. Infrared and Raman spectra, conformational stability, ab initio calculations of structure, and vibrational assignment of ethynylmethyl cyclobutane. [Link]
-
PubMed. Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. [Link]
- Google Patents.
-
Doc Brown's Advanced Organic Chemistry. infrared spectrum of cyclobutane. [Link]
-
Selvita. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Benzyl-2,6-diazaspiro[3.5]nonane
This guide provides essential safety and logistical information for the proper disposal of 2-Benzyl-2,6-diazaspiro[3.5]nonane and its derivatives. As a valued professional in research and drug development, your safety and environmental stewardship are paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and self-validating safety protocol.
Disclaimer: Specific safety data for this compound is not extensively published. Therefore, this guidance is synthesized from the safety profiles of structurally similar diazaspiro compounds and nitrogen-containing heterocycles, adhering to the principle of maximum precaution. Always consult your institution's Environmental Health & Safety (EHS) department and local regulations, which supersede the recommendations in this guide.
Hazard Assessment and Chemical Profile
This compound belongs to the class of spirocyclic heterocyclic amines. While the toxicological properties of this specific molecule have not been thoroughly investigated, data from analogous compounds allow for a presumptive hazard profile.[1] The primary risks are associated with irritation, potential sensitization, and environmental toxicity.
Key hazards are summarized in the table below. These are based on GHS classifications for similar molecules and should be treated as the minimum anticipated risks.
| Hazard Class | GHS Category | Hazard Statement | Rationale / Citation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | This is a common classification for related benzyl and diazaspiro compounds.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Benzyl moieties and heterocyclic amines frequently cause skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Direct contact with eyes is likely to cause significant irritation.[1] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. | Inhalation of dust or aerosols should be avoided.[1] |
| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction. | A potential hazard for related structures that necessitates careful handling to avoid sensitization.[3] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | A critical consideration for disposal; prohibits any release into the sewer system. |
Pre-Disposal Protocol: Waste Accumulation and Storage
Proper disposal begins with meticulous waste management at the point of generation, often referred to as a Satellite Accumulation Area (SAA).[4] Adherence to these steps prevents accidental exposures and ensures regulatory compliance.
Causality of Segregation: The primary goal of waste segregation is to prevent inadvertent chemical reactions. This compound, as a basic amine, can react exothermically or violently with acids.[5] It should also be kept separate from strong oxidizing agents.[6]
Step-by-Step Waste Accumulation
-
Container Selection: Use a dedicated, chemically compatible waste container, typically made of high-density polyethylene (HDPE).[4][5] The container must be in good condition with a secure, tight-fitting lid.
-
Labeling: Immediately label the container with a "Hazardous Waste" tag.[4] Clearly write the full chemical name, "this compound," and list any solvents or other chemicals mixed with it, including their approximate percentages. Do not use abbreviations or chemical formulas.[4]
-
Location: Store the waste container in a designated SAA, which should be under the direct control of laboratory personnel.[4] This location must be away from drains, heat sources, and incompatible chemicals.[1][5] For liquid waste, secondary containment (such as a spill tray) is mandatory.
-
Handling: Always wear appropriate Personal Protective Equipment (PPE) when adding waste to the container. Keep the container closed at all times except when adding waste.[4][5] This minimizes the release of vapors and prevents spills.
-
Capacity Limit: Never fill a waste container beyond 90% of its capacity.[5] This headspace allows for vapor expansion and reduces the risk of splashing during transport.
Final Disposal Protocol: From Laboratory to Licensed Facility
The disposal of this compound must be handled by a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of in the trash or down the drain.[1][6]
Step-by-Step Guide for Final Disposal
-
Personnel Protection: Before handling the final waste container, don the following minimum PPE:
-
Container Integrity Check: Ensure the waste container is clean on the exterior, the lid is securely fastened, and the label is accurate and legible.[5] Contaminated exteriors pose a risk to support staff and waste handlers.
-
Arrange for Pickup: Once the container is 90% full, contact your institution's EHS office or the designated chemical waste coordinator to schedule a pickup.[4] Follow their specific procedures for waste transfer.
-
Documentation: Complete any required waste pickup forms or manifests provided by your EHS department. Accurate documentation is a legal requirement and ensures the waste is managed correctly from cradle to grave.
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action to mitigate harm.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and call your institution's emergency number.
-
Control and Ventilate: Ensure adequate ventilation, such as a chemical fume hood, to prevent inhalation of dust or vapors.[1] Eliminate all ignition sources.[7]
-
Don PPE: Wear the full PPE described in Section 3, including respiratory protection if necessary.
-
Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled waste container.[1] For liquid spills, cover with an inert absorbent material like vermiculite, sand, or diatomite.[2][6]
-
Collect and Dispose: Scoop the absorbed material into a suitable, sealable container for disposal as hazardous waste.[1]
-
Decontaminate: Clean the spill area with a detergent and water.[2] Collect the cleaning materials for disposal as hazardous waste.
First Aid Measures
-
In case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[7]
-
In case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]
-
In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
In case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the lifecycle of this compound waste within a research setting.
Caption: Disposal workflow for this compound.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate.
- MedChemExpress. (2025, December 26). Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate-SDS.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Nonane.
- Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET: Benzyl alcohol.
- International Paint Singapore Pte Ltd. (2018, June 20). Safety Data Sheet: INTERLINE 910 BUFF PART B.
- Fisher Scientific. (2015, March 19). Safety Data Sheet: Benzyl Alcohol.
- Thermo Fisher Scientific. (2012, March 23). SAFETY DATA SHEET: 2,2-Dimethylbenzyl alcohol.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Sigma-Aldrich. (2024, August 5). SAFETY DATA SHEET: Benzyl ether.
- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- PPG. (2025, December 18). SAFETY DATA SHEET.
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A Comprehensive Guide to the Safe Handling of 2-Benzyl-2,6-diazaspiro[3.5]nonane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Benzyl-2,6-diazaspiro[3.5]nonane. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar molecules and established principles of laboratory safety to ensure a comprehensive and cautious approach.
The core philosophy of this guide is proactive risk mitigation. Every step is designed not just to be followed, but to be understood, creating a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Assessment and Triage: Understanding the Risks
Assumed Hazard Profile:
| Hazard Class | Potential Effect | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | A common characteristic of similar amine-containing heterocyclic compounds. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Amine functional groups can be irritating to the skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | A prevalent hazard for many organic chemicals, especially fine powders or liquids that can splash. |
| Respiratory Irritation | May cause respiratory irritation.[3] | Inhalation of fine particles or aerosols should always be avoided. |
Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification and Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times.[4] Chemical splash goggles are required to protect against splashes and potential projectiles.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice. Always inspect gloves for tears or holes before use.[6] For prolonged handling, consider double-gloving.[6] |
| Body Protection | Laboratory Coat | A buttoned lab coat made of a low-permeability fabric is essential to protect against spills.[6] |
| Respiratory Protection | N95 Respirator or higher | To be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particulates.[7] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to minimize exposure and prevent contamination.
Preparation and Weighing
-
Designated Work Area : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Surface Preparation : Before starting, ensure the work surface is clean and decontaminated. Lay down absorbent, disposable bench paper to contain any potential spills.
-
Gather Materials : Have all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers readily accessible within the fume hood to minimize movement in and out of the containment area.
-
Weighing : When weighing the solid compound, do so within the fume hood. Use a tared weigh boat and handle the material gently to avoid generating dust.
Dissolution and Reaction Setup
-
Solvent Addition : When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Vessel Sealing : Ensure that all reaction vessels are securely sealed to prevent the release of vapors.
-
Labeling : Clearly label all vessels containing this compound with its name, concentration, and appropriate hazard warnings.
Workflow for Safe Handling and Disposal
The following diagram outlines the logical flow for the safe handling and disposal of this compound.
Caption: Standard workflow for handling and disposal of this compound.
Emergency Procedures: Planning for the Unexpected
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1] Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department. For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal. |
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated consumables (gloves, bench paper, pipette tips), must be disposed of as hazardous chemical waste.
-
Solid Waste : Collect all contaminated solid waste in a clearly labeled, sealed container.
-
Liquid Waste : Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled waste container.
-
Disposal Compliance : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1] Consult with your institution's environmental health and safety department for specific guidance.
By adhering to these protocols, you can work confidently and safely with this compound, ensuring both personal safety and the integrity of your research.
References
- MedChemExpress. (2025). Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate-SDS.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- International Paint Sdn Bhd. (n.d.). Safety Data Sheet INTERZONE 505 BLACK PART A.
- International Paint Singapore Pte Ltd. (2018). Safety Data Sheet INTERLINE 910 BUFF PART B.
- Fisher Scientific. (2015). Safety Data Sheet Benzyl Alcohol.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry.
- ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
- BenchChem. (2025). Personal protective equipment for handling 5-Azaspiro[3.5]nonan-2-one.
- The University of the West Indies, Mona. (n.d.). Safety in the laboratory. Retrieved from The University of the West Indies, Mona.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- The University of the West Indies, Mona. (n.d.). SAFETY IN CHEMICAL LABORATORIES. Retrieved from The University of the West Indies, Mona.
- ASHP. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- Organic Syntheses. (2012). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- ChemScene. (n.d.). benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate.
- PPG. (2025). SAFETY DATA SHEET.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 3. buyat.ppg.com [buyat.ppg.com]
- 4. csub.edu [csub.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hmc.edu [hmc.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
